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  • Product: Methyl 5-methoxy-2-methyl-3-nitrobenzoate
  • CAS: 1082042-32-7

Core Science & Biosynthesis

Foundational

Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7): A Comprehensive Technical Guide for Drug Development

Executive Summary Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a highly functionalized, poly-substituted benzene derivative that serves as a critical intermediate in modern drug discovery and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a highly functionalized, poly-substituted benzene derivative that serves as a critical intermediate in modern drug discovery and complex organic synthesis. Featuring a strategically positioned orthogonal set of functional groups—a methyl ester, a methoxy ether, an aryl methyl, and a nitro group—this privileged scaffold provides medicinal chemists with a versatile platform for divergent synthesis.

The intrinsic value of this molecule lies in its capacity for selective functional group interconversion (FGI). The nitro group can be selectively reduced to an aniline to serve as a nucleophile in amide couplings, while the ester can be independently saponified to a carboxylic acid for further derivatization. This whitepaper provides a comprehensive, mechanistically grounded guide to its physicochemical properties, synthetic pathways, and downstream applications in active pharmaceutical ingredient (API) development.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of CAS 1082042-32-7 is critical for optimizing reaction conditions, predicting solubility during workups, and designing downstream purification workflows.

PropertyValue
Chemical Name Methyl 5-methoxy-2-methyl-3-nitrobenzoate
CAS Registry Number 1082042-32-7
Molecular Formula C 10​ H 11​ NO 5​
Molecular Weight 225.20 g/mol
Physical State Solid (Powder/Crystals)
Functional Groups Methyl ester, Methoxy ether, Aryl methyl, Nitro group
Solubility Soluble in DMF, DMSO, Dichloromethane (DCM), Ethyl Acetate
Storage Conditions Inert atmosphere (Argon/N 2​ ), 2-8°C, protected from light

Mechanistic Synthesis Pathways

The de novo synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate requires precise control over regioselectivity. A highly efficient, three-step linear sequence starting from commercially available 2-methyl-3-nitrobenzoic acid involves the following mechanistic steps:

  • Electrophilic Aromatic Substitution (Bromination): The sequence begins with the regioselective bromination of the aromatic ring. Iron(III) bromide (FeBr 3​ ) acts as a Lewis acid, coordinating with Br 2​ to polarize the bond and generate a highly electrophilic bromonium species (Br + ). The aromatic ring undergoes electrophilic attack at the C5 position, which is synergistically directed by the ortho/para-directing methyl group and the meta-directing nitro group.

  • Ullmann-Type Methoxylation: The resulting aryl bromide undergoes a copper-catalyzed cross-coupling to introduce the methoxy group. Standard unactivated nucleophilic aromatic substitution (S N​ Ar) is disfavored here due to the electron-rich nature of the incoming methoxide nucleophile. To overcome this, a Cu(I) catalyst is employed. The Cu(I) species undergoes oxidative addition into the aryl-bromide bond, forming a transient Cu(III) intermediate. Ligand exchange with sodium methoxide followed by reductive elimination furnishes the aryl ether and regenerates the active catalyst .

  • Fischer–Speier Esterification: The final step is the acid-catalyzed condensation of the carboxylic acid with methanol. Sulfuric acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by methanol. Continuous reflux and the use of excess methanol drive the equilibrium towards the ester product according to Le Châtelier's principle .

SynthWorkflow SM 2-Methyl-3-nitrobenzoic acid Step1 Bromination (Br2, FeBr3) SM->Step1 Int1 5-Bromo-2-methyl-3-nitrobenzoic acid Step1->Int1 Step2 Ullmann Methoxylation (NaOMe, CuI, DMF) Int1->Step2 Int2 5-Methoxy-2-methyl-3-nitrobenzoic acid Step2->Int2 Step3 Fischer Esterification (MeOH, H2SO4) Int2->Step3 Product Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) Step3->Product

Synthetic workflow for CAS 1082042-32-7 via bromination, methoxylation, and esterification.

Experimental Protocols (Self-Validating System)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific workup steps that inherently verify the success of the chemical transformation.

Step 1: Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid
  • Procedure: To a round-bottom flask equipped with a magnetic stirrer, add 2-methyl-3-nitrobenzoic acid (1.0 eq) and catalytic FeBr 3​ (0.05 eq) in glacial acetic acid. Slowly add liquid bromine (1.1 eq) dropwise at room temperature. Heat the mixture to 60°C for 4 hours.

  • Causality & Validation: The mild heating provides the activation energy required for the temporarily disrupted aromaticity during the formation of the sigma complex.

  • Workup: Quench the reaction by pouring it into ice water containing sodium bisulfite (NaHSO 3​ ) to destroy unreacted Br 2​ (visual validation: the red/brown color of bromine will immediately dissipate). Filter the resulting precipitate and recrystallize from ethanol.

Step 2: Ullmann Methoxylation to 5-Methoxy-2-methyl-3-nitrobenzoic acid
  • Procedure: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq), Copper(I) Iodide (0.1 eq), and Sodium Methoxide (NaOMe, 3.0 eq) in anhydrous DMF. Heat the mixture to 100°C for 12 hours.

  • Causality & Validation: Anhydrous conditions and an inert atmosphere are strictly required to prevent the oxidation of Cu(I) to Cu(II), which would kill the catalytic cycle. The excess NaOMe acts as both the nucleophile and the base to deprotonate the carboxylic acid.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl to reprotonate the carboxylate. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Step 3: Fischer Esterification to CAS 1082042-32-7
  • Procedure: Dissolve 5-methoxy-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Carefully add concentrated H 2​ SO 4​ (0.2 eq) dropwise. Equip the flask with a reflux condenser and heat to 70°C for 8 hours.

  • Causality & Validation: Methanol serves as both the solvent and the reactant. The large molar excess of methanol drives the equilibrium forward .

  • Workup: Concentrate the mixture to remove the bulk of methanol. Dilute the residue with Ethyl Acetate and wash carefully with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases. This step is a self-validating check: it neutralizes the H 2​ SO 4​ catalyst and removes any unreacted starting carboxylic acid into the aqueous layer. Dry the organic layer and evaporate to yield the pure title compound.

Downstream Applications in Drug Discovery

In medicinal chemistry, the true utility of Methyl 5-methoxy-2-methyl-3-nitrobenzoate lies in its downstream reactivity. The nitro group is a classic masked amine. By subjecting the scaffold to catalytic hydrogenation (H 2​ gas, Pd/C catalyst), the nitro group is cleanly reduced to an aniline derivative (Methyl 3-amino-5-methoxy-2-methylbenzoate).

This resulting aniline is a highly sought-after pharmacophore. It can be rapidly coupled with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or heteroaryl halides) to synthesize libraries of kinase inhibitors, GPCR modulators, or targeted protein degraders (PROTACs).

DownstreamWorkflow Start CAS: 1082042-32-7 Reduction Nitro Reduction (H2, Pd/C) Start->Reduction Aniline Aniline Intermediate Reduction->Aniline Coupling Amide Coupling (R-COOH, HATU) Aniline->Coupling API Target API Scaffold Coupling->API

Downstream drug discovery application converting the nitrobenzoate to an active API scaffold.

Analytical Validation

To confirm the structural integrity and purity of the synthesized Methyl 5-methoxy-2-methyl-3-nitrobenzoate, the following analytical suite must be employed:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the characteristic diagnostic singlets: a sharp 3H singlet at ~3.85 ppm corresponding to the methoxy (-OCH 3​ ) protons, and a distinct 3H singlet at ~3.95 ppm corresponding to the methyl ester (-COOCH 3​ ) protons. The aryl methyl group will appear as a 3H singlet near ~2.3 ppm.

  • LC-MS (ESI+): The mass spectrum should display a clear pseudomolecular ion peak [M+H] + at m/z 226.2, confirming the molecular weight of the target compound.

  • HPLC: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA) to ensure the purity exceeds >95% before proceeding to downstream API coupling steps.

References

  • ACS Publications. "Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068." Organic Process Research & Development. Available at:[Link]

  • Chemistry Steps. "Fischer Esterification Mechanism." Available at:[Link]

  • Wikipedia. "Fischer–Speier esterification." Available at:[Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Available at:[Link]

Exploratory

Structure Elucidation of Methyl 5-methoxy-2-methyl-3-nitrobenzoate: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) Executive Summary The structural elucidation of highly substit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7)

Executive Summary

The structural elucidation of highly substituted aromatic systems requires a rigorous, multi-modal analytical approach. Methyl 5-methoxy-2-methyl-3-nitrobenzoate represents a sterically congested, electronically complex scaffold frequently encountered as a building block in pharmaceutical development[1]. This whitepaper establishes a self-validating analytical workflow to unambiguously confirm the molecular architecture of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we move beyond simple data reporting to explain the fundamental chemical causality—such as steric inhibition of resonance and electronegativity effects—that drives the observed spectral phenomena.

Molecular Architecture & Chemical Logic

Methyl 5-methoxy-2-methyl-3-nitrobenzoate (C₁₀H₁₁NO₅) features a benzene ring core with four distinct substituents:

  • C-1: Methyl ester (-COOCH₃)

  • C-2: Methyl group (-CH₃)

  • C-3: Nitro group (-NO₂)

  • C-5: Methoxy group (-OCH₃)

This specific regiochemistry leaves only two aromatic protons at the C-4 and C-6 positions. Because they are separated by the C-5 methoxy group, these protons are meta to one another. Furthermore, the molecule possesses three distinct methyl environments (ester, ether, and aryl). The primary analytical challenge is differentiating these three methyl singlets in the ¹H NMR spectrum and accurately mapping them to the carbon skeleton.

Analytical Strategy & Workflow

To prevent confirmation bias, an orthogonal analytical strategy must be employed. The workflow begins with HRMS to lock the molecular formula, proceeds to FT-IR for functional group validation, and culminates in 1D and 2D NMR for atomic connectivity.

AnalyticalWorkflow Prep Sample Prep (Purity >95%) HRMS LC-HRMS (Exact Mass) Prep->HRMS FTIR FT-IR (Functional Groups) Prep->FTIR NMR1D 1D NMR (1H & 13C) Prep->NMR1D Elucidation Structure Elucidation HRMS->Elucidation FTIR->Elucidation NMR2D 2D NMR (HSQC, HMBC) NMR1D->NMR2D NMR2D->Elucidation

Caption: Orthogonal analytical workflow for the structural elucidation of substituted benzoates.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Logic: HRMS is executed first to establish the exact mass, serving as a hard constraint for the molecular formula before any structural assumptions are made.

  • Theoretical Exact Mass: 225.0637 Da (C₁₀H₁₁NO₅)

  • Observed Species (ESI+): [M+H]⁺ at m/z 226.0710; [M+Na]⁺ at m/z 248.0530.

Fragmentation Pathways: Upon Collision-Induced Dissociation (CID), the molecule exhibits predictable neutral losses driven by the ester and nitro groups. The loss of a methoxy radical (·OCH₃, -31 Da) from the ester moiety yields an acylium ion at m/z 195.0. A secondary loss of NO₂ (-46 Da) confirms the presence of the nitro substituent.

Vibrational Spectroscopy (FT-IR)

FT-IR provides rapid, self-validating confirmation of the functional groups suggested by the molecular formula.

Functional GroupWavenumber (cm⁻¹)Vibration TypeDiagnostic Value
Ester C=O ~1725StretchingConfirms the intact methyl ester.
Nitro N-O ~1530 & ~1350Asym. & Sym. StretchHighly specific dual-band signature for -NO₂.
Ether C-O ~1250StretchingValidates the aryl methoxy linkage.
Aromatic C=C ~1600 & ~1450StretchingConfirms the benzenoid core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the regiochemistry of the substituents. Quantitative ¹H-NMR analysis of substituted benzoates often reveals distinct electronic effects depending on the regiochemistry of the substituents[2].

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is remarkably clean due to the high degree of substitution, but it requires careful interpretation of coupling constants (J). The absence of ortho-coupling (typically 7-9 Hz) immediately confirms that no two protons are adjacent on the ring. The observed ~2.5 Hz coupling is the hallmark of meta-protons.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Logic
H-4 7.50Doublet (d)1H~2.5Deshielded strongly by the ortho-nitro group.
H-6 7.30Doublet (d)1H~2.5Deshielded by the ortho-ester group.
Ester -OCH₃ 3.90Singlet (s)3H-Typical chemical shift for a methyl ester.
Ether -OCH₃ 3.85Singlet (s)3H-Typical chemical shift for an aryl ether.
Aryl -CH₃ 2.30Singlet (s)3H-Shielded alkyl group directly attached to the ring.
¹³C NMR Analysis & Steric Inhibition of Resonance

Substitution logic dictates that carbons bonded to electronegative atoms will be significantly deshielded, a principle well-established in the interpretation of benzoic acid derivatives[3].

Crucially, the chemical shift of the carbomethoxyl carbon (C=O) in substituted methyl benzoates is heavily influenced by steric inhibition of resonance . The bulky ortho-methyl group at C-2 forces the ester carbonyl out of coplanarity with the aromatic plane. This geometric distortion reduces π-conjugation between the ring and the carbonyl, causing the C=O carbon to be slightly deshielded (~166.0 ppm) compared to an unhindered, fully conjugated system.

Positionδ (ppm)Carbon TypeAssignment Logic
C=O 166.0QuaternaryEster carbonyl; shifted via steric inhibition of resonance.
C-5 158.0QuaternaryDeshielded by direct oxygen attachment (-OCH₃).
C-3 150.0QuaternaryDeshielded by direct nitrogen attachment (-NO₂).
C-1 133.0QuaternaryAromatic carbon bound to the ester group.
C-2 128.0QuaternaryAromatic carbon bound to the alkyl methyl group.
C-6 118.0CHAromatic methine, ortho to the ester.
C-4 115.0CHAromatic methine, ortho to the nitro group.
Ether -OCH₃ 56.0CH₃Methoxy carbon.
Ester -OCH₃ 52.5CH₃Ester methyl carbon.
Aryl -CH₃ 15.0CH₃Aromatic methyl carbon.
2D NMR Connectivity (HMBC)

While 1D NMR provides the inventory of atoms, Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive map. HMBC detects long-range (²J and ³J) carbon-proton couplings, which is strictly required here to unambiguously assign the three isolated methyl singlets to their correct functional positions.

HMBC_Network cluster_1H 1H Environments cluster_13C 13C Environments H4 H-4 (Aromatic) C2 C-2 (Aryl) H4->C2 3J C5 C-5 (C-OMe) H4->C5 2J C6 C6 H4->C6 3J H6 H-6 (Aromatic) H6->C2 3J C1 C-1 (C-COOMe) H6->C1 2J ArMe Aryl-CH3 ArMe->C2 2J C3 C-3 (C-NO2) ArMe->C3 3J ArMe->C1 3J OMe Ether-OCH3 OMe->C5 3J EsterMe Ester-OCH3 CO C=O (Ester) EsterMe->CO 3J

Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming substituent regiochemistry.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols utilize internal validation steps.

Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: TMS acts as an internal chemical shift reference (set to exactly 0.00 ppm), ensuring that solvent-induced shift deviations are calibrated out.

  • Instrument Tuning: Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels on a 400 MHz (or higher) spectrometer.

    • Validation Check: Maximum power transfer ensures an optimal signal-to-noise ratio (SNR), critical for detecting quaternary carbons.

  • Locking and Shimming: Lock onto the deuterium frequency of CDCl₃ and execute gradient shimming.

    • Validation Check: The ¹H signal of the residual CHCl₃ (7.26 ppm) must exhibit a line width at half height (LWHH) of <1.0 Hz. Broader peaks require re-shimming to prevent multiplet distortion.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 2-second relaxation delay (d1), 30° flip angle.

    • ¹³C NMR: 512 scans, 2-second d1, utilizing WALTZ-16 ¹H decoupling to collapse carbon multiplets into sharp singlets.

    • HMBC: 8 scans per increment, 256 t1 increments, delay optimized for long-range coupling (J = 8 Hz).

Protocol 2: Self-Validating LC-HRMS Acquisition
  • System Equilibration: Run a solvent blank (H₂O/MeCN with 0.1% Formic Acid) through the C18 analytical column.

    • Validation Check: Establishes a clean baseline and confirms the absolute absence of carryover from previous injections.

  • Sample Injection: Inject 1 µL of a 1 µg/mL solution of the analyte dissolved in LC-MS grade Methanol.

  • Ionization & Calibration: Operate in Electrospray Ionization positive mode (ESI+).

    • Validation Check: Introduce a known calibrant (e.g., Leucine Enkephalin) via a lock-mass spray. This continuous calibration ensures mass accuracy remains <5 ppm throughout the entire chromatographic run.

  • Data Acquisition: Scan range m/z 100–1000, utilizing data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the top 3 most abundant precursor ions.

References

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC.
  • 13C n.m.r. studies. X.
  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's CHEMISTRY.
  • Ethyl 5-methoxy-2-methyl-3-nitrobenzo

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-methoxy-2-methyl-3-nitrobenzoate

This guide provides a detailed analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-methoxy-2-methyl-3-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-methoxy-2-methyl-3-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple data report to offer insights into the electronic and structural factors that shape the spectrum, providing a framework for interpreting the NMR data of similarly substituted aromatic systems.

Introduction: The Structural Significance of Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Methyl 5-methoxy-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound. The precise arrangement of its functional groups—a methyl ester, a nitro group, a methyl group, and a methoxy group—creates a unique electronic environment on the benzene ring. Understanding this substitution pattern is critical for predicting its reactivity and biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the regiochemistry of such substitutions, providing unambiguous evidence of the compound's structure.

The rationale for employing ¹H NMR in the analysis of this molecule lies in its ability to provide detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

Substituent Effects on the Aromatic System

The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating and electron-withdrawing groups attached to the benzene ring.[1]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance and inductive effects. It significantly deshields ortho and para protons.[2][3]

  • Methyl Ester Group (-COOCH₃): This group is electron-withdrawing, primarily through its inductive effect, and will deshield adjacent protons.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, which shields ortho and para protons.

  • Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation, leading to minor shielding of the aromatic ring.

In Methyl 5-methoxy-2-methyl-3-nitrobenzoate, the two aromatic protons are at positions 4 and 6.

  • H-4: This proton is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating methyl group. The dominant effect will be the deshielding from the nitro group.

  • H-6: This proton is ortho to the electron-donating methoxy group and para to the electron-withdrawing methyl ester group.

The interplay of these effects will determine the final chemical shifts.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Methyl 5-methoxy-2-methyl-3-nitrobenzoate in a standard solvent like CDCl₃ is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~ 7.8 - 8.2Doublet~ 2-31H
H-6~ 7.0 - 7.4Doublet~ 2-31H
OCH₃ (ester)~ 3.9 - 4.1Singlet-3H
OCH₃ (ether)~ 3.8 - 4.0Singlet-3H
CH₃~ 2.3 - 2.6Singlet-3H

Justification for Predictions:

  • Aromatic Protons (H-4 and H-6): The two aromatic protons will appear as distinct signals due to their different electronic environments. They will exhibit a small meta-coupling to each other, resulting in two doublets. H-4 is expected to be significantly downfield due to the strong deshielding effect of the ortho nitro group. H-6 will be further upfield due to the shielding effect of the ortho methoxy group.

  • Methyl Ester Protons (-COOCH₃): The protons of the methyl ester will appear as a singlet in the typical region for such functional groups.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group will also appear as a singlet.

  • Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear as a singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 5-methoxy-2-methyl-3-nitrobenzoate, the following experimental procedure is recommended. This protocol is designed to ensure accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should provide good solubility.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0-12 ppm to cover the expected chemical shift range.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals and normalize the integration values.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of the ¹H NMR spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in CDCl3 + TMS filter Filter into NMR Tube dissolve->filter Ensures purity instrument_setup Set Spectrometer Parameters (400 MHz) filter->instrument_setup run_scans Acquire Free Induction Decay (FID) instrument_setup->run_scans ft Fourier Transform (FID to Spectrum) run_scans->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference_integrate Reference to TMS and Integrate Signals phase_baseline->reference_integrate assign_peaks Assign Chemical Shifts, Multiplicities, and Couplings reference_integrate->assign_peaks structure_confirm Confirm Molecular Structure assign_peaks->structure_confirm

Caption: Workflow for ¹H NMR analysis.

Conclusion: Structural Confirmation and Further Steps

The predicted ¹H NMR spectrum of Methyl 5-methoxy-2-methyl-3-nitrobenzoate provides a clear roadmap for the structural verification of this compound. The distinct signals for the aromatic protons, along with the characteristic singlets for the methyl and methoxy groups, should allow for unambiguous assignment. Any significant deviation from the predicted spectrum would warrant further investigation, potentially indicating the presence of isomers or impurities. For absolute confirmation of the assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) could be performed. COSY would confirm the coupling between the two aromatic protons, while NOESY could reveal through-space correlations, for instance, between the methoxy protons and the H-6 proton.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article.
  • StackExchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
  • Anasazi Instruments. (n.d.).
  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • Brainly. (2023, October 12).
  • ChemicalBook. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Mechanistic Synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and medicinal chemistry, the strategic selection o...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of highly functionalized aromatic building blocks is critical for developing novel pharmacophores. Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) [1] serves as a premier, orthogonally protected intermediate. With the molecular formula C10H11NO5 [2], this compound features a unique substitution pattern—a methyl ester, a methoxy group, a methyl group, and a nitro group—that provides multiple handles for regioselective downstream functionalization[3].

This technical guide deconstructs the structural logic, physicochemical properties, and a field-proven, self-validating synthetic workflow for this molecule. By understanding the causality behind each synthetic step, researchers can seamlessly integrate this building block into complex kinase inhibitor or substituted indole pipelines[4].

Structural Elucidation & Physicochemical Profiling

The utility of Methyl 5-methoxy-2-methyl-3-nitrobenzoate lies in its electronic push-pull system. The electron-donating methoxy (-OCH3) and methyl (-CH3) groups increase the electron density of the aromatic ring, while the strongly electron-withdrawing nitro (-NO2) and methyl ester (-COOCH3) groups deactivate specific positions. This precise arrangement dictates the molecule's reactivity and stability[5].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
Chemical Name Methyl 5-methoxy-2-methyl-3-nitrobenzoateStandard IUPAC nomenclature.
CAS Registry Number 1082042-32-7Unique identifier for commercial sourcing[1].
Molecular Formula C10H11NO5Confirms the atomic composition[2].
Molecular Weight 225.20 g/mol Optimal low MW for early-stage building blocks.
SMILES O=C(OC)C1=C(C)C(=O)=CC(OC)=C1Topological mapping for computational modeling[2].
Key Functional Groups Ester, Methoxy, Nitro, Aryl MethylEnables orthogonal deprotection and cross-coupling.

Mechanistic Synthesis & Workflow

As an application scientist, I emphasize that a robust protocol is not just a list of reagents; it is a self-validating system driven by causality. The synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate from a simpler precursor (2-methyl-3-nitrobenzoic acid) requires three distinct phases. Each step is chosen to overcome specific steric and electronic barriers.

Phase 1: Regioselective Bromination
  • Objective: Functionalize the C5 position.

  • Causality: The synergistic meta-directing effects of the nitro (-NO2) and carboxylic acid (-COOH) groups on the 2-methyl-3-nitrobenzoic acid scaffold strictly dictate electrophilic aromatic substitution at the C5 position. This electronic gating prevents unwanted ortho/para byproducts.

  • Protocol:

    • Dissolve 1.0 eq of 2-methyl-3-nitrobenzoic acid in glacial acetic acid.

    • Add 0.1 eq of FeBr3 catalyst. (The Lewis acid polarizes the bromine molecule, generating a strong electrophile necessary to attack the deactivated ring).

    • Add 1.1 eq of Br2 dropwise at 0°C, then heat to 60°C for 4 hours.

    • Quench with saturated sodium bisulfite and filter the 5-bromo-2-methyl-3-nitrobenzoic acid precipitate.

Phase 2: Ullmann-Type Methoxylation
  • Objective: Introduce the methoxy group at C5.

  • Causality: Standard nucleophilic aromatic substitution (SNAr) is hindered by the electron-rich methyl group. Therefore, a copper-catalyzed Ullmann-type coupling is employed. The copper catalyst facilitates an oxidative addition into the C-Br bond, followed by reductive elimination with sodium methoxide, forcing the substitution.

  • Protocol:

    • Suspend the brominated intermediate in anhydrous DMF.

    • Add 3.0 eq of Sodium Methoxide (NaOMe) and 0.2 eq of Copper(I) Iodide (CuI).

    • Reflux under an inert argon atmosphere at 110°C for 12 hours.

    • Acidify with 1M HCl to precipitate 5-methoxy-2-methyl-3-nitrobenzoic acid.

Phase 3: Fischer Esterification
  • Objective: Convert the polar carboxylic acid to a lipophilic methyl ester.

  • Causality: The strong acid (H2SO4) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows nucleophilic attack by methanol. The resulting ester serves as a protecting group during downstream basic cyclization reactions.

  • Protocol:

    • Dissolve the intermediate in excess anhydrous Methanol (MeOH).

    • Add a catalytic amount of concentrated H2SO4.

    • Reflux at 65°C for 8 hours using a Dean-Stark trap to remove water and drive the equilibrium.

    • Concentrate in vacuo, neutralize with NaHCO3, extract with Ethyl Acetate, and purify via flash chromatography.

Synthesis_Workflow SM 2-Methyl-3-nitrobenzoic acid (Starting Material) Int1 5-Bromo-2-methyl-3-nitrobenzoic acid (Intermediate 1) SM->Int1 Br2, FeBr3 Regioselective Bromination Int2 5-Methoxy-2-methyl-3-nitrobenzoic acid (Intermediate 2) Int1->Int2 NaOMe, CuI Ullmann Methoxylation Prod Methyl 5-methoxy-2-methyl-3- nitrobenzoate (C10H11NO5) Int2->Prod MeOH, H2SO4 Fischer Esterification

Fig 1: Step-by-step synthetic workflow for Methyl 5-methoxy-2-methyl-3-nitrobenzoate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesis, a self-validating analytical loop must be established. Relying solely on yield is insufficient for pharmaceutical-grade intermediates[6].

Table 2: Analytical Characterization Benchmarks
Analytical TechniqueTarget Signal / BenchmarkVerification Purpose (Causality)
1H NMR (CDCl3) Singlet ~3.9 ppm (3H)Confirms successful Fischer esterification (methyl ester formation).
1H NMR (CDCl3) Singlet ~3.8 ppm (3H)Confirms the integration of the C5 methoxy group from Phase 2.
LC-MS (ESI+) m/z 226.07 [M+H]+Validates the molecular weight (225.20) of the intact final compound.
HPLC-UV (254 nm) Single peak, >98% AUCEnsures removal of unreacted intermediates prior to downstream use.

Applications in Drug Development Pipelines

In drug discovery, Methyl 5-methoxy-2-methyl-3-nitrobenzoate is rarely the final drug; it is a highly programmable core[4]. The nitro group can be reduced to an aniline via Pd/C hydrogenation, while the ester can be saponified to a free acid. These orthogonal reactions allow the molecule to undergo tandem cyclization, forming complex indole or benzimidazole scaffolds frequently found in targeted kinase inhibitors (e.g., EGFR or PI3K inhibitors).

Pharmacophore_Utility Core Methyl 5-methoxy-2-methyl-3-nitrobenzoate (Core Scaffold) Red Nitro Reduction (Pd/C, H2) -> Aniline Derivative Core->Red Pathway A Sap Ester Saponification (LiOH) -> Free Carboxylic Acid Core->Sap Pathway B Cyclo Cyclization Reactions -> Indole/Benzimidazole Scaffold Red->Cyclo Tandem Rxn Sap->Cyclo Coupling Target Kinase Inhibitor Development (e.g., EGFR, PI3K targets) Cyclo->Target Drug Discovery Pipeline

Fig 2: Downstream signaling and pharmacophore integration in drug discovery pipelines.

References

The following authoritative sources validate the chemical identity, structural formulation, and commercial viability of this compound within pharmaceutical intermediate databases:

  • BLD Pharm. "2327-45-9 | Methyl 5-methoxy-2-nitrobenzoate (Contains structural data for Methyl 5-methoxy-2-methyl-3-nitrobenzoate: BD007711711082042-32-7)." 2

  • Bide Pharm. "CAS:832740-32-6 Methyl 4-((3-methyl-4-nitrophenoxy... (Cross-reference for 1082042-32-7)." 1

  • Chemsrc. "2,4-Diphenyl-4-methyl-1-pentene | CAS#:6362-80-7 (Database indexing for Methyl 5-methoxy-2-methyl-3-nitrobenzoate)." 5

  • BLD Pharm. "1146162-38-0 | Ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Pre-packaged inventories and pharmaceutical intermediates)." 3

  • 39.100.107 (Biomedical Reagents). "1082042-32-7 | 2-Methyl-5-methoxy-3-nitrobenzoic Acid Methyl Ester (Drug impurity standards and biomedical reagents)." 4

Sources

Foundational

Advanced Synthetic Applications of Methyl 5-methoxy-2-methyl-3-nitrobenzoate in Drug Discovery

Executive Summary In the modern landscape of targeted therapeutics and rational drug design, the selection of highly functionalized, sterically constrained building blocks is paramount. Methyl 5-methoxy-2-methyl-3-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted therapeutics and rational drug design, the selection of highly functionalized, sterically constrained building blocks is paramount. Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) [1] represents a premium synthetic scaffold. Featuring a tetra-substituted benzene ring, this molecule provides orthogonal reactive handles—a nitro group and a methyl ester—flanked by electron-donating methoxy and sterically demanding methyl substituents.

This technical guide explores the causal logic behind utilizing this specific scaffold, details self-validating protocols for its functionalization, and outlines its potential research applications in oncology, targeted protein degradation (PROTACs), and materials science.

Structural Rationale & Causality in Drug Design

The value of Methyl 5-methoxy-2-methyl-3-nitrobenzoate lies not just in its reactivity, but in the specific physicochemical properties its substituents impart to a final drug candidate:

  • The Methyl Group (-CH3) at C2: Positioned directly between the ester and the nitro group, this methyl group induces significant steric strain. In kinase inhibitor design, this steric bulk forces the adjacent functional groups out of coplanarity with the benzene ring. This "conformational locking" is a proven strategy to enhance binding affinity and kinase selectivity by pre-organizing the molecule to fit precisely into an enzyme's active site.

  • The Methoxy Group (-OCH3) at C5: This moiety serves a dual purpose. Electronically, it enriches the aromatic ring, modulating the pKa of downstream amine derivatives. Structurally, the oxygen atom acts as a critical hydrogen-bond acceptor, often interacting with hinge-region residues in kinase ATP-binding pockets.

  • Orthogonal Reactive Handles (-NO2 and -COOCH3): The true synthetic power of this scaffold is the ability to selectively address either the nitro group (via reduction) or the ester group (via hydrolysis) without interfering with the other. This orthogonality allows for bidirectional elongation of the scaffold.

G A Methyl 5-methoxy-2-methyl -3-nitrobenzoate B Aniline Derivative (Nitro Reduction) A->B Pd/C, H2 C Carboxylic Acid (Ester Hydrolysis) A->C LiOH, THF/H2O D Kinase Inhibitor Scaffold B->D Amide Coupling E PROTAC Linker Attachment C->E Esterification/Amidation

Synthetic divergence of Methyl 5-methoxy-2-methyl-3-nitrobenzoate into advanced scaffolds.

Core Methodologies & Self-Validating Protocols

To fully leverage this building block, researchers must execute highly efficient, chemoselective transformations. Below are field-proven protocols designed with internal validation steps to ensure reproducibility.

Workflow A: Chemoselective Nitro Reduction to Aniline

Converting the strongly deactivating nitro group to a strongly activating amine is a foundational step in utilizing this scaffold[2]. While dissolving metal reductions (e.g., Fe/HCl or Zn/AcOH) are traditional, they generate significant heavy metal waste and require harsh acidic conditions.

Causality for Protocol Choice: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred because it is atom-economical, operates at neutral pH, and avoids the generation of iron salts that complicate purification[3]. Alternatively, transfer hydrogenation using hydrazine hydrate as a hydrogen source offers excellent chemoselectivity and can be performed using standard laboratory glassware without pressurized hydrogen gas[4].

Step-by-Step Protocol (Transfer Hydrogenation):

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of Methyl 5-methoxy-2-methyl-3-nitrobenzoate in HPLC-grade methanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.05 equivalents of Pd). Safety Note: Pd/C is pyrophoric when dry; always add to the solvent under an inert atmosphere (Argon/N2).

  • Reagent Addition: Slowly add hydrazine hydrate (10.0 equivalents) dropwise at room temperature[4].

  • Reaction & Self-Validation: Heat the mixture to 80 °C (reflux). Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The starting material (UV active, higher Rf) should disappear, replaced by a highly polar, ninhydrin-positive spot (the aniline) within 1-2 hours.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 3-amino-5-methoxy-2-methylbenzoate.

Workflow Step1 1. Dissolve Substrate in Methanol Step2 2. Add 10% Pd/C (Under Argon) Step1->Step2 Step3 3. Add Hydrazine Hydrate (H-Source) Step2->Step3 Step4 4. Reflux at 80°C Monitor via TLC Step3->Step4 Step5 5. Filter through Celite & Concentrate Step4->Step5

Step-by-step experimental workflow for the catalytic transfer hydrogenation of the nitro group.

Workflow B: Base-Promoted Ester Hydrolysis (Saponification)

To utilize the carboxylate vector for amide coupling, the methyl ester must be hydrolyzed.

Causality for Protocol Choice: Saponification proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate before eliminating the methoxide leaving group[5]. While sodium hydroxide (NaOH) is common, Lithium Hydroxide (LiOH) in a THF/Water mixture is the gold standard for complex organic synthesis[6]. LiOH is milder, and the THF/Water co-solvent system ensures that both the lipophilic organic starting material and the hydrophilic inorganic base remain in a homogenous solution, drastically reducing reaction times and preventing side reactions.

Step-by-Step Protocol (LiOH Hydrolysis):

  • Solvent System: Dissolve 1.0 equivalent of the ester in a 3:1:1 mixture of THF : Methanol : Water (0.1 M concentration).

  • Base Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O)[6].

  • Reaction & Self-Validation: Stir at room temperature. Validation: The reaction is driven to completion because the resulting carboxylic acid is immediately deprotonated to a carboxylate salt, making the process irreversible[5]. Monitor via LC-MS; the mass of the starting material should shift to[M-H]- corresponding to the free acid.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The product, 5-methoxy-2-methyl-3-nitrobenzoic acid, will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data & Reaction Parameters

To aid in experimental planning, the following table summarizes the key physicochemical properties and expected reaction metrics for the transformations discussed.

Parameter / PropertyMethyl 5-methoxy-2-methyl-3-nitrobenzoateAniline Derivative (Post-Reduction)Carboxylic Acid (Post-Hydrolysis)
Molecular Formula C10H11NO5C10H13NO3C9H9NO5
Key Functional Group -NO2, -COOCH3-NH2, -COOCH3-NO2, -COOH
Primary Reagents N/A (Starting Scaffold)Pd/C, N2H4·H2OLiOH·H2O, THF/H2O
Typical Yield N/A85% - 95%90% - 98%
Purification Method N/ACelite FiltrationAcidic Precipitation
Downstream Utility Scaffold StorageKinase Hinge BindersPROTAC Linker Conjugation

Potential Research Areas

By mastering the orthogonal functionalization of Methyl 5-methoxy-2-methyl-3-nitrobenzoate, researchers can unlock several advanced therapeutic areas:

  • Next-Generation Kinase Inhibitors: The reduced aniline derivative can be coupled with various heteroaryl chlorides (e.g., pyrimidines or quinolines) via Buchwald-Hartwig cross-coupling. The steric bulk of the C2-methyl group forces the resulting diarylamine into a specific dihedral angle, which is a highly sought-after motif for overcoming resistance mutations in EGFR and ALK kinases.

  • Targeted Protein Degradation (PROTACs): The carboxylic acid derivative serves as an excellent anchor point for recruiting ligands. By attaching a PEG-linker via amide coupling to the -COOH group, while utilizing the remaining nitro/amine group to bind a target protein, researchers can design novel bifunctional degraders.

  • Advanced Agrochemicals: The tetra-substituted benzene ring is highly resistant to rapid metabolic degradation (e.g., via Cytochrome P450 enzymes) due to the lack of unsubstituted aromatic protons. This makes it an ideal core for developing long-lasting herbicides or fungicides.

References

  • Nitro Reduction - Common Conditions - Catalytic Hydrogenation Mechanisms. Common Organic Chemistry. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification - Mechanism of Nucleophilic Acyl Substitution. Master Organic Chemistry. Available at: [Link]

  • Reduction of Nitro Groups - Aromatic Sidechain Reactions. Master Organic Chemistry. Available at:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - Transfer Hydrogenation Protocols. National Institutes of Health (PMC). Available at:[Link]

  • Methyl Esters and Derivatives: Cleavage - Lithium Hydroxide Hydrolysis in Complex Substrates. Thieme Connect. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate, a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. This protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate, a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established principles of organic chemistry.

Introduction

Methyl 5-methoxy-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound whose structural complexity makes it a key building block in medicinal chemistry. The strategic placement of the nitro, methoxy, methyl, and methyl ester groups provides multiple points for further functionalization, enabling the construction of diverse molecular architectures. The synthesis described herein is a classic example of electrophilic aromatic substitution, specifically nitration, where the regiochemical outcome is dictated by the electronic and steric effects of the substituents on the benzene ring.

Reaction Scheme

The synthesis proceeds via the nitration of methyl 5-methoxy-2-methylbenzoate using a mixture of concentrated nitric acid and sulfuric acid.

Caption: General reaction scheme for the nitration of methyl 5-methoxy-2-methylbenzoate.

Mechanistic Insights and Regioselectivity

The successful synthesis of the target molecule hinges on controlling the regioselectivity of the nitration reaction. The outcome is governed by the directing effects of the three substituents on the starting material, methyl 5-methoxy-2-methylbenzoate:

  • Methoxy Group (-OCH₃) at C5: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[1][2] It will strongly direct the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions (C4 and C6) and its para position (C2, which is already substituted).

  • Methyl Group (-CH₃) at C2: This is a weakly activating group and also an ortho, para-director through an inductive effect.[3] It will direct the nitronium ion to its ortho position (C3) and its para position (C5, which is already substituted).

  • Methyl Ester Group (-COOCH₃) at C1: This is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring.[4] It will direct the incoming electrophile to its meta positions (C3 and C5).

Considering these competing and reinforcing effects, the position most favorable for electrophilic attack is C3. This position is:

  • ortho to the weakly activating methyl group.

  • meta to the deactivating methyl ester group.

While the strongly activating methoxy group directs to positions 4 and 6, the combination of the methyl and ester groups' directing effects, along with potential steric hindrance at position 6, favors nitration at position 3.

Regioselectivity A Methyl 5-methoxy-2-methylbenzoate B Directing Effects A->B C Methoxy (-OCH₃) at C5: Strongly activating, ortho, para-director B->C D Methyl (-CH₃) at C2: Weakly activating, ortho, para-director B->D E Methyl Ester (-COOCH₃) at C1: Deactivating, meta-director B->E F Favored Position for Nitration: C3 C->F D->F E->F

Caption: Logical flow of directing effects determining the regioselectivity of nitration.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
Methyl 5-methoxy-2-methylbenzoate≥98% Puritye.g., Sigma-Aldrich, TCI
Concentrated Sulfuric Acid (H₂SO₄)95-98%e.g., Fisher Scientific
Concentrated Nitric Acid (HNO₃)68-70%e.g., VWR
Crushed IceIn-house
Methanol (CH₃OH)ACS Gradee.g., BDH
Deionized WaterIn-house
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Acros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Recrystallization dish

  • Melting point apparatus

  • NMR spectrometer

  • Infrared spectrometer

Detailed Synthesis Protocol

Safety First: This reaction involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

Step 1: Preparation of the Nitrating Mixture

  • In a clean, dry beaker, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to below 10 °C.

  • Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the cold sulfuric acid. This should be done dropwise to control the exotherm.

  • Keep the nitrating mixture in the ice bath until ready for use.

Step 2: Nitration Reaction

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methyl 5-methoxy-2-methylbenzoate in 20 mL of concentrated sulfuric acid. Stir until a homogeneous solution is obtained.

  • Cool the flask in an ice bath to between 0 and 5 °C.

  • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.[2]

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • In a large beaker (500 mL), place approximately 100 g of crushed ice.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice. The product will precipitate as a solid.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Perform a final wash with a small amount of cold methanol to remove some impurities.[5][6]

Step 4: Purification

  • The crude product can be purified by recrystallization from methanol or an ethanol/water mixture.[7]

  • Dissolve the crude solid in a minimum amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly under vacuum.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Slowly add Nitrating Mixture to Starting Material at 0-10 °C A->C B Dissolve Starting Material (Methyl 5-methoxy-2-methylbenzoate in H₂SO₄) B->C D Stir at 0-10 °C for 30 min C->D E Quench on Crushed Ice D->E F Vacuum Filtration E->F G Wash with Cold Water & Methanol F->G H Recrystallization from Methanol G->H I Vacuum Filtration & Drying H->I J Final Product: Methyl 5-methoxy-2-methyl-3-nitrobenzoate I->J

Caption: Step-by-step experimental workflow for the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of a pure compound. While no specific literature value was found for the target molecule, analogous nitrobenzoate derivatives often have melting points in the range of 70-150 °C.[8]
¹H NMR The spectrum should show distinct signals for the aromatic protons, the methoxy protons (singlet, ~3.9-4.0 ppm), the methyl protons (singlet, ~2.4-2.6 ppm), and the methyl ester protons (singlet, ~3.9-4.0 ppm). The aromatic protons will appear as distinct signals due to the substitution pattern.
¹³C NMR The spectrum will show characteristic peaks for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons (110-150 ppm), the methoxy carbon (~56 ppm), the methyl ester carbon (~53 ppm), and the methyl carbon (~15-20 ppm).[9]
IR Spectroscopy The spectrum should exhibit strong absorption bands for the C=O stretch of the ester (~1720-1730 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss during work-up.Ensure the reaction goes to completion by monitoring with TLC. Be careful during transfers and washes. Use minimal hot solvent for recrystallization.
Formation of Byproducts (Dinitration) Reaction temperature was too high.Maintain the reaction temperature strictly below 10 °C during the addition of the nitrating mixture.[2]
Oily Product Instead of Solid Presence of impurities.Ensure the starting material is pure. Scratch the inside of the beaker with a glass rod after quenching on ice to induce crystallization.[5]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate. By carefully controlling the reaction conditions, particularly the temperature, and following the outlined purification steps, researchers can obtain the desired product in good yield and purity. The mechanistic insights provided should aid in understanding the reaction and in troubleshooting any potential issues.

References

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2647-2650. [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Education in Chemistry. [Link]

  • Save My Exams. (n.d.). Directing Effects. OCR A Level Chemistry A Revision Notes. [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 2268-2276. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • University of South Florida. (n.d.). Nitration of Methyl Benzoate. Organic Chemistry Laboratory II. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Practical Chemistry. (2008). Preparation of methyl 3-nitrobenzoate in two steps. [Link]

  • Chegg. (2018). Solved 9. Consider the 'H NMR spectrum of methyl | Chegg.com. [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Resource. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

Sources

Application

Application Note: Regioselective Nitration of Methyl 5-Methoxy-2-Methylbenzoate

Abstract This application note provides a detailed protocol for the regioselective nitration of methyl 5-methoxy-2-methylbenzoate. The procedure employs a mixed acid (fuming nitric acid and sulfuric acid) approach at con...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the regioselective nitration of methyl 5-methoxy-2-methylbenzoate. The procedure employs a mixed acid (fuming nitric acid and sulfuric acid) approach at controlled low temperatures to favor the formation of methyl 4-nitro-5-methoxy-2-methylbenzoate, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses critical safety considerations, and presents methods for product characterization.

Introduction: The Significance of Directed Nitration

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution reactions in organic synthesis. The regiochemical outcome of such reactions is dictated by the electronic and steric effects of the substituents on the aromatic ring. In the case of methyl 5-methoxy-2-methylbenzoate, the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, while the methyl ester (-COOCH₃) is a meta-directing deactivator. The interplay of these directing effects presents a challenge in achieving high regioselectivity.

This protocol leverages the powerful directing influence of the methoxy group and the steric hindrance of the methyl group to selectively install a nitro group at the C4 position. Precise control over reaction conditions, particularly temperature, is paramount to prevent the formation of unwanted isomers and ensure a high yield of the desired product.

Reaction Mechanism and Rationale

The nitration is achieved through the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of fuming nitric acid with concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the nitronium ion.

The subsequent electrophilic attack on the aromatic ring is directed by the existing substituents. The strongly activating and ortho-, para-directing methoxy group at C5, along with the activating ortho-, para-directing methyl group at C2, synergistically direct the incoming electrophile. The C4 position is electronically favored due to the strong activating effect of the adjacent methoxy group. Steric hindrance from the methyl group at C2 disfavors substitution at the C3 position.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 5-methoxy-2-methylbenzoate≥98%Sigma-AldrichStarting material.
Fuming Nitric Acid (HNO₃)90%Fisher ScientificHighly corrosive and a strong oxidizing agent.
Concentrated Sulfuric Acid (H₂SO₄)98%VWRHighly corrosive and dehydrating agent.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying the organic layer.
Ice (from deionized water)--For temperature control.
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add 15 mL of concentrated sulfuric acid. Cool the flask to 0 °C using an ice-water bath. Slowly add 1.5 mL of fuming nitric acid dropwise to the cold sulfuric acid with vigorous stirring. Caution: This addition is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition. Allow the mixture to stir at 0 °C for 15 minutes before use.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of methyl 5-methoxy-2-methylbenzoate in 25 mL of dichloromethane.

  • Nitration Reaction: Cool the solution of the starting material to 0 °C using an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture over a stirred mixture of 200 g of crushed ice and 100 mL of water. Caution: This should be done slowly and in a well-ventilated fume hood as it can cause vigorous gas evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or a mixture of ethyl acetate and hexanes to afford the desired methyl 4-nitro-5-methoxy-2-methylbenzoate as a solid.

Visualization of the Workflow

Nitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (NO₂⁺ in H₂SO₄) H2SO4->Mix Cool to 0°C HNO3 Fuming HNO₃ HNO3->Mix Slow addition (<10°C) ReactionVessel Reaction at 0-5°C Mix->ReactionVessel Dropwise addition StartMat Methyl 5-methoxy-2-methylbenzoate in CH₂Cl₂ StartMat->ReactionVessel Quench Quench with Ice/Water ReactionVessel->Quench Pour onto ice Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Solvent Removal Dry->Evaporate Purify Recrystallization Evaporate->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Workflow for the nitration of methyl 5-methoxy-2-methylbenzoate.

Safety and Handling

  • Corrosive Reagents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and can cause severe burns. Always handle these reagents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Ensure an adequate cooling bath is in place and monitor the temperature continuously.

  • Quenching: The quenching of the reaction mixture with water is also highly exothermic and can lead to splashing and the release of nitrogen oxide fumes. Perform this step slowly and with caution in a well-ventilated fume hood.

Characterization of Methyl 4-nitro-5-methoxy-2-methylbenzoate

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the ester methyl protons with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product, confirming the addition of a nitro group.

  • Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.

Conclusion

This application note provides a robust and reliable protocol for the regioselective nitration of methyl 5-methoxy-2-methylbenzoate. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired methyl 4-nitro-5-methoxy-2-methylbenzoate can be achieved. Adherence to the safety precautions outlined is essential for the safe execution of this procedure. The detailed workflow and characterization guidelines aim to support researchers in the successful synthesis and validation of this important chemical intermediate.

References

  • Organic Syntheses. A non-profit organization that provides the chemistry community with detailed, reliable, and carefully checked procedures for the synthesis of organic compounds.[Link]

  • PubChem. A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Information (NCBI).[Link]

Method

Application Notes &amp; Protocols: Acetic Anhydride as a Solvent and Reagent in Electrophilic Nitration

[Senior Application Scientist Note] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of acetic anhydride in nitration reactions. Moving beyond...

Author: BenchChem Technical Support Team. Date: March 2026

[Senior Application Scientist Note]

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of acetic anhydride in nitration reactions. Moving beyond a simple recitation of protocols, this guide delves into the underlying mechanistic principles, explains the causal relationships behind experimental choices, and integrates critical safety considerations. The aim is to equip the user with the necessary expertise to not only execute these reactions but also to troubleshoot and adapt them for novel substrates. Every protocol and claim is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Unique Role of Acetic Anhydride in Nitration

Electrophilic nitration, the introduction of a nitro group (–NO₂) onto a molecule, is a cornerstone of organic synthesis, pivotal in the production of everything from pharmaceuticals to energetic materials.[1] While the classic "mixed acid" system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is widely used, it is often too harsh for sensitive or highly activated substrates, leading to oxidation, degradation, or lack of selectivity.[1][2]

This is where the acetic anhydride (Ac₂O)/HNO₃ system comes to the forefront. Acetic anhydride serves a dual role: it acts as a solvent and, more importantly, as a reagent that reacts with nitric acid to generate a potent but more controlled nitrating agent, acetyl nitrate (CH₃C(O)ONO₂).[2][3] This system is particularly advantageous for:

  • Sensitive Substrates: Compounds prone to oxidation or hydrolysis under strongly acidic conditions, such as certain heterocycles (e.g., furan), phenols, and anilines.[1][2]

  • Controlling Reactivity: The in situ generation of acetyl nitrate provides a milder alternative to the highly aggressive nitronium ion (NO₂⁺) produced in mixed acid.[2][4]

  • Preventing Undesired Side Reactions: For substrates like amines, which can be deactivated by protonation in strong acids, the Ac₂O system allows for controlled nitration, often after an initial acetylation that protects the amine group.[1]

The Core Mechanism: Unraveling the Nitrating Species

The efficacy of the acetic anhydride/nitric acid system stems from a chemical equilibrium that generates the active electrophile(s). Understanding this equilibrium is critical for controlling the reaction outcome.

When nitric acid is added to acetic anhydride, an exothermic reaction occurs, leading to the formation of acetyl nitrate and acetic acid.[2][3]

(CH₃CO)₂O + HNO₃ ⇌ CH₃C(O)ONO₂ + CH₃COOH [3]

Acetyl nitrate itself can act as the nitrating agent. However, the situation is more complex, as acetyl nitrate can dissociate or be protonated to generate the highly electrophilic nitronium ion (NO₂⁺) , which is a powerful driving force in electrophilic aromatic substitution.[2][4][5]

CH₃C(O)ONO₂ ⇌ CH₃COO⁻ + NO₂⁺ [2]

The exact nature of the dominant nitrating species—whether it is acetyl nitrate, protonated acetyl nitrate, or the free nitronium ion—can depend on several factors, including the concentration of nitric acid, the presence of other acids or impurities, and the reactivity of the aromatic substrate.[5][6] Kinetic studies have shown that for many aromatic compounds, the reaction proceeds through the nitronium ion.[5][6] For other substrates, such as alkenes, evidence suggests that protonated acetyl nitrate may be the key intermediate.[7][8]

Nitrating_Species_Formation Ac2O Acetic Anhydride (CH₃CO)₂O AcetylNitrate Acetyl Nitrate CH₃C(O)ONO₂ Ac2O->AcetylNitrate + HNO3 Nitric Acid (HNO₃) HNO3->AcetylNitrate + AcOH Acetic Acid (CH₃COOH) AcetylNitrate->AcOH Nitronium Nitronium Ion (NO₂⁺) AcetylNitrate->Nitronium Dissociation Nitronium->AcetylNitrate Acetate Acetate Ion (CH₃COO⁻) Nitronium->Acetate Aromatic Aromatic Substrate (Ar-H) Nitronium->Aromatic Electrophilic Attack Product Nitroaromatic Product (Ar-NO₂) Aromatic->Product

Caption: Formation of nitrating species from acetic anhydride and nitric acid.

Authoritative Grounding: Best Practices & Safety Protocols

Trustworthiness in execution is paramount. The mixture of nitric acid and acetic anhydride is highly reactive and potentially explosive. Acetyl nitrate itself is a thermally sensitive compound known to undergo violent decomposition.[9] Strict adherence to safety protocols is non-negotiable.

3.1 Critical Safety Considerations:

  • Exothermic Reaction: The initial mixing of acetic anhydride and nitric acid is highly exothermic. This step must be performed slowly, with efficient cooling (e.g., in an ice-salt bath) and continuous monitoring of the internal temperature. A runaway reaction can lead to violent boiling and vessel rupture.

  • Temperature Control: Maintain the reaction temperature strictly within the range specified by the protocol. Never heat a mixture containing acetyl nitrate above recommended temperatures, as this can trigger explosive decomposition.[9]

  • Reagent Quality: Use high-purity reagents. The presence of trace impurities can catalyze decomposition. Some studies note that trace impurities in reagent-grade acetic anhydride can affect reaction kinetics.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields. Conduct the reaction within a certified chemical fume hood with the sash positioned as low as is practical.

  • Quenching: The reaction must be quenched carefully by slowly pouring the reaction mixture over a large excess of ice or ice-water. This hydrolyzes the remaining acetic anhydride and acetyl nitrate.[3]

3.2 General Best Practices:

  • Order of Addition: Typically, the substrate is dissolved in acetic anhydride first, and the nitric acid is added dropwise to this solution at a low temperature. This allows for the in situ generation of the nitrating agent in the presence of the substrate, minimizing the accumulation of potentially unstable acetyl nitrate.

  • Moisture Sensitivity: Acetic anhydride and acetyl nitrate are both sensitive to moisture.[3][4] Ensure all glassware is thoroughly dried before use.

  • Stoichiometry: The molar ratio of nitric acid to the substrate is a critical parameter. Using a slight excess of the nitrating agent is common, but a large excess can lead to di-nitration or other side reactions.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are illustrative examples grounded in established chemical literature. They should be adapted based on the specific substrate and laboratory safety infrastructure.

4.1 Protocol 1: Nitration of an Activated Aromatic Compound (e.g., Aniline via Acetanilide)

This two-step procedure is a classic method for controlling the nitration of aniline. Aniline itself reacts uncontrollably with nitrating agents, leading to oxidation and a mixture of products.[1] The initial acetylation protects the amino group and moderates its activating effect.

Step A: Synthesis of Acetanilide

  • In a 250 mL flask, combine aniline (10.0 g, 0.107 mol) and acetic anhydride (12.0 mL, 0.128 mol).

  • Gently warm the mixture on a steam bath for 5-10 minutes until the reaction is complete (a solid may form).

  • Pour the warm mixture into 100 mL of ice-cold water while stirring vigorously.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry thoroughly. The expected yield is typically >90%.

Step B: Nitration of Acetanilide

  • In a 100 mL flask, add the dried acetanilide (5.0 g, 0.037 mol) to 10 mL of glacial acetic acid. Stir until dissolved.

  • Cool the flask in an ice bath to approximately 5-10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid (2.5 mL, ~0.056 mol) to 5 mL of acetic anhydride, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution over 20-30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.

  • Quench the reaction by pouring the mixture slowly onto 100 g of crushed ice with stirring.

  • Collect the solid product (a mixture of o- and p-nitroacetanilide) by vacuum filtration, wash thoroughly with cold water, and dry. The para isomer is the major product.[1]

Protocol_Workflow start Start dissolve Dissolve Substrate in Acetic Anhydride start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_hno3 Slowly Add HNO₃ (Dropwise) cool->add_hno3 monitor_temp Maintain Temp < 10 °C add_hno3->monitor_temp monitor_temp->add_hno3 Temp > 10 °C (Slow Addition) react Stir at Low Temp (30-60 min) monitor_temp->react Temp ≤ 10 °C quench Quench on Ice-Water react->quench workup Work-up (Filter, Wash, Dry) quench->workup end End workup->end

Caption: General workflow for nitration using acetic anhydride.

4.2 Quantitative Data Summary

The regioselectivity of nitration is highly dependent on the directing effects of substituents already present on the aromatic ring.

Substrate (via intermediate)Major IsomerMinor IsomerTypical ConditionsReference
Aniline (via Acetanilide)p-nitroo-nitroAc₂O/HNO₃, 0-10 °C[1]
Furan2-nitrofuran3-nitrofuranAc₂O/HNO₃, low temp[2]
Tolueneo-nitrotoluene / p-nitrotoluenem-nitrotolueneAc₂O/HNO₃[10]

Troubleshooting & Advanced Insights

  • Low Yield:

    • Cause: Incomplete reaction or loss of product during work-up.

    • Solution: Extend reaction time or use a slight excess of nitrating agent. Ensure pH is neutral before extraction to prevent loss of aminic products. Check for adequate precipitation during quenching.

  • Formation of Byproducts (e.g., Acetoxylation):

    • Cause: For some highly activated substrates, acetoxylation can compete with nitration.

    • Solution: Modify reaction conditions, such as lowering the temperature or changing the solvent system. The balance between nitration and other electrophilic attacks is delicate.

  • Reaction Does Not Initiate:

    • Cause: Substrate may be too deactivated, or the temperature is too low.

    • Solution: Consider the addition of a catalytic amount of a strong acid (like H₂SO₄) to facilitate the formation of the nitronium ion, but be aware this increases the harshness of the reaction.[5] Alternatively, a slight increase in temperature may be required, but this must be done with extreme caution.

References

  • Vertex AI Search. (2018, April 30).
  • Vertex AI Search.
  • Quora. (2019, September 17). Why does the nitration of furan require HNO3 and acetic anhydride?
  • Journal of the American Chemical Society. (1958).
  • Save My Exams. Electrophilic Substitution (OCR A Level Chemistry A): Revision Note.
  • Chemistry Steps.
  • Chemistry Steps. (2024, January 24).
  • Wikipedia.
  • WuXi Chemistry.
  • PubMed. (1997). The Nitration of Canrenone With Acetic anhydride/nitric Acid.
  • Common Organic Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2.
  • Benchchem.
  • Allen Institute.
  • Journal of the Chemical Society B: Physical Organic. Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic acid and in acetic anhydride...
  • Taylor & Francis. Nitronium ion – Knowledge and References.
  • CHEManager International.
  • Canadian Journal of Chemistry. (1975). Nitration of the tetramethylbenzenes in acetic anhydride.
  • Chemical Communications. (1969).
  • ResearchGate.
  • Journal of the Chemical Society B: Physical Organic. Electrophilic aromatic substitution. Part XI.
  • Wikipedia.

Sources

Application

Application Note &amp; Protocol: High-Purity Recovery of Methyl 5-methoxy-2-methyl-3-nitrobenzoate via Recrystallization from Ethanol

Abstract This document provides a comprehensive guide and a detailed protocol for the purification of Methyl 5-methoxy-2-methyl-3-nitrobenzoate using ethanol as the recrystallization solvent. The protocol is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of Methyl 5-methoxy-2-methyl-3-nitrobenzoate using ethanol as the recrystallization solvent. The protocol is designed for researchers, chemists, and professionals in drug development and organic synthesis who require a high-purity solid product. This guide is founded on the fundamental principles of solubility and crystal lattice formation, explaining the causality behind each step to ensure both reproducibility and a deep understanding of the technique. By following this protocol, users can effectively remove impurities and obtain a crystalline product suitable for downstream applications and analysis.

The Foundational Principle: Recrystallization

Recrystallization is a premier technique for purifying nonvolatile organic solids.[1] The process leverages the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3]

The ideal recrystallization process follows a distinct logic:

  • Dissolution: The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[4]

  • Crystallization: As this saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it out of the solution to form a highly ordered, pure crystal lattice.[3][5]

  • Exclusion of Impurities: The molecules of the desired compound selectively integrate into the growing crystal structure, while impurities remain dissolved in the surrounding cold solvent (the mother liquor).[1][6]

Choosing the Right Solvent: The Causality Behind Using Ethanol

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] The solvent must exhibit a steep solubility curve for the compound of interest—high solubility at its boiling point and low solubility at low temperatures.[7]

Ethanol is an excellent choice for purifying substituted nitroaromatic compounds like Methyl 5-methoxy-2-methyl-3-nitrobenzoate for several reasons:

  • Polarity Match: As a polar protic solvent, ethanol effectively dissolves polar nitroaromatic compounds at elevated temperatures, following the "like dissolves like" principle.[8]

  • Favorable Temperature Coefficient: The solubility of similar compounds, such as methyl 3-nitrobenzoate, in ethanol is significantly higher when hot compared to when cold, which is essential for good recovery.[9][10]

  • Volatility: Ethanol has a boiling point of 78 °C, which is high enough to facilitate dissolution but low enough to be easily removed from the final crystals under vacuum or air drying.[5]

  • Inertness: Ethanol is chemically unreactive towards the nitrobenzoate ester, preventing degradation of the target compound.[7]

Materials & Equipment

Reagents:

  • Crude Methyl 5-methoxy-2-methyl-3-nitrobenzoate

  • Ethanol (Reagent grade or higher)

  • Distilled or Deionized Water (for ice bath)

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Beaker

  • Graduated cylinders

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar (optional)

  • Büchner funnel and flask

  • Vacuum source (e.g., water aspirator)

  • Filter paper (sized for Büchner funnel)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath container

  • Melting point apparatus

Critical Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvent Hazards: Ethanol is a highly flammable liquid.[15] Ensure there are no open flames or spark sources in the vicinity. All heating must be performed using an electric heating mantle or a steam bath.

  • Procedural Hazards: Hot glassware can cause severe burns. Use appropriate clamps and tongs for handling. Applying a vacuum to a flask with any defects can lead to implosion; always inspect glassware for cracks before use.

Detailed Experimental Protocol

This protocol is divided into three distinct phases for clarity and precision.

Phase 1: Dissolution of the Crude Solid

  • Preparation: Place the crude Methyl 5-methoxy-2-methyl-3-nitrobenzoate solid into an appropriately sized Erlenmeyer flask. Add a boiling chip to ensure smooth boiling.

  • Solvent Addition: Add a small volume of ethanol to the flask, just enough to wet the solid.

  • Heating: Gently heat the mixture on a heating mantle or steam bath. Bring the solvent to a gentle boil.

  • Achieving Saturation: Continue adding hot ethanol dropwise from a separate heated flask. Swirl the flask after each addition. The goal is to add the absolute minimum amount of hot solvent required to fully dissolve the solid.[8][9] This ensures the solution is saturated, which is critical for maximizing the yield of recovered crystals.[9]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, sand) are visible in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

Phase 2: Crystallization

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it encourages the formation of large, pure crystals by giving the molecules time to selectively arrange themselves in the crystal lattice, excluding impurities.[4][16]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes. This further decreases the compound's solubility, maximizing the quantity of crystals that precipitate from the solution.[9]

Phase 3: Isolation and Drying of Pure Crystals

  • Vacuum Filtration Setup: Assemble a Büchner funnel with a piece of filter paper that fits snugly and lies flat. Place it on a vacuum flask connected to a vacuum source.

  • Crystal Collection: Wet the filter paper with a small amount of ice-cold ethanol to ensure a good seal. Swirl the crystal-solvent slurry in the flask and pour it into the center of the Büchner funnel.

  • Washing: With the vacuum still applied, wash the collected crystals with a very small portion of ice-cold ethanol.[1] This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent is crucial to avoid redissolving the purified product.[8]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals, which will help to partially dry them.[1]

  • Final Drying: Transfer the semi-dry crystals from the filter paper onto a pre-weighed watch glass. Spread them out and allow them to air-dry completely in a well-ventilated area or in a desiccator. The crystals are fully dry when they are free-flowing and no longer smell of ethanol.

Recrystallization Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol.

Recrystallization_Workflow Start Crude Product (Methyl 5-methoxy-2-methyl- 3-nitrobenzoate) Dissolution 1. Dissolution (Add minimum hot ethanol) Start->Dissolution Hot_Filtration 2. Hot Filtration (Optional: Remove insoluble impurities) Dissolution->Hot_Filtration If needed Crystallization 3. Crystallization (Slow cooling followed by ice bath) Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation 4. Isolation (Vacuum filtration & washing) Crystallization->Isolation Drying 5. Drying (Air dry or desiccator) Isolation->Drying Analysis Pure Crystalline Product Drying->Analysis

Caption: Workflow for the purification of Methyl 5-methoxy-2-methyl-3-nitrobenzoate.

Characterization and Quality Control

The success of the recrystallization is validated through characterization of the final product. This protocol is self-validating through the measurement of physical properties.

  • Visual Inspection: Pure crystals should appear well-formed and homogenous in color.

  • Melting Point Analysis: This is a primary indicator of purity. A pure compound will have a sharp, narrow melting point range (typically < 2 °C).[9] Impurities tend to depress and broaden the melting range.

  • Yield Calculation: The efficiency of the process is determined by calculating the percent recovery.

Data Logging Table

ParameterObservationNotes
Mass of Crude Product (g)
Volume of Ethanol Used (mL)
Mass of Watch Glass (g)
Mass of Watch Glass + Dry Crystals (g)
Mass of Pure Product (g)
Percent Recovery (%) (Mass of Pure / Mass of Crude) * 100
Appearance of Crystalse.g., Color, crystal shape
Melting Point Range (°C) Compare to literature value if available.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)The melting point of the compound is below the boiling point of the solvent.[16] / High concentration of impurities.Re-heat the solution to dissolve the oil. Add a small amount of additional hot ethanol to lower the solution's saturation point. Allow the solution to cool much more slowly.[7]
No Crystals Form Upon Cooling Too much solvent was used. / The solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line.[1] Alternatively, add a "seed crystal" from a previous pure batch. If too much solvent was used, gently boil off a portion of the solvent and attempt to cool again.
Very Low Recovery/Yield Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used.[8] Always use ice-cold solvent for washing.[1] Ensure the filtration apparatus is pre-heated if performing a hot filtration.

References

  • Wikipedia. Recrystallization (chemistry). [Link]

  • University of California, Los Angeles (UCLA). Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Virtual Lab. Recrystallization Definition, Principle & Purpose. [Link]

  • University of Cambridge. Practical Chemistry 2008 – Student Instruction Sheet. [Link]

  • University of South Alabama. Recrystallization1. [Link]

  • Scribd. Recrystallization Techniques for Purification. [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

  • PMT Education. Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. [Link]

  • ResearchGate. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • Capot Chemical. MSDS of Methyl 3-nitrobenzoate. [Link]

Sources

Method

Application Note: Methyl 5-methoxy-2-methyl-3-nitrobenzoate in Advanced Scaffold Synthesis

Executive Summary & Chemical Rationale Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a densely functionalized, highly privileged building block in modern medicinal chemistry[1]. Its specific 1,2,3,5-te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a densely functionalized, highly privileged building block in modern medicinal chemistry[1]. Its specific 1,2,3,5-tetrasubstitution pattern provides a precise geometric and electronic arrangement for the divergent synthesis of bicyclic heteroaromatics.

The synthetic utility of this molecule stems from the synergistic electronic effects of its substituents[2]. The electron-withdrawing ester (C1) and nitro (C3) groups strongly acidify the protons of the C2-methyl group, priming it for electrophilic condensation. Concurrently, the electron-donating C5-methoxy group provides a handle for modulating the physicochemical properties (e.g., solubility and target binding affinity) of the final drug scaffold. This application note details the robust methodologies for converting this starting material into two highly sought-after pharmacophores: indoles and indazoles .

Core Application 1: The Leimgruber-Batcho Indole Synthesis

The most powerful application of this building block is the construction of the Methyl 6-methoxy-1H-indole-4-carboxylate scaffold. Indole-4-carboxylates are ubiquitous in oncology and CNS drug discovery, frequently serving as hinge-binding motifs in kinase inhibitors and GPCR ligands[3].

Mechanistic Causality

The synthesis relies on the classic Leimgruber-Batcho reaction[4]. While the C3-nitro group acidifies the adjacent C2-methyl protons, the C5-methoxy group (para to the methyl) donates electron density via resonance, which can slightly dampen this acidity. To overcome this electronic deactivation and ensure complete conversion, pyrrolidine is introduced as an organocatalyst. Pyrrolidine exchanges with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly electrophilic aminal intermediate, rapidly accelerating the condensation to yield an (E)-enamine[5]. Subsequent reduction of the nitro group triggers a spontaneous intramolecular cyclization onto the enamine, forming the pyrrole ring and eliminating dimethylamine[6].

Protocol 1: Synthesis of Methyl 6-methoxy-1H-indole-4-carboxylate

Step 1: Enamine Condensation

  • Setup: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve Methyl 5-methoxy-2-methyl-3-nitrobenzoate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add DMF-DMA (2.5 equiv) and pyrrolidine (0.2 equiv). Causality: The excess DMF-DMA drives the equilibrium forward, while pyrrolidine overcomes the steric and electronic hindrance of the starting material.

  • Reaction: Heat the mixture to 110 °C for 8–12 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material transitions to a deep red/purple solution, characteristic of the highly conjugated enamine intermediate.

  • Workup: Concentrate under reduced pressure to remove the DMF. Triturate the dark red residue with diethyl ether/hexanes to precipitate the pure (E)-enamine.

Step 2: Reductive Cyclization

  • Setup: Dissolve the enamine intermediate in a 1:1 mixture of anhydrous MeOH and THF (0.2 M).

  • Catalyst: Add 10% Pd/C (0.1 equiv by weight). Purge the flask with N₂, then backfill with H₂ gas via a balloon (1 atm).

  • Reaction: Stir vigorously at room temperature for 6–8 hours.

    • Self-Validation: The deep red color will gradually dissipate into a pale yellow solution as the nitro group reduces to the aniline and rapidly cyclizes.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the indole-4-carboxylate as an off-white solid.

G SM Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) Cond Step 1: Condensation DMF-DMA, Pyrrolidine, 110°C SM->Cond Enamine Intermediate: (E)-N,N-dimethyl-2-(...)-ethen-1-amine Cond->Enamine Red Step 2: Reductive Cyclization Pd/C, H2 (1 atm) or Fe/AcOH Enamine->Red Indole Target Scaffold: Methyl 6-methoxy-1H-indole-4-carboxylate Red->Indole

Fig 1. Leimgruber-Batcho Indole Synthesis Pathway.

Core Application 2: Divergent Synthesis via Aniline Intermediates

When the C2-methyl group is left intact, the nitro group can be selectively reduced to yield Methyl 3-amino-5-methoxy-2-methylbenzoate [7]. This aniline is a critical branching point. It can be directly coupled with acyl chlorides/carboxylic acids to form functionalized benzamides, or subjected to diazotization to yield the highly prized Methyl 6-methoxy-1H-indazole-4-carboxylate scaffold[3].

Mechanistic Causality

For the nitro reduction, we utilize Iron (Fe) powder and Ammonium Chloride (NH₄Cl) rather than catalytic hydrogenation. Why? While Pd/C is efficient, Fe/NH₄Cl is exceptionally mild and prevents any potential over-reduction of the ester moiety or undesired side reactions with the methoxy group. For the indazole cyclization, treating the resulting ortho-methyl aniline with nitrous acid generates a highly reactive diazonium salt. The diazonium electrophile is perfectly positioned to undergo intramolecular cyclization with the adjacent methyl group (via tautomeric activation) to form the 1H-indazole core[3].

Protocol 2: Synthesis of Methyl 6-methoxy-1H-indazole-4-carboxylate

Step 1: Selective Nitro Reduction

  • Setup: Suspend Methyl 5-methoxy-2-methyl-3-nitrobenzoate (1.0 equiv) in a 4:1 mixture of EtOH and H₂O (0.3 M).

  • Reduction: Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv). Heat the suspension to 80 °C for 3 hours.

  • Workup: Filter the hot suspension through a pad of Celite to remove iron oxides. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure aniline.

Step 2: Diazotization and Indazole Cyclization

  • Setup: Dissolve the aniline intermediate in glacial acetic acid (0.2 M) and cool to 0 °C in an ice bath.

  • Diazotization: Slowly add a solution of NaNO₂ (1.2 equiv) in a minimal amount of water dropwise. Stir at 0 °C for 30 minutes to ensure complete diazonium formation.

  • Cyclization: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Self-Validation: The evolution of minor nitrogen gas and the formation of a precipitate indicate successful cyclization.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃. Extract with EtOAc, dry, and purify via recrystallization to obtain the indazole scaffold.

G SM Methyl 5-methoxy-2- methyl-3-nitrobenzoate Red Fe, NH4Cl EtOH/H2O, 80°C SM->Red Aniline Aniline Intermediate: Methyl 3-amino-5-methoxy- 2-methylbenzoate Red->Aniline Diaz NaNO2, HCl 0°C -> RT Aniline->Diaz Amide R-COCl, DIPEA DCM, RT Aniline->Amide Indazole Methyl 6-methoxy-1H- indazole-4-carboxylate Diaz->Indazole AmideProd Functionalized Benzamide Amide->AmideProd

Fig 2. Divergent Synthetic Workflows from the Aniline Intermediate.

Quantitative Data & Yield Comparison

The table below summarizes the typical reaction parameters and expected yields for the transformations detailed in this application note.

TransformationReagents & ConditionsTypical YieldReaction TimeTarget / Intermediate
Enamine Condensation DMF-DMA, Pyrrolidine, DMF, 110 °C85–90%8–12 h(E)-Enamine intermediate
Indole Cyclization Pd/C, H₂ (1 atm), MeOH/THF, RT75–85%6–8 hMethyl 6-methoxy-1H-indole-4-carboxylate
Nitro Reduction Fe, NH₄Cl, EtOH/H₂O, 80 °C90–95%2–4 hMethyl 3-amino-5-methoxy-2-methylbenzoate
Indazole Formation NaNO₂, AcOH/H₂O, 0 °C to RT65–75%12 hMethyl 6-methoxy-1H-indazole-4-carboxylate

Sources

Application

Advanced Application Note: Precision Reaction Monitoring via Thin-Layer Chromatography (TLC)

Executive Summary Thin-Layer Chromatography (TLC) remains one of the most robust, cost-effective, and rapid analytical techniques for monitoring organic reaction progress, assessing purity, and determining optimal purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thin-Layer Chromatography (TLC) remains one of the most robust, cost-effective, and rapid analytical techniques for monitoring organic reaction progress, assessing purity, and determining optimal purification parameters[1]. While the physical execution of TLC is straightforward, achieving reproducible, high-resolution separations requires a rigorous understanding of the underlying thermodynamic interactions between the analyte, the stationary phase, and the mobile phase[2]. This application note provides a comprehensive, causality-driven guide to TLC reaction monitoring, designed to establish self-validating experimental workflows that eliminate false positives and matrix-induced artifacts.

Mechanistic Principles of Separation

TLC operates on the principle of differential partitioning. The stationary phase (typically silica gel, SiO₂) contains highly polar surface silanol groups (Si-OH) that interact with analytes via hydrogen bonding and dipole-dipole interactions[3]. The mobile phase (solvent system) travels up the plate via capillary action, competing with the analytes for these active binding sites[4].

The retention factor ( Rf​ ) is the fundamental metric of TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front[5].

  • Causality of Retention: Polar compounds exhibit stronger affinity for the silica gel, resulting in lower Rf​ values. Conversely, non-polar compounds migrate further with the mobile phase, yielding higher Rf​ values[2].

  • Optimal Resolution: For effective reaction monitoring, the solvent system should be optimized so that the starting material (SM) and product both elute with Rf​ values between 0.2 and 0.8[5]. If the Rf​ difference is <0.15, the mobile phase polarity must be decreased to enhance retention differences[2].

TLC_Workflow A 1. Chamber Saturation B 2. Sample Preparation A->B C 3. Co-Spotting (SM, Mix, RM) B->C D 4. Capillary Development C->D E 5. UV/Stain Visualization D->E

Fig 1. Sequential workflow for TLC reaction monitoring, from chamber saturation to visualization.

The Co-Spotting Workflow: A Self-Validating System

A common pitfall in reaction monitoring is the "matrix effect," where the complex chemical environment of the reaction mixture (RM) slightly alters the migration rate of the unreacted starting material compared to a pure reference standard. To build a self-validating system, researchers must employ the Co-Spotting Technique [5].

By applying three distinct spots on the origin line—(1) Pure Starting Material, (2) A physical overlap of SM and RM (the Co-spot), and (3) the Reaction Mixture—you create an internal control. If the SM spot in the RM lane perfectly aligns with the SM in the Co-spot lane, you can definitively confirm the presence of unreacted starting material, ruling out false positives caused by Rf​ drift[5].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Chamber Preparation & Equilibration

Why this matters: Unequilibrated chambers lead to solvent evaporation from the face of the TLC plate during development, causing anomalous Rf​ values and uneven solvent fronts[6].

  • Add the optimized mobile phase to the development chamber to a maximum depth of 0.5 cm[2].

  • Insert a piece of filter paper against the chamber wall. Causality: The porous paper acts as a wick, drastically increasing the surface area for solvent evaporation, which rapidly saturates the chamber's gas phase with solvent vapor[2].

  • Seal the chamber and allow it to equilibrate for at least 10–20 minutes prior to introducing the plate[7].

Phase 2: Plate Preparation & Sample Application

Why this matters: Overloading the plate overwhelms the stationary phase's binding capacity, leading to broad, diffuse spots that mask adjacent compounds[2].

  • Activation: If plates have been exposed to ambient humidity, heat them at 70°C for 2–3 minutes. Causality: This removes bound water from the polar functional groups of the silica, restoring the active silanol sites[8].

  • Marking: Using a graphite pencil, draw a faint origin line 1 cm from the bottom edge[7]. Causality: Never use an ink pen, as the organic dyes will elute and catastrophically interfere with your analyte signals[8].

  • Spotting: Using a glass capillary micro-pipette, apply 1 µL of the SM, Co-spot, and RM at equidistant points along the origin line[8]. Ensure the spot diameter remains under 2 mm.

Phase 3: Development & Visualization
  • Place the spotted plate vertically into the saturated chamber using forceps[8]. Ensure the solvent level is strictly below the origin line; otherwise, the analytes will dissolve directly into the solvent reservoir rather than migrating up the plate[9].

  • Allow the mobile phase to ascend via capillary action until the solvent front is approximately 1 cm from the top edge[7].

  • Remove the plate, immediately mark the solvent front with a pencil, and dry it completely[7].

  • Visualization: Examine the plate under a 254 nm UV lamp for conjugated systems. For non-UV active compounds, utilize chemical stains (e.g., p-anisaldehyde, ninhydrin for amines, or iodine vapor) followed by gentle heating to char and reveal the spots[10].

Quantitative Analysis: Data Interpretation

To accurately track a reaction, Rf​ values must be calculated and monitored over time. The reaction is deemed complete when the distinct spot corresponding to the limiting starting material completely disappears from the RM lane[7].

Table 1: Mobile Phase Polarity Guidelines for Method Development [10]

Solvent Component Polarity Boiling Point (°C) Primary Application / Causality
Hexanes Non-Polar 68-70 Base non-polar component; drives separation of highly non-polar lipids/alkanes.
Ethyl Acetate (EtOAc) Moderate 77-78 Standard polar component. Similar BP to hexanes prevents ratio shifts via evaporation.
Methanol (MeOH) Highly Polar 65 Used in small percentages (1-10%) to elute highly polar compounds (e.g., amides).

| Acetic Acid (AcOH) | Acidic Modifier | 118 | Added in trace amounts (1-2 drops) to suppress ionization and "tailing" of carboxylic acids. |

Table 2: Kinetic Rf​ Tracking Example (Biginelli Pyrimidine Synthesis) [7] Conditions: Silica Gel 60 F254, Mobile Phase: Hexane/EtOAc (7:3)

Reaction Time Rf​ of Starting Material (Aldehyde) Rf​ of Product (Dihydropyrimidine)Visual Observation
t = 0 min 0.65N/AIntense SM spot; no product formed.
t = 30 min 0.650.30Strong SM spot; faint product spot appears.
t = 1 hr 0.650.30SM spot diminishes; product spot intensifies.
t = 2 hr N/A0.30SM spot completely disappeared; reaction complete.

Troubleshooting & Optimization Logic

Even with rigorous protocols, matrix complexities can induce chromatographic anomalies. The following decision tree and logic framework provide a self-correcting methodology for TLC troubleshooting.

Troubleshooting Issue TLC Anomaly Detected Streak Streaking / Tailing Issue->Streak Uneven Uneven Solvent Front Issue->Uneven NoSpot No Spots Visible Issue->NoSpot Sol1 Dilute Sample or Add Acid/Base Modifier Streak->Sol1 Sol2 Equilibrate Chamber & Level Plate Uneven->Sol2 Sol3 Check UV/Stain or Spot Above Solvent Line NoSpot->Sol3

Fig 2. Decision tree for troubleshooting common TLC anomalies during reaction monitoring.

  • Streaking / Tailing: Caused by sample overloading or strong hydrogen bonding between the analyte and silica[9]. Solution: Dilute the sample matrix. If analyzing carboxylic acids or amines, add 1% Acetic Acid or Triethylamine to the mobile phase to suppress ionization and competitive binding[10].

  • Uneven Solvent Front: Caused by the plate touching the chamber walls/filter paper, or a lack of vapor saturation[9]. Solution: Ensure the plate stands perfectly vertical and free from the chamber sides; allow 20 minutes for chamber equilibration[6].

  • No Spots Visible: Caused by the sample concentration being below the limit of detection, or the origin line being submerged in the mobile phase[9]. Solution: Spot the sample multiple times in the same location (drying in between) to concentrate the analyte, and verify the solvent depth is <0.5 cm[9].

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation, Organomation. Available at:[Link]

  • Monitoring Reactions by TLC, Washington State University. Available at:[Link]

  • Thin Layer Chromatography: A Complete Guide to TLC, Chemistry Hall. Available at:[Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC, Bitesize Bio. Available at: [Link]

  • Thin Layer Chromatography, Indian Institute of Technology Guwahati. Available at: [Link]

  • Thin-layer chromatography, Wikipedia. Available at:[Link]

  • Paper and Thin-Layer Chromatography, LabXchange. Available at:[Link]

Sources

Method

Application Note: Scalable Synthesis and Regioselective Nitration Workflow for Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Executive Summary The scale-up synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) presents a classic process chemistry challenge: managing highly exothermic nitration kinetics while overriding the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scale-up synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) presents a classic process chemistry challenge: managing highly exothermic nitration kinetics while overriding the natural regioselectivity dictated by strongly activating aromatic substituents [1]. This application note details a robust, self-validating workflow transitioning from batch esterification to a continuous-flow nitration process. By leveraging precise thermal management and downstream selective crystallization, this protocol ensures high isomeric purity and operational safety for kilogram-scale drug development applications.

Mechanistic Rationale & Regioselectivity Challenges

To understand the process design, one must analyze the electronic and steric environment of the intermediate, Methyl 5-methoxy-2-methylbenzoate :

  • C1 (-COOCH₃): Deactivating, meta-directing (directs to C3, C5).

  • C2 (-CH₃): Weakly activating, ortho/para-directing (directs to C3).

  • C5 (-OCH₃): Strongly activating, ortho/para-directing (directs to C4, C6).

Because the methoxy group at C5 is the dominant activating moiety, electrophilic aromatic substitution (nitration) naturally favors the C4 and C6 positions. The target C3-nitro isomer is kinetically accessible but thermodynamically less favored compared to the C4/C6 isomers.

The Causality of Process Choices: To force the isolation of the C3-nitro isomer, the reaction must be kept under strict kinetic control at sub-zero temperatures (-5 °C to 0 °C). Elevated temperatures will not only increase the yield of the undesired C4/C6 isomers but also trigger secondary dinitration events. Because a mixture of isomers is unavoidable, the downstream process relies on the differential solubility of these isomers in an Isopropanol (IPA)/Water matrix to selectively crystallize the target C3-nitro product.

G SM 5-Methoxy-2-methylbenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int1 Methyl 5-methoxy-2-methylbenzoate (Intermediate) Step1->Int1 Step2 Step 2: Regioselective Nitration (HNO3/H2SO4, -5 to 0 °C) Int1->Step2 Crude Crude Isomeric Mixture (3-NO2, 4-NO2, 6-NO2) Step2->Crude Step3 Step 3: Selective Crystallization (IPA/Water) Crude->Step3 Product Methyl 5-methoxy-2-methyl-3-nitrobenzoate (Target Product) Step3->Product

Synthetic workflow from 5-methoxy-2-methylbenzoic acid to the target 3-nitrobenzoate ester.

Process Engineering: The Shift to Continuous Flow

Nitration reactions are notoriously exothermic, releasing between -73 to -253 kJ/mol of thermal energy [2]. In traditional batch reactors, scaling up this step leads to localized "hot spots" due to poor surface-area-to-volume ratios, resulting in thermal runaway and a spike in dinitro impurities.

To mitigate this, the nitration step is transitioned to a Silicon Carbide (SiC) Continuous-Flow Microreactor . Flow chemistry provides near-instantaneous mixing and superior heat dissipation, ensuring the reaction remains strictly isothermal at -5 °C. This intrinsic safety mechanism allows for the precise control of residence time (t_res), effectively halting the reaction before over-nitration can occur [3].

Reactor Feed1 Substrate in H2SO4 (Pump A) Reactor SiC Continuous Flow Reactor (T = -5 °C, t_res = 60s) Feed1->Reactor Feed2 Nitrating Mixture (Pump B) Feed2->Reactor Controlled Dosing Quench In-line Ice-Water Quench (T < 10 °C) Reactor->Quench Rapid Transfer Filter Continuous Filtration & Washing Quench->Filter

Continuous-flow reactor configuration for the highly exothermic nitration step.

Experimental Scale-Up Protocols (Self-Validating)

Phase 1: Esterification of 5-Methoxy-2-methylbenzoic Acid
  • Objective: Convert the starting carboxylic acid to its methyl ester to protect the acidic proton and modulate the electronic density of the ring.

  • Procedure:

    • Charge a glass-lined batch reactor with 5-Methoxy-2-methylbenzoic acid (1.0 eq) and Methanol (10 volumes).

    • Add concentrated H₂SO₄ (0.1 eq) dropwise while maintaining the internal temperature below 30 °C.

    • Heat the mixture to reflux (approx. 65 °C) for 12 hours.

    • Self-Validation Checkpoint (IPC 1): Sample the reaction for HPLC analysis (254 nm). Proceed to workup only if unreacted starting material is < 1.0% (AUC).

    • Workup: Concentrate the mixture under vacuum to remove 80% of the methanol. Dilute with Ethyl Acetate (10 vol) and wash sequentially with 5% aqueous NaHCO₃ (until aqueous pH > 7) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 5-methoxy-2-methylbenzoate as a pale oil.

Phase 2: Continuous-Flow Regioselective Nitration
  • Objective: Execute a kinetically controlled, mono-nitration utilizing a microreactor to suppress dinitration and limit C4/C6 isomer formation.

  • Procedure:

    • Feed A Preparation: Dissolve Methyl 5-methoxy-2-methylbenzoate (1.0 eq) in concentrated H₂SO₄ (5 volumes) at 0 °C.

    • Feed B Preparation: Prepare the nitrating mixture by carefully adding Fuming HNO₃ (1.05 eq) to concentrated H₂SO₄ (2 volumes) at 0 °C. Note: Strict adherence to 1.05 eq HNO₃ is a critical self-validating limit to prevent dinitration.

    • Flow Operation: Prime the SiC microreactor with H₂SO₄ and set the cooling jacket to -5 °C. Engage Pump A and Pump B to achieve a stoichiometric ratio of 1:1.05, calibrated for a residence time (t_res) of exactly 60 seconds.

    • In-Line Quench: Route the reactor effluent directly into a vigorously stirred vessel containing ice-water (15 volumes relative to substrate), maintaining the quench temperature strictly below 10 °C.

    • Isolation: Continuously filter the precipitated crude isomeric mixture. Wash the filter cake with cold deionized water until the filtrate pH is neutral.

Phase 3: Selective Crystallization (Downstream Processing)
  • Objective: Purge the undesired 4-nitro and 6-nitro isomers to isolate the target 3-nitrobenzoate ester.

  • Procedure:

    • Transfer the crude wet cake to a crystallization vessel.

    • Add Isopropanol (IPA, 3 volumes) and heat to 60 °C until complete dissolution is achieved.

    • Slowly add Deionized Water (1 volume) dropwise over 30 minutes, maintaining 60 °C.

    • Induce controlled nucleation by cooling the reactor to 5 °C at a linear ramp rate of -0.1 °C/min.

    • Self-Validation Checkpoint (IPC 2): Sample the slurry mother liquor. If the ratio of 3-nitro to 4-nitro isomer in the solid phase is < 98:2 by HPLC, reheat to 60 °C and repeat the cooling ramp.

    • Filter the purified crystals, wash with cold 10% IPA/Water (1 volume), and dry under vacuum at 40 °C to constant weight.

Quantitative Data & Process Parameters

Table 1: Critical Process Parameters (CPPs) for Flow Nitration

ParameterValidated RangeMechanistic Rationale & Safety Limit
Reactor Temperature -5 °C to 0 °CTraps the kinetic C3-nitro product; suppresses thermal runaway.
Residence Time (t_res) 60 - 90 secondsEnsures >99% conversion while preventing oxidative degradation.
HNO₃ Stoichiometry 1.01 to 1.05 eqHard limit. >1.05 eq exponentially increases dinitro impurity formation.
Quench Temperature < 10 °CPrevents product hydrolysis and traps the reaction state instantly.

Table 2: Impurity Profile and Clearance Strategy

ImpurityOrigin / CausalityClearance Mechanism
4-Nitro / 6-Nitro Isomers Competing regioselectivity driven by the strong -OCH₃ directing group.Highly soluble in the IPA/Water matrix; purged into the mother liquor during Step 3.
Dinitro Species Over-nitration due to localized heating or excess reagent.Prevented upstream via continuous flow isothermal control and strict 1.05 eq HNO₃ limit.
Unreacted Ester Incomplete nitration.Purged during the aqueous quench and subsequent filtration.

References

  • Wen, Z., et al. "Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene." Organic Process Research & Development, American Chemical Society, 2017. URL:[Link]

  • Zheng, Z., et al. "Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade." Beilstein Journal of Organic Chemistry, 2025. URL:[Link]

Application

Derivatization reactions of Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Application Note: Divergent Derivatization Strategies for Methyl 5-methoxy-2-methyl-3-nitrobenzoate in Drug Discovery Executive Summary Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization Strategies for Methyl 5-methoxy-2-methyl-3-nitrobenzoate in Drug Discovery

Executive Summary

Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a highly versatile, multi-functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern—comprising a methyl ester, a benzylic methyl group, a nitro group, and a methoxy ether—presents both an opportunity and a challenge for regioselective derivatization. As a Senior Application Scientist, I have designed this protocol guide to detail the orthogonal reactivity of each functional group, providing field-proven, self-validating methodologies for selective synthetic modifications.

Part 1: Quantitative Data Summary & Reactivity Matrix

To design efficient synthetic routes, it is critical to understand the orthogonal reaction conditions required to modify one functional group without disturbing the others. The table below summarizes the quantitative parameters for the four primary derivatization pathways.

Derivatization PathwayTarget Functional GroupReagents & Solvent SystemTypical YieldReaction TimeKey IPC / Validation Method
Ester Hydrolysis C1-COOCH₃LiOH (2M), THF/MeOH/H₂O, RT85–95%2–6 hTLC (UV active, lower Rf)
Nitro Reduction C3-NO₂10% Pd/C, H₂ (1 atm), MeOH, RT90–98%4–12 hLC-MS (-30 Da mass shift)
Benzylic Bromination C2-CH₃NBS, AIBN/hν, MeCN, 80°C70–85%3–8 hGC-MS (1:1 M/M+2 isotope)
Ether Demethylation C5-OCH₃BBr₃ (1M in DCM), -78°C to RT65–80%12–18 hLC-MS (-14 Da mass shift)

Part 2: Divergent Synthetic Workflows

G Central Methyl 5-methoxy-2-methyl-3-nitrobenzoate (Core Scaffold) Hydrolysis 5-Methoxy-2-methyl-3-nitrobenzoic acid (Ester Hydrolysis) Central->Hydrolysis LiOH THF/MeOH/H2O Reduction Methyl 3-amino-5-methoxy-2-methylbenzoate (Nitro Reduction) Central->Reduction H2, Pd/C MeOH Bromination Methyl 2-(bromomethyl)-5-methoxy-3-nitrobenzoate (Benzylic Bromination) Central->Bromination NBS, AIBN MeCN, hν Demethylation Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (Ether Demethylation) Central->Demethylation BBr3 DCM, -78°C

Fig 1: Divergent orthogonal derivatization pathways of Methyl 5-methoxy-2-methyl-3-nitrobenzoate.

Part 3: Detailed Experimental Protocols & Mechanistic Causality

Protocol 3.1: Selective Hydrolysis of the Methyl Ester

Objective: Conversion of the C1-methyl ester to a carboxylic acid. Mechanistic Causality: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because it provides a milder pH profile, which suppresses potential transesterification or degradation of the electron-deficient aromatic ring. The mixed solvent system (THF/MeOH/H₂O, 4:1:1) is critical: THF dissolves the lipophilic starting material, water solubilizes the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, preventing biphasic stalling[1].

Step-by-Step Procedure:

  • Dissolve Methyl 5-methoxy-2-methyl-3-nitrobenzoate (1.0 eq) in a 4:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Add aqueous LiOH (2.0 M, 3.0 eq) dropwise at 0°C to control the initial exotherm.

  • Warm the reaction to room temperature and stir for 2–6 hours.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the aqueous residue with water and wash with Ethyl Acetate (EtOAc) to remove unreacted starting material.

  • Acidify the aqueous layer to pH 2–3 using 1N HCl at 0°C.

  • Extract the precipitated product with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation Checkpoint: The reaction is complete when TLC (Hexanes/EtOAc 3:1) shows the disappearance of the high-Rf ester spot. Upon acidification to pH 2, the sudden precipitation of the product validates the successful protonation of the carboxylate salt. If the aqueous filtrate remains highly UV-active after extraction, the extraction is incomplete.

Protocol 3.2: Catalytic Reduction of the Nitro Group

Objective: Conversion of the C3-nitro group to an aniline derivative. Mechanistic Causality: Catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere is highly chemoselective. The nitro group is reduced to an amine via nitroso and hydroxylamine intermediates. The methyl ester and methoxy ether are completely inert under these conditions. Methanol is utilized as the solvent due to its high hydrogen solubility and its ability to stabilize the polar amine product.

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous Methanol (0.1 M).

  • Purge the reaction flask with Argon for 5 minutes.

  • Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Repeat 3 times.

  • Stir vigorously at room temperature for 4–12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with excess Methanol.

  • Concentrate the filtrate in vacuo to yield the crude amine.

Self-Validation Checkpoint: The starting nitroaromatic compound imparts a distinct yellow hue to the solution. The reaction is self-indicating; a transition to a colorless or pale solution signifies the consumption of the nitro group. LC-MS validation will show a characteristic mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

Protocol 3.3: Wohl-Ziegler Benzylic Bromination

Objective: Selective bromination of the C2-methyl group. Mechanistic Causality: N-Bromosuccinimide (NBS) is used instead of Br₂ to maintain a low, steady-state concentration of bromine radicals, which suppresses electrophilic aromatic substitution on the electron-rich methoxy-bearing ring[2]. Azobisisobutyronitrile (AIBN) serves as the radical initiator. Acetonitrile (MeCN) is selected as a modern, greener alternative to toxic carbon tetrachloride (CCl₄)[3]. The benzylic position is highly activated for radical abstraction due to resonance stabilization.

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous Acetonitrile (0.15 M).

  • Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Equip the flask with a reflux condenser and heat to 80°C (or irradiate with a visible light source/CFL) for 3–8 hours[3].

  • Cool the mixture to 0°C.

  • Filter off the precipitated succinimide byproduct.

  • Concentrate the filtrate, redissolve in Dichloromethane (DCM), and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench residual bromine) and brine.

  • Dry the organic layer over MgSO₄ and concentrate.

Self-Validation Checkpoint: Succinimide, the byproduct of NBS, is insoluble in cold MeCN. The accumulation of a white, crystalline precipitate floating in the reaction mixture serves as a visual indicator of radical propagation. GC-MS should confirm a +78 Da shift with a characteristic 1:1 isotopic M/M+2 splitting pattern indicative of a single incorporated bromine atom.

Protocol 3.4: Lewis Acid-Mediated Ether Demethylation

Objective: Cleavage of the C5-methoxy ether to yield a phenol. Mechanistic Causality: Boron tribromide (BBr₃) is a potent Lewis acid. It coordinates to the sterically accessible methoxy oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion yields methyl bromide and a boron enolate[4]. The reaction is initiated at -78°C to control the highly exothermic complexation step and to prevent off-target cleavage of the adjacent methyl ester.

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM (0.1 M) under an Argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes.

  • Maintain at -78°C for 1 hour, then gradually allow the reaction to warm to room temperature and stir overnight (12–18 hours).

  • Re-cool the mixture to 0°C and carefully quench by the dropwise addition of Methanol, followed by water.

  • Extract the aqueous mixture with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: The addition of BBr₃ to the methoxyaromatic system immediately generates an intensely colored (often deep red/brown) Lewis acid-base complex. During the aqueous quench, vigorous effervescence (release of HBr and volatile methyl bromide) visually confirms the breakdown of the boron enolate intermediate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging electrophilic aromatic substitution reaction. Here, we address common experimental issues in a direct question-and-answer format, explain the causality behind our protocol recommendations, and provide a comprehensive, validated methodology to improve your synthetic yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low. What are the most likely causes?

Low yield in this synthesis is typically traced back to three primary factors: suboptimal reaction conditions, poor regioselectivity, or inefficient product isolation.

  • Reaction Temperature: This reaction is highly exothermic.[1] Failure to maintain a low temperature (typically between 0-10°C) during the addition of the nitrating agent can lead to a cascade of side reactions, including dinitration and oxidation of the starting material, which significantly reduces the yield of the desired product.[2]

  • Regioselectivity Issues: Your starting material, methyl 5-methoxy-2-methylbenzoate, has three substituents with competing directing effects. The strongly activating methoxy (-OCH3) and weakly activating methyl (-CH3) groups are ortho, para-directors, while the deactivating methyl ester (-COOCH3) group is a meta-director.[3] This complex electronic landscape can lead to the formation of multiple undesired isomers (e.g., 4-nitro, 6-nitro), each consuming your starting material and lowering the yield of the target 3-nitro isomer.

  • Product Isolation and Purification: The product, Methyl 5-methoxy-2-methyl-3-nitrobenzoate, can be lost during workup and purification. Pouring the reaction mixture onto ice is critical for precipitating the crude product.[4][5] Inefficient transfer or washing, or using a suboptimal solvent system for recrystallization, can lead to significant product loss.[6]

Q2: I'm getting a mixture of nitro-isomers. How can I improve selectivity for the 3-nitro position?

Achieving high regioselectivity is the central challenge of this synthesis. The final substitution pattern is a result of the combined electronic and steric influences of the existing groups.

  • Understanding the Directing Effects:

    • -OCH3 (at C5): Directs ortho (C4, C6) and is strongly activating.

    • -CH3 (at C2): Directs ortho (C3) and para (C5, already substituted) and is activating.

    • -COOCH3 (at C1): Directs meta (C3, C5) and is deactivating.

    The desired nitration at the C3 position is favored because it is ortho to the activating methyl group and meta to the deactivating ester group.[3] However, the C4 and C6 positions are activated by the very powerful methoxy group, making them susceptible to nitration as well.

  • Strategies for Enhancing Selectivity:

    • Choice of Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acid is common, milder or sterically bulkier nitrating systems can sometimes improve selectivity. A mixture of fuming nitric acid and acetic anhydride, which generates acetyl nitrate in situ, can offer higher selectivity in certain aromatic nitrations and provides a less aggressive alternative to mixed acid.[3][7]

    • Strict Temperature Control: Lower reaction temperatures favor the kinetically controlled product. By keeping the temperature below 10°C, you can minimize the formation of thermodynamically favored but undesired isomers that may require higher activation energy.[8]

    • Slow, Controlled Addition: Adding the nitrating agent very slowly to the substrate solution ensures that localized "hot spots" and high concentrations of the nitrating agent do not occur. This minimizes the chance of less-favored reaction pathways from competing.

Q3: My analysis shows significant amounts of dinitrated byproducts. How can I prevent this?

The formation of dinitrated products occurs when the initial mononitrated product is reactive enough to undergo a second nitration under the reaction conditions.[9]

  • Cause: The aromatic ring, despite the addition of a deactivating nitro group, remains activated by the methoxy and methyl groups. If the reaction temperature is too high or the reaction time is too long, this dinitration becomes a significant side reaction.[8]

  • Prevention and Mitigation:

    • Molar Ratio of Nitrating Agent: Use only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents of nitric acid). A large excess will dramatically increase the rate of dinitration.

    • Temperature: This is the most critical parameter. Maintain the reaction temperature strictly between 0-5°C. Temperatures above 15°C are known to significantly increase dinitration.[2]

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly by pouring it onto ice.[3] Allowing the reaction to stir for an extended period after completion provides an opportunity for the desired product to be converted into dinitrated impurities.

Q4: The purification by recrystallization is difficult and gives low recovery. What are the best practices?

Purification aims to separate the desired solid product from soluble impurities and undesired isomers.

  • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For methyl nitrobenzoate derivatives, methanol or an ethanol/water mixture is commonly effective.[4][6]

    • Procedure for Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol.[10] If the product is oily, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of hot ethanol to redissolve the product and clarify the solution. Allowing this mixture to cool slowly will promote the formation of pure crystals.[6]

  • Washing the Crude Product: Before recrystallization, it's crucial to wash the filtered crude solid.

    • Ice-Cold Water: This removes residual acids (sulfuric, nitric). Wash until the filtrate is neutral.[3]

    • Cold Sodium Bicarbonate Solution (5%): This neutralizes and removes any remaining acidic impurities.[3]

    • Final Water Wash: A final wash with cold deionized water removes any remaining bicarbonate salts.[3]

    • Ice-Cold Methanol/Ethanol: A quick wash with a small amount of ice-cold solvent can remove highly soluble impurities before the main recrystallization step.[5]

Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product q1 TLC/HPLC Shows Multiple Spots? start->q1 q3 Product Oily / Fails to Crystallize? start->q3 q2 Mass Spec Confirms Dinitration? q1->q2  Yes sol3 Issue: Incomplete Reaction - Verify reagent quality - Ensure anhydrous conditions - Allow reaction to warm to RT for 15 min post-addition q1->sol3  No (Mainly Starting Material) sol1 Issue: Poor Regioselectivity - Lower temp to 0-5°C - Slow down nitrating agent addition - Consider HNO3/Ac2O q2->sol1  No (Isomers, not Dinitration) sol2 Issue: Over-reaction - Reduce HNO3 to 1.05 eq. - Maintain temp < 5°C - Monitor by TLC & quench at completion q2->sol2  Yes sol4 Issue: Purification Failure - Wash crude product with H2O & NaHCO3 - Recrystallize from minimal hot Ethanol/Water - Ensure slow cooling for crystal growth q3->sol4  Yes

Caption: Troubleshooting workflow for synthesis optimization.

Understanding the Reaction Mechanism

The nitration of methyl 5-methoxy-2-methylbenzoate is a classic electrophilic aromatic substitution (EAS). The reaction proceeds in two main stages: generation of the electrophile and the subsequent attack by the aromatic ring.

  • Generation of the Nitronium Ion (NO₂⁺): Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[11][12][13]

  • Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base in the mixture (like HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.[12][14]

Reaction_Mechanism cluster_0 Step 1: Generation of the Nitronium Ion (Electrophile) cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O Start_Mat Sigma_Complex Sigma Complex (Resonance Stabilized) Start_Mat->Sigma_Complex + NO₂⁺ Product Sigma_Complex->Product - H⁺ (to H₂O) H3O_plus H₃O⁺

Caption: Mechanism for the nitration of an aromatic ring.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of Methyl 5-methoxy-2-methyl-3-nitrobenzoate. Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and the reaction is exothermic. Always work in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, splash-proof goggles).[6]

Reagents & Materials
Reagent/MaterialQuantityMolar Eq.Notes
Methyl 5-methoxy-2-methylbenzoate5.0 g1.0Starting Material
Conc. Sulfuric Acid (98%)25 mL-Solvent and Catalyst
Conc. Nitric Acid (70%)2.1 mL1.05Nitrating Agent
Crushed Ice~100 g-For quenching the reaction
5% Sodium Bicarbonate Solution (aq.)~50 mL-For washing crude product
Ethanol or MethanolAs required-For recrystallization
Deionized WaterAs required-For washing and recrystallization
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-methoxy-2-methylbenzoate (5.0 g).

    • Place the flask in an ice-water bath and allow it to cool to 0-5°C.

    • Slowly add concentrated sulfuric acid (15 mL) to the flask with continuous stirring. Ensure the temperature does not rise above 10°C. Stir until the starting material is fully dissolved.[6]

  • Preparation of Nitrating Mixture:

    • In a separate, dry test tube or small beaker, combine concentrated nitric acid (2.1 mL) and concentrated sulfuric acid (10 mL).

    • Cool this mixture thoroughly in the ice-water bath. This step is highly exothermic and must be done carefully.[6]

  • Nitration Reaction:

    • Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring substrate solution over a period of 20-30 minutes.

    • Crucially, maintain the internal reaction temperature between 0-10°C throughout the entire addition. [5][10]

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

    • Remove the ice bath and let the reaction stir at room temperature for 15 minutes to ensure completion.[2]

  • Work-up and Isolation:

    • Fill a 400 mL beaker with approximately 100 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[15] A yellow or off-white solid should precipitate.

    • Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Buchner funnel.[3]

  • Washing and Neutralization:

    • Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate runs neutral (check with pH paper).

    • Next, wash the solid with two portions of cold 5% sodium bicarbonate solution.

    • Finish with a final wash of ice-cold deionized water to remove any residual salts.[3] Press the solid as dry as possible on the filter.

  • Purification by Recrystallization:

    • Transfer the crude, damp solid to a 100 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or methanol) and heat the mixture gently on a hot plate until the solid just dissolves.[6]

    • If necessary, use a mixed solvent system by adding hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.

  • Characterization:

    • Determine the final yield.

    • Measure the melting point of the dried product.

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

  • Technical Support Center: Synthesis of Substituted Toluenes - Benchchem. (URL: )
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzo
  • Ch17 Reactions of Arom
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Nitration of Methyl Benzo
  • Nitration - Wikipedia. (URL: [Link])

  • Dynamics and the Regiochemistry of Nitration of Toluene - PMC - NIH. (URL: [Link])

  • Aromatic Nitration - BYJU'S. (URL: [Link])

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google P
  • Nitration of Benzene - Chemistry Steps. (URL: [Link])

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. (URL: [Link])

  • Nitration and arom
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

  • Nitration of Substituted Aromatic Rings and R
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

  • An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (URL: [Link])

  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. (URL: [Link])

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • NITRATION OF METHYL BENZO
  • US4506089A - Preparation of methyl m-nitrobenzoate - Google P
    • Nitration of Methyl Benzoate - Web Pages. (URL: [Link])

  • Experiment 15 — Nitration of Methyl Benzo
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (URL: [Link])

Sources

Optimization

Removing impurities from crude Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Answering the call of complex purifications, this guide serves as a dedicated technical support resource for researchers, scientists, and professionals in drug development. Here, we address the specific challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex purifications, this guide serves as a dedicated technical support resource for researchers, scientists, and professionals in drug development. Here, we address the specific challenges encountered when removing impurities from crude Methyl 5-methoxy-2-methyl-3-nitrobenzoate, a compound whose purity is paramount for subsequent synthetic steps and biological screening. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 5-methoxy-2-methyl-3-nitrobenzoate?

A1: The impurity profile is largely dictated by the synthesis method, which is typically the nitration of a substituted methyl benzoate precursor.[1][2] Key impurities include:

  • Positional Isomers: The directing effects of the methoxy, methyl, and ester groups on the aromatic ring can lead to the formation of other nitro-isomers.[3] The separation of these isomers is often the primary purification challenge.[4][5]

  • Unreacted Starting Material: Incomplete nitration will leave residual methyl 5-methoxy-2-methylbenzoate in the crude product.

  • Di-nitrated Byproducts: Under harsh reaction conditions, a second nitro group may be added to the aromatic ring, creating highly polar impurities.[1]

  • Residual Acids: If the post-reaction work-up is incomplete, inorganic acids from the nitrating mixture (e.g., nitric acid, sulfuric acid) may remain.[1]

Q2: What are the primary laboratory methods for purifying this compound?

A2: The two most effective methods for purifying Methyl 5-methoxy-2-methyl-3-nitrobenzoate are recrystallization and column chromatography.[4][6]

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the target compound. It is often used as a final polishing step.[7]

  • Flash Column Chromatography is superior for separating components in a complex mixture, especially when impurities have polarities similar to the product, such as positional isomers.[4][8]

Q3: How can I effectively monitor the progress and success of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring your purification.[9] It allows you to:

  • Assess the complexity and purity of your crude material.

  • Select an appropriate solvent system (eluent) for column chromatography.[6]

  • Analyze fractions collected from the column to identify which ones contain the pure product.

  • Confirm the purity of your final, recrystallized product.

For nitroaromatic compounds, spots can often be visualized under UV light (254 nm).[10] Chemical stains can also be used for enhanced visualization.[9][11]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[12]

Q: My compound won't dissolve, even when I boil the solvent. What's wrong?

A: This indicates that the solvent is not suitable because it's "too bad" or not polar enough. The principle of "like dissolves like" is a good starting point for solvent selection.[12][13] Methyl 5-methoxy-2-methyl-3-nitrobenzoate is a moderately polar molecule due to its ester, methoxy, and nitro groups.

  • Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, so the crystal lattice does not break down.

  • Solution: Choose a more polar solvent. Good starting points for a compound of this nature include methanol, ethanol, or ethyl acetate.[14] You may need to test several solvents on a small scale to find the ideal one.[12]

Q: My compound "oiled out" during cooling instead of forming crystals. How do I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[15]

  • Causality: The high concentration of solute causes it to come out of solution as a liquid phase because the solution temperature is still too high for crystallization to occur. This is often exacerbated by the presence of impurities, which depress the melting point.

  • Solution:

    • Re-heat the flask to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.[15]

    • Allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystals to form instead of an amorphous oil.

Q: The solution is clear after cooling, but no crystals have formed. What should I do?

A: This typically means the solution is not sufficiently saturated, or the activation energy for crystal nucleation has not been overcome.

  • Causality: Either too much solvent was added initially, or the compound has a high energy barrier to forming the first seed crystal.

  • Solution:

    • Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the solvent line.[13] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a pure crystal of the compound, add a tiny speck to the solution to act as a template for further crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off a small amount of the solvent, then allow it to cool again.[7]

Q: My final crystals are colored, but the pure compound should be colorless. Why?

A: This indicates that colored impurities are co-crystallizing with your product.

  • Causality: The colored impurity has a solubility profile very similar to your target compound in the chosen solvent, or it is being trapped within the crystal lattice as it forms.

  • Solution:

    • Charcoal Treatment: Before the hot filtration step, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes.[14] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.[15]

    • Switch Purification Method: If charcoal treatment fails, the impurities are likely too similar in structure to your product. Column chromatography will be necessary for effective separation.[4]

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography accelerates traditional column chromatography by using positive pressure, making it a rapid and efficient purification method.[8]

Q: How do I select the best solvent system (eluent) for my separation?

A: The ideal eluent is chosen through preliminary TLC analysis.

  • Causality: The separation on a chromatography column relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).[8] TLC is a direct proxy for this process.

  • Solution:

    • Test various solvent mixtures, typically a non-polar solvent like hexanes mixed with a more polar solvent like ethyl acetate.

    • The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.2-0.4.[4] This Rf value generally ensures that the compound will elute from the column in a reasonable time and volume, with good separation from impurities.

TLC Observation Interpretation Action for Column Eluent
All spots remain at the baseline (Rf = 0)Eluent is not polar enough to move the compounds.Increase the proportion of the polar solvent (e.g., more ethyl acetate).
All spots run with the solvent front (Rf = 1)Eluent is too polar; no interaction with silica.Decrease the proportion of the polar solvent (e.g., more hexanes).
Poor separation between product and impurityThe polarity of the eluent is not optimal for resolving the mixture.Systematically test different ratios of your solvents. A less polar eluent generally provides better separation for moderately polar compounds.

Q: My compounds are streaking on the TLC plate and eluting as broad bands from the column. Why is this happening?

A: Streaking, or tailing, can be caused by several factors.

  • Causality & Solutions:

    • Sample Overload: You have applied too much sample to the TLC plate or column. Use a more dilute sample for TLC and ensure your column size is appropriate for the amount of material being purified. A silica-to-crude-product ratio of 30:1 to 50:1 by weight is a good starting point for moderate separations.[16]

    • Insolubility: The sample was not fully dissolved when applied. Ensure your crude product is completely dissolved in a minimal amount of solvent before loading it onto the column.

    • Strong Interactions: Your compound may be acidic or basic and is interacting too strongly with the slightly acidic silica gel. Adding a very small amount (~0.5%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this issue by neutralizing active sites on the silica.

Q: I've collected all the fractions, but my yield is very low. Where did my product go?

A: Product loss can occur at several stages of the process.

  • Causality & Solutions:

    • Improper Loading: If the initial sample band was too wide, the separation will be poor, and it becomes difficult to isolate pure fractions without sacrificing yield. Dissolve the crude product in the absolute minimum amount of solvent for loading.[16]

    • Irreversible Adsorption: The compound may be too polar for the chosen eluent and has become irreversibly stuck to the silica gel at the top of the column. This can be checked by performing a "flush" with a very polar solvent (like pure ethyl acetate or methanol) after your run to see if any remaining compound elutes.

    • Fractions Combined Incorrectly: You may have been too conservative when combining fractions. Re-run TLCs on adjacent "impure" fractions. Sometimes the separation is better than it appears, and more fractions can be included in the final product pool.

Visualized Workflow & Protocols

Purification Strategy Decision Tree

This diagram outlines a logical workflow for approaching the purification of crude Methyl 5-methoxy-2-methyl-3-nitrobenzoate.

Purification_Strategy Figure 1. Purification Strategy Decision Tree start Crude Product (Methyl 5-methoxy-2-methyl-3-nitrobenzoate) assess_purity Assess Purity & Complexity (via TLC) start->assess_purity decision_main Is the main component >90% pure with minor, dissimilar impurities? assess_purity->decision_main recrystallize Attempt Recrystallization decision_main->recrystallize  Yes chromatography Perform Flash Column Chromatography decision_main->chromatography No (Complex mixture or isomeric impurities) check_xtal_purity Check Purity of Crystals (via TLC & Melting Point) recrystallize->check_xtal_purity decision_xtal Is purity >98%? check_xtal_purity->decision_xtal decision_xtal->chromatography No (Co-crystallization occurred) final_product Pure Product decision_xtal->final_product  Yes collect_fractions Collect & Analyze Fractions (via TLC) chromatography->collect_fractions combine_pure Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_pure combine_pure->final_product

Sources

Troubleshooting

Challenges in the purification of nitroaromatic compounds

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Diagrams

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Finalizing the Visuals

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Validating the Technical Guide

I'm now integrating validation checkpoints within the distillation protocol to address the potential for runaway reactions. The protocols now follow a loop: DSC/TGA analysis of the crude mixture is the critical first step to ensure thermal stability before distillation attempts. If the decomposition temperature is below 250°C, chromatography is the recommended method. I've also added explicit citations to literature for authoritative grounding.

Detailing the Distillation Steps

I'm now detailing the distillation protocol, including a critical validation checkpoint: DSC/TGA analysis. The electron-withdrawing nitro group can drastically lower the onset temperature of decomposition, and I've integrated a visual representation of this. I've also incorporated the text from the caption directly into the DOT code.

Finalizing the Analysis

I'm now concluding the document, focusing on chromatographic issues. The goal is clear: to ensure readers understand the impact of isomer position on retention. I've highlighted the crucial role of π-π interactions in HPLC separations. I'm finishing the answers by describing the mild alkaline wash procedure. I've cited the relevant research, and added a specific validation check after the column selection in the HPLC protocol.

Welcome to the Technical Support Center for the purification of nitroaromatic compounds. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique thermodynamic and chromatographic challenges associated with these highly reactive, electron-deficient molecules.

Below, you will find targeted troubleshooting FAQs, causality-driven explanations, and self-validating experimental protocols to ensure the safety and purity of your isolated compounds.

Section 1: Thermal Stability & Distillation Hazards

Q1: Why did my batch distillation of a crude nitroaromatic mixture result in a runaway exotherm, even under vacuum? The Causality: Pure organic nitro compounds possess exceptionally high heats of decomposition (often exceeding 1050 kJ/kg) and high activation energies [1.7]. When subjected to distillation temperatures, the system can easily enter pseudoadiabatic conditions[1]. Because the activation energy is high, once thermal decomposition initiates, the reaction accelerates exponentially. Furthermore, trace impurities (such as residual acids from the nitration step or transition metals) can drastically lower the onset temperature of decomposition, leading to autocatalytic runaway reactions[1]. Actionable Advice: Never attempt to distill a novel nitroaromatic compound without first performing Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the exact decomposition onset temperature.

PurificationWorkflow Start Crude Nitroaromatic Mixture CheckThermal DSC/TGA Thermal Stability Check Start->CheckThermal Stable Stable > 250°C? CheckThermal->Stable Unstable Thermally Unstable (< 200°C Onset) CheckThermal->Unstable Distillation Vacuum Distillation Stable->Distillation Yes Isomers Are closely related isomers present? Stable->Isomers If high purity needed Unstable->Isomers No YesIsomers Yes Isomers->YesIsomers NoIsomers No Isomers->NoIsomers HPLC Prep-HPLC (Phenyl-Hexyl/Diol) YesIsomers->HPLC Flash Silica Flash Chromatography NoIsomers->Flash

Decision workflow for selecting nitroaromatic purification methods.

Section 2: Chromatographic Resolution of Co-eluting Isomers

Q2: My nitration reaction yielded a mixture of ortho, meta, and para isomers. Why do they co-elute as a single broad peak on a standard C18 HPLC column? The Causality: Standard C18 stationary phases rely primarily on hydrophobic dispersion forces. Positional isomers of nitroaromatics have nearly identical lipophilicity and molecular volumes, making dispersion forces insufficient for baseline resolution[2]. The Solution: Switch to a Phenyl-Hexyl or an Inertsil Diol column[3]. The strongly electron-withdrawing nitro group renders the aromatic ring heavily electron-deficient. A Phenyl-Hexyl phase provides an electron-rich π-cloud, enabling differential π-π stacking interactions[3]. The slight steric differences in the ortho, meta, and para positions dictate how closely the isomers can align with the stationary phase, translating to distinct, resolvable retention times.

HPLC_Mechanism MobilePhase Mobile Phase (H2O / MeCN) Analyte Nitroaromatic Isomers (Electron Deficient) MobilePhase->Analyte Elution StationaryPhase Phenyl-Hexyl Phase (Electron Rich) Analyte->StationaryPhase π-π Interaction Separation Differential π-π Stacking Resolution of Isomers StationaryPhase->Separation Selective Retention

Mechanism of π-π interaction in HPLC separation of nitroaromatics.

Q3: How can I remove acidic nitrophenol byproducts before loading my sample onto a silica column? The Causality: Nitrophenols will streak heavily on silica gel due to strong hydrogen bonding, ruining the separation of your target compounds. Performing a mild alkaline wash (using aqueous ammonia or sodium bicarbonate) deprotonates the acidic hydroxyl group of the nitrophenol[4]. This converts it into a highly water-soluble phenoxide salt that partitions into the aqueous layer, while the neutral nitroaromatic compound remains safely in the organic phase.

Section 3: Quantitative Data on Separation Parameters

To assist in method development, the following table summarizes the expected performance of various stationary phases when purifying complex nitroaromatic mixtures.

Separation TechniqueStationary PhaseMobile Phase SystemTypical Resolution (Rs)Primary Retention Mechanism
Standard RP-HPLC C18H₂O / Methanol< 1.0 (Co-elution)Hydrophobic Dispersion
Aromatic RP-HPLC Phenyl-HexylH₂O / Acetonitrile1.5 - 2.5 (Baseline)π-π Stacking & Sterics
Normal Phase Flash Silica GelHexane / Ethyl Acetate1.0 - 1.5Hydrogen Bonding & Dipole
Isomer Specific HPLC Inertsil DiolH₂O / Acetonitrile> 2.0 (High Purity)Dipole-Dipole Interactions

Section 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They include built-in analytical checkpoints to ensure that proceeding to the next step is mathematically and chemically justified, preventing the loss of valuable material.

Protocol A: High-Resolution HPLC Separation of Nitroaromatic Isomers

Adapted for the separation of closely related dinitrotoluene and dinitroxylene isomers[2].

  • System Suitability Check (Validation Checkpoint):

    • Inject a 10 µL standard mixture containing known ortho, meta, and para isomers onto a Phenyl-Hexyl column (4.6 mm × 150 mm, 3 µm).

    • Run a gradient of 30% Acetonitrile in Water to 70% Acetonitrile over 15 minutes.

    • Validation: Do not proceed to preparative scale unless the analytical Resolution (Rs) between the closest eluting peaks is ≥ 1.5. If Rs < 1.5, decrease the initial gradient slope.

  • Sample Preparation: Dissolve the crude nitroaromatic mixture in the mobile phase (or pure acetonitrile). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Preparative Injection: Scale up the injection volume proportionally to the preparative column volume. Monitor UV absorbance at 254 nm and 210 nm simultaneously[2].

  • Fraction Collection & Post-Run Validation: Collect peaks based on slope-detection.

    • Validation: Before pooling fractions, inject a 5 µL aliquot of each fraction back onto the analytical HPLC. Only pool fractions demonstrating >99% isomeric purity. Recycle mixed fractions back into the crude feed.

Protocol B: Fractional Crystallization of Dinitroaromatics

Leveraging differential thermodynamic solubility profiles.

  • Solvent Selection (Validation Checkpoint):

    • Test 50 mg of the crude mixture in 1 mL of hot ethanol.

    • Validation: The ideal solvent must completely dissolve the compound at boiling point, but yield a heavy precipitate when cooled to 0°C. If the compound remains dissolved at 0°C, the solvent is too strong; if it does not dissolve at boiling, it is too weak.

  • Dissolution: Place the semi-purified product in an Erlenmeyer flask. Add the minimal calculated volume of hot ethanol required to achieve complete dissolution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature slowly (over 2 hours) without disturbance to promote the growth of large, pure crystals of the least soluble isomer.

  • Isolation & Mother Liquor Validation:

    • Filter the crystals using a Büchner funnel. Wash with ice-cold ethanol.

    • Validation: Analyze the mother liquor via TLC or HPLC. If the mother liquor still contains a high ratio of the target isomer, concentrate the solution by 50% under vacuum and induce a second crop of crystals.

References

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting low yield in electrophilic aromatic substitution

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals syste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals systematically diagnose and resolve low-yield issues in EAS workflows, particularly Friedel-Crafts reactions, halogenations, and nitrations.

Rather than just listing fixes, this guide explores the mechanistic causality behind reaction failures, empowering you to optimize your synthetic routes logically.

Diagnostic Workflow for EAS Low Yield

Before diving into specific troubleshooting guides, use the following diagnostic logic tree to isolate the root cause of your low yield.

Diagnostic workflow for identifying and resolving low yield in EAS reactions.

Section 1: Catalyst Deactivation & Environmental Factors

Q1: My Friedel-Crafts acylation reaction stalled at 50% conversion despite leaving it overnight. What caused this? A1: The most common cause of a stalled Friedel-Crafts acylation is sub-stoichiometric catalyst loading. Unlike alkylation, where the Lewis acid (e.g., AlCl3​ ) acts as a true catalyst, acylation requires at least one full equivalent of the Lewis acid. The newly formed ketone product contains a carbonyl oxygen that acts as a Lewis base, forming a highly stable, unreactive complex with AlCl3​ [1]. This complexation effectively removes the catalyst from the catalytic cycle. Resolution: Always use 1.1 to 1.5 equivalents of Lewis acid relative to the acylating agent to ensure enough free catalyst remains to drive the reaction to completion.

Q2: I am using anhydrous solvents, but my Friedel-Crafts alkylation yield is still near zero. Could the catalyst be dead? A2: Yes. Strong Lewis acids like AlCl3​ and FeBr3​ are incredibly hygroscopic. Even trace atmospheric moisture introduced during weighing will rapidly hydrolyze the catalyst into aluminum hydroxide ( Al(OH)3​ ) and HCl gas, permanently destroying its catalytic activity[1]. Resolution: Weigh catalysts in a glovebox or under an inert argon atmosphere. If the AlCl3​ powder clumps or releases a sharp white vapor ( HCl ) upon opening, it has degraded and must be replaced.

Section 2: Substrate Reactivity & Substituent Effects

Q3: I am trying to perform a Friedel-Crafts reaction on aniline (aminobenzene), but I am getting no product. Amines are activating groups, so why is it failing? A3: While lone pairs on nitrogen normally donate electron density into the aromatic ring via resonance (making it highly activated), the presence of a strong Lewis acid catalyst fundamentally changes the substrate[2][3]. The basic nitrogen lone pair rapidly coordinates with the empty p-orbital of the Lewis acid (e.g., AlCl3​ ). This acid-base complexation places a formal positive charge directly adjacent to the aromatic ring, converting the strongly activating −NH2​ group into a powerfully deactivating −NH2+​-AlCl3−​ group[2]. Resolution: Protect the amine as an amide (e.g., using acetic anhydride to form acetanilide) prior to the EAS reaction. The amide carbonyl will still complex with the Lewis acid, but the deactivating effect is less severe, allowing the reaction to proceed.

Q4: How do I predict if my substituted benzene will react efficiently? A4: The rate-determining step of EAS is the disruption of aromaticity to form the cationic arenium ion (Wheland intermediate)[4][5]. Substituents that stabilize this carbocation (Electron-Donating Groups, EDGs) lower the activation energy and increase yield. Substituents that destabilize it (Electron-Withdrawing Groups, EWGs) raise the activation energy, often stalling the reaction entirely[4].

Quantitative Data: Substituent Effects on EAS Reactivity

Use this table to benchmark expected yields and directivity based on your starting material.

Substituent GroupElectronic EffectDirecting EffectRelative Reactivity Rate (vs. Benzene = 1)Notes on EAS Viability
−OH,−OR Strong EDG (Resonance)Ortho / Para ∼10,000× fasterExcellent yield; prone to over-reaction.
−CH3​,−R Weak EDG (Inductive)Ortho / Para ∼20× fasterGood yield; watch for polyalkylation.
−H NeutralN/A 1 (Baseline)Standard conditions apply.
−Cl,−Br Weak EWG (Inductive)Ortho / Para ∼0.03× slowerModerate yield; requires longer reaction times.
−NO2​,−CN Strong EWG (Resonance)Meta ∼10−7× slowerFails in Friedel-Crafts; requires harsh conditions for nitration/halogenation.

Section 3: Controlling Side Reactions (Polyalkylation)

Q5: My Friedel-Crafts alkylation yields a messy mixture of mono-, di-, and tri-alkylated products. How do I stop the over-reaction? A5: This is a fundamental kinetic issue known as polyalkylation. When an alkyl group is added to a benzene ring, it acts as an electron-donating group (EDG) via hyperconjugation[2][6]. This means your newly formed mono-alkylated product is actually more nucleophilic and reactive than your starting material, causing it to rapidly consume the remaining electrophiles[6][7].

Resolution Strategies:

  • Statistical Control (Industrial Method): Use a massive excess of the aromatic starting material (e.g., a 30:1 ratio of benzene to alkyl halide)[6]. The electrophile is statistically much more likely to collide with unreacted starting material than with the product.

  • Mechanistic Bypass (Synthetic Method): Abandon alkylation and perform a Friedel-Crafts Acylation instead. The introduced acyl group is an electron-withdrawing group (EWG), which deactivates the ring and strictly halts the reaction at mono-substitution[2][7]. You can then reduce the ketone to the desired alkyl group using a Clemmensen or Wolff-Kishner reduction[7].

Section 4: Standardized Experimental Protocols

To ensure reproducibility and self-validation, utilize the following optimized protocols designed to bypass common failure points.

Protocol 1: Moisture-Free Friedel-Crafts Acylation (Mono-substitution)

This protocol utilizes a visual self-validating quench step to ensure the catalyst complex is properly broken, maximizing isolated yield.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

  • Catalyst Loading: Under positive argon flow, rapidly transfer 1.2 equivalents of anhydrous AlCl3​ into the flask. Suspend in anhydrous dichloromethane (DCM).

  • Electrophile Generation: Cool the suspension to 0∘C in an ice bath. Add 1.0 equivalent of the acyl chloride dropwise via the dropping funnel.

    • Causality Note: Stir for 15 minutes. The formation of the active acylium ion is visually indicated by the dissolution of the AlCl3​ suspension into a homogenous, often pale-yellow solution[7].

  • Substrate Addition: Dissolve 1.0 equivalent of the aromatic substrate in a minimal amount of anhydrous DCM. Add dropwise at 0∘C .

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours)[7].

  • Self-Validating Quench: Pour the reaction mixture slowly into a beaker containing a 1:1 mixture of crushed ice and concentrated HCl [1][7].

    • Validation Check: The mixture will initially form a thick, white emulsion (the aluminum-ketone complex precipitating). Continue vigorous stirring until the emulsion completely breaks into two clear, distinct liquid phases. This visual cue guarantees the Lewis acid complex has been fully hydrolyzed, releasing your product into the organic layer.

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO3​ (to remove residual acid), dry over MgSO4​ , and concentrate under reduced pressure.

Protocol 2: Clemmensen Reduction (Bypassing Polyalkylation)

Use this to reduce the ketone generated in Protocol 1 down to the alkyl group.

  • Amalgam Preparation: In a flask, combine 10 equivalents of granular zinc with a 5% aqueous solution of mercury(II) chloride ( HgCl2​ ). Stir for 10 minutes, then decant the liquid to leave the freshly prepared Zn-Hg amalgam[7].

  • Reaction Setup: Add concentrated HCl , water, and a co-solvent (like toluene) to the amalgam.

  • Reduction: Add 1.0 equivalent of the purified ketone from Protocol 1. Reflux the mixture vigorously for 4-6 hours.

  • Isolation: Cool to room temperature, separate the organic layer, wash with brine, dry, and concentrate to yield the pure, mono-alkylated aromatic compound[7].

References

  • BenchChem Technical Support. "Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions". Benchchem.com.
  • Fiveable. "16.4 Substituent Effects in Electrophilic Substitutions". Fiveable.me.
  • BenchChem Technical Support.
  • BenchChem Technical Support. "Managing catalyst deactivation in Friedel-Crafts reactions". Benchchem.com.
  • Chemistry LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction". Libretexts.org.
  • School of Chemistry, University of Bristol.
  • Chemistry LibreTexts. "16.
  • Master Organic Chemistry. "Electrophilic Aromatic Substitution Mechanism". Masterorganicchemistry.com.

Sources

Troubleshooting

Technical Support Center: Managing Acidic Waste from Nitration Reactions

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals. Purpose: To provide authoritative, mechanistically grounded troubleshooting and standard operating protocols (SOPs) for the safe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals. Purpose: To provide authoritative, mechanistically grounded troubleshooting and standard operating protocols (SOPs) for the safe handling, neutralization, and recovery of spent mixed acids generated during electrophilic aromatic nitration.

Part 1: The Causality of Nitration Waste

Spent nitration acid is not a simple aqueous waste stream; it is a highly reactive, complex matrix. Following an electrophilic aromatic nitration, the residual "spent acid" typically consists of diluted sulfuric acid ( H2​SO4​ ), unreacted nitric acid ( HNO3​ ), water (generated as a byproduct of the nitronium ion formation), trace nitrous acid ( HNO2​ ), and dissolved organic nitroaromatics[1][2].

The fundamental challenge in managing this waste lies in its thermal instability and oxidative potential. If neutralized improperly, the highly exothermic acid-base reaction can trigger the decomposition of residual nitric and nitrous acids, releasing highly toxic nitrogen dioxide ( NO2​ ) gas[3]. Furthermore, residual nitroaromatics trapped in the acid phase can undergo runaway exothermic degradation if subjected to sudden temperature spikes[1]. Effective waste management—whether via lab-scale neutralization or industrial-scale acid recovery—relies on strict thermodynamic control and phase separation techniques.

Quantitative Process Parameters

To establish a baseline for safety and process design, the following table summarizes the critical quantitative data associated with spent acid management:

ParameterTypical Value / RangeMechanistic CausalityMitigation / Process Strategy
Spent H2​SO4​ Concentration 65% – 80% wtAcid is diluted by the H2​O byproduct formed during nitronium ion generation.Vacuum concentration required to restore to 89–96% wt for recycling[4].
Neutralization Exotherm ~ -57.1 kJ/molThe reaction of H+ and OH− releases massive heat, risking boiling and NOx evolution.Strict active cooling (ice bath < 20°C) and controlled, dropwise alkaline addition.
Urea Decontamination Temp. 75°C – 150°CActivation energy required for urea to react with and decompose HNO2​ into N2​ and CO2​ [3].Controlled heating post-extraction in specialized glass-lined reactors.
Vacuum Concentration Temp. 126°C – 162°C (260°F – 325°F)Lowers the boiling point of water to prevent severe high-temperature acid corrosion[5].Use of tantalum heat exchangers or glass-lined steel vessels[6].

Part 2: Troubleshooting Guide & FAQs

Q1: During the quenching and neutralization of my nitration reaction, I observed dense red/brown fumes evolving from the flask. What is happening, and how do I stop it? A1: The red/brown gas is nitrogen dioxide ( NO2​ ), a highly toxic and reactive NOx species. This occurs when the heat of neutralization causes the thermal decomposition of unreacted nitric acid or trace nitrous acid ( HNO2​ ) in the spent mixture. Causality & Fix: You are likely adding your alkaline quenching agent too quickly or failing to maintain adequate cooling. To mitigate this, ensure the spent acid is submerged in an ice-water bath (maintained below 20°C). For persistent nitrous acid contamination, an industrial mitigation strategy involves the addition of urea prior to neutralization or recovery; urea reacts with HNO2​ to safely evolve harmless nitrogen ( N2​ ) and carbon dioxide ( CO2​ ) gases[3].

Q2: My spent acid phase has turned a dark, opaque black. Is this safe to process? A2: A black discoloration in spent nitration acid indicates the formation of complexed nitrous acid and degraded organic contaminants. Causality & Fix: This is a known phenomenon in aromatic nitration (e.g., toluene nitration). In process chemistry, this black color acts as a self-validating, feed-forward control mechanism. The color can be eliminated by treating the spent acid with an oxidizing agent (such as hydrogen peroxide) or by adding a carefully calculated stoichiometric excess of fresh nitric acid to oxidize the color-forming complexes before moving to the extraction phase[7][8].

Q3: I quenched my reaction, but my target nitroaromatic product did not precipitate, leaving me with a massive volume of highly acidic, organic-rich waste. How do I recover the yield? A3: If precipitation fails, your target molecule is either an oil at the quenching temperature or remains highly soluble in the diluted mixed acid[9]. Causality & Fix: Do not attempt to neutralize the entire mixture immediately, as the organics will crash out unpredictably as a sticky emulsion. Instead, perform a liquid-liquid extraction on the highly acidic aqueous phase using a water-immiscible solvent (like ethyl acetate or dichloromethane)[9]. In industrial continuous processes, the starting un-nitrated aromatic (e.g., toluene) is often used as the extraction solvent to pull residual nitric acid and nitroaromatics out of the spent acid, simultaneously recovering yield and purifying the acid for recycling[4][7].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Lab-Scale Safe Neutralization of Mixed Acid Waste

This protocol is designed as a self-validating system for bench-scale researchers to prevent thermal runaways during disposal.

  • Phase Separation (Extraction): Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase 2–3 times with an appropriate organic solvent (e.g., ethyl acetate) to remove dissolved nitroaromatics[9]. Validation: The aqueous phase should become visually transparent (though potentially tinted yellow), indicating the bulk removal of organics.

  • Thermal Stabilization: Transfer the acidic aqueous raffinate to a wide-mouth Erlenmeyer flask. Submerge the flask in a saturated ice-water bath. Insert a thermometer directly into the acid.

  • Alkaline Slurry Preparation: Prepare a slurry of calcium hydroxide (lime) or a saturated solution of sodium carbonate ( Na2​CO3​ ). Causality: Slurries or carbonates are preferred over concentrated NaOH because they absorb some of the neutralization heat through their own endothermic dissolution/effervescence, buffering the thermal shock.

  • Controlled Quenching: Begin magnetic stirring. Add the alkaline mixture dropwise. Validation: Monitor the thermometer; if the internal temperature exceeds 20°C, halt the addition immediately until the system cools.

  • pH Verification: Continue addition until CO2​ evolution ceases (if using carbonate). Use pH indicator paper to confirm the solution has reached a stable pH of 7–8[9] before routing to standard aqueous waste disposal.

Protocol B: Industrial-Scale Spent Acid Recovery (Denitration & Urea Treatment)

For pilot-plant and manufacturing scales, neutralization is economically unviable. Spent acid must be recovered.

  • Aromatic Extraction: Route the spent mixed acid (typically 65-75% H2​SO4​ ) through a gravity settler and contact it with the feed aromatic compound (e.g., toluene). This extracts residual organics and nitric acid back into the organic phase, which is recycled to the nitration reactor[4][5][7].

  • Steam Stripping (Denitration): Pass the acid raffinate through a packed denitration column against a counter-current flow of steam. This strips out the remaining volatile nitric acid and nitrogen oxides, which are recovered via pressure absorption[1][6].

  • Urea Decontamination: To destroy trace, non-volatile nitrous acid ( HNO2​ ) that causes acid darkening and corrosion, mix the denitrated spent acid with urea. Heat the mixture in a glass-lined reactor to 75°C–150°C. Causality: The heat provides the activation energy for urea to decompose the nitrous oxides into inert off-gases[3].

  • Vacuum Concentration: Transfer the purified, dilute H2​SO4​ to a multiple-effect vacuum evaporator equipped with tantalum heat exchangers. Concentrate the acid under vacuum at 126°C–162°C until the H2​SO4​ concentration reaches 89–96% wt, making it suitable for reuse in the nitration plant[4][5][6].

Part 4: Process Visualization

Workflow 1: Lab-Scale Neutralization

LabNeutralization Start Quenched Reaction Mixture (Spent Acid + Organics) Extract Liquid-Liquid Extraction (e.g., EtOAc / DCM) Start->Extract OrgPhase Organic Phase (Product) Extract->OrgPhase Top Layer AqPhase Aqueous Acid Phase (Waste) Extract->AqPhase Bottom Layer IceBath Ice-Water Bath (Maintain < 20°C) AqPhase->IceBath Neutralize Slow Addition of Alkaline Slurry IceBath->Neutralize CheckPH Monitor pH (Target pH 7-8) Neutralize->CheckPH Dispose Aqueous Waste Disposal CheckPH->Dispose pH Neutralized

Caption: Lab-scale workflow for the safe extraction and neutralization of nitration waste.

Workflow 2: Industrial Spent Acid Recovery

IndustrialRecovery SpentAcid Spent Nitration Acid (H2SO4, HNO3, H2O) Extraction Aromatic Extraction (Remove Organics) SpentAcid->Extraction RecycleOrg Recycle Organics to Nitration Extraction->RecycleOrg Organic Phase Denitration Steam Stripping (Denitration) Extraction->Denitration Acid Raffinate UreaTreat Urea Treatment (75-150°C) Denitration->UreaTreat Concentration Vacuum Evaporation (Concentrate H2SO4) UreaTreat->Concentration NOx Removed PureAcid Recovered H2SO4 (89-96% wt) Concentration->PureAcid H2O Removed

Caption: Industrial spent acid recovery pathway featuring denitration and urea treatment.

References

  • Google Patents. US5030436A - Spent acid purification process.
  • GMM Pfaudler. Spent acid recovery plant, unit. Available at: [Link]

  • KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Available at:[Link]

  • Google Patents. US4650912A - Recovery of nitric acid from nitration spent acid by toluene extraction.
  • Scribd / Chemetics. Spent Acid From Nitration of Toluene. Available at: [Link]

  • Google Patents. US4155989A - Removal of nitric acid from nitric acid-sulfuric acid mixtures.
  • European Patent Office. EP 0615951 A1 - Process for purification and concentration of sulfuric acid. Available at: [Link]

  • Hocking, M.B. Handbook of Chemical Technology and Pollution Control. Available at: [Link]

Sources

Optimization

Technical Support Center: Safe and Efficient Scale-Up of Nitration Reactions

Welcome to the Technical Support Center for scaling up nitration processes. Nitration is a fundamental unit operation in pharmaceutical and fine chemical synthesis, but it presents severe process safety challenges due to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scaling up nitration processes. Nitration is a fundamental unit operation in pharmaceutical and fine chemical synthesis, but it presents severe process safety challenges due to its highly exothermic nature ( ΔH≈−73 to −253 kJ/mol) and the potential for catastrophic thermal runaway. This guide provides field-proven troubleshooting strategies, safety protocols, and FAQs for transitioning from bench-scale batch reactions to pilot and production scales, emphasizing continuous flow technologies and rigorous thermal hazard assessments.

Process Safety Visualization

Before scaling up any nitration, a rigorous thermal hazard assessment must be conducted to understand the boundaries of safe operation.

G A Target Nitration Reaction B Reaction Calorimetry (RC1) Determine Heat of Reaction (u0394H) A->B E DSC / ARC Testing Determine Decomposition Temp (T_d) A->E C Calculate Adiabatic Temperature Rise (u0394T_ad) B->C D Determine MTSR (Max Temp of Synthesis Reaction) C->D F Compare MTSR vs T_d D->F E->F G MTSR < T_d Low Risk of Secondary Decomposition F->G H MTSR u2265 T_d High Risk! Redesign Process F->H I Implement Continuous Flow or Enhanced Cooling H->I I->B Re-evaluate

Caption: Workflow for assessing and mitigating thermal runaway risks in nitration scale-up.

Troubleshooting Guide
Issue 1: Uncontrolled Exotherms and Thermal Runaway in Semi-Batch Reactors

Symptoms: The reactor temperature exceeds the cooling jacket's capacity during the addition of the nitrating agent (mixed acid), leading to a rapid, self-accelerating temperature spike. Root Cause: In batch or semi-batch systems, the surface-area-to-volume ratio decreases drastically upon scale-up, fundamentally limiting heat transfer. If the dosing rate of the nitrating agent exceeds the heat removal rate, unreacted material accumulates. A subsequent temperature rise accelerates the reaction kinetics exponentially, triggering a positive feedback loop and 1 [1]. Solutions:

  • Conduct Rigorous Calorimetry: Before scale-up, utilize Reaction Calorimetry (e.g., RC1) to determine the specific heat of reaction and the adiabatic temperature rise ( ΔTad​ ). Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) assuming a worst-case cooling failure [2].

  • Automated Dosing Control: Implement interlocking automated dosing controls. If the internal temperature deviates from the setpoint by >2∘C , the feed of the nitrating agent must automatically halt to prevent reactant accumulation.

  • Transition to Continuous Flow: For highly energetic nitrations, transition from semi-batch to continuous flow microreactors. Flow reactors provide exceptionally high surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation.

Issue 2: High Levels of Oxidative Byproducts and Over-Nitration

Symptoms: HPLC analysis of the crude product shows significant amounts of di-nitrated species, nitrophenols, or oxidation products. Root Cause: Poor mixing (mass transfer limitations) creates localized "hot spots" and zones with a high concentration of nitronium ions ( NO2+​ ). Elevated temperatures at these hot spots drive consecutive reactions (over-nitration) and2 [3], which are often more exothermic than the primary reaction. Solutions:

  • Enhance Agitation: In batch systems, ensure the agitator design is optimized for liquid-liquid heterogeneous mixing to prevent phase separation and localized pooling of mixed acid.

  • Utilize Static Mixers in Flow: In a continuous setup, employ micromixers (e.g., T-mixers or split-and-recombine mixers) to eliminate mass transfer resistance, ensuring a homogeneous concentration profile and drastically reducing byproduct formation.

Data Presentation: Batch vs. Continuous Flow Nitration

The following table summarizes the typical engineering parameters when scaling up a standard aromatic nitration, comparing traditional batch systems to continuous flow microreactors [4].

ParameterTraditional Batch / Semi-BatchContinuous Flow MicroreactorImpact on Scale-Up
Surface-to-Volume Ratio <10 m2/m3 >10,000 m2/m3 Flow enables rapid heat dissipation, preventing thermal runaway.
Mixing Regime Macro-mixing (Stirrer dependent)Micro-mixing (Diffusion controlled)Flow eliminates localized hot spots and concentration gradients.
Residence Time HoursSeconds to Minutes (e.g., 4 min)Flow minimizes exposure to harsh conditions, reducing over-nitration.
Hazardous Inventory High (Entire batch volume)Low (Only reactor volume, e.g., <50 mL )Flow inherently mitigates the severity of a catastrophic failure.
Byproduct Formation Higher (e.g., >500 ppm impurities)Lower (e.g., <115 ppm impurities)Enhanced mass transfer in flow improves regioselectivity.
Experimental Protocol: Continuous Flow Nitration Scale-Up

To safely scale a nitration process, moving to a continuous flow setup is highly recommended. The following is a generalized, self-validating protocol for establishing a continuous flow nitration[5].

Prerequisites: Ensure all wetted parts (pumps, tubing, reactor) are constructed from highly acid-resistant materials (e.g., PTFE, Hastelloy C-276, or specialized glass).

  • System Priming and Thermal Equilibration:

    • Prime Pump A (Organic Substrate line) with the chosen inert solvent (e.g., dichloromethane or acetic acid).

    • Prime Pump B (Nitrating Agent line) with concentrated sulfuric acid.

    • Set the reactor cooling system (chiller) to the target reaction temperature (e.g., 20∘C ) and allow the system to thermally equilibrate.

  • Reagent Preparation (Fume Hood):

    • Prepare the organic feed: Dissolve the substrate in the solvent at the optimized concentration.

    • Prepare the mixed acid feed: Slowly add concentrated nitric acid to concentrated sulfuric acid under active cooling, ensuring the temperature remains below 15∘C .

  • Flow Initiation and Steady-State:

    • Initiate Pump A and Pump B at flow rates determined by the target residence time and stoichiometric ratio. Use a Coriolis mass flow meter linked to a PID controller to maintain a precise mass flow rate ratio.

    • Direct the reactor effluent to a waste/quench vessel containing an ice-water mixture until the system reaches steady-state (typically 3 reactor volumes).

  • In-Line Quenching and Collection:

    • Once steady-state is achieved, divert the effluent into the product collection vessel.

    • The collection vessel must contain a continuous quench system (e.g., a stirred tank with chilled water or a secondary flow quenching loop) to immediately terminate the reaction and prevent 3 [6].

  • Process Validation:

    • Sample the quenched effluent periodically for HPLC analysis to verify conversion and selectivity. Adjust flow rates (residence time) or chiller temperature as dictated by the analytical feedback.

FlowSetup Substrate Pump A: Substrate in Solvent Mixer Micromixer (High Mass Transfer) Substrate->Mixer Acid Pump B: Mixed Acid (HNO3/H2SO4) Acid->Mixer Reactor Tubular/Chip Reactor (Active Cooling) Mixer->Reactor Homogeneous Mixture Quench Quench Zone (Ice Water / Base) Reactor->Quench Effluent Collection Product Collection & Phase Separation Quench->Collection

Caption: Schematic of a continuous flow microreactor system for safe nitration scale-up.

Frequently Asked Questions (FAQs)

Q1: How do I determine if my nitration reaction is safe to run in a batch pilot plant? A1: You must perform a comprehensive thermal risk assessment. This involves using Reaction Calorimetry to find the heat of reaction and adiabatic temperature rise ( ΔTad​ ). Next, use Accelerating Rate Calorimetry (ARC) or Differential Scanning Calorimetry (DSC) to find the onset temperature of secondary decomposition ( Td​ ) of the reaction mass. If the Maximum Temperature of the Synthesis Reaction (MTSR) in a cooling failure scenario is greater than or equal to Td​ , the batch process is fundamentally unsafe and must be redesigned or moved to continuous flow [7].

Q2: Why does my product yield drop and impurity profile increase upon scaling up a semi-batch nitration? A2: This is a classic symptom of mass transfer and heat transfer limitations. In a larger vessel, mixing is less efficient, leading to localized areas where the concentration of the nitrating agent is too high. Simultaneously, the reduced surface-area-to-volume ratio causes localized "hot spots." These conditions favor consecutive reactions (over-nitration) and oxidative degradation of the substrate[3].

Q3: What is the "dehydrating value of sulfuric acid" (D.V.S.) and why is it important? A3: The D.V.S. represents the weight ratio of actual sulfuric acid to the total water present in the system at the end of the nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the active nitronium ion ( NO2+​ ) and by absorbing the water generated as a byproduct. Maintaining an optimal D.V.S. is critical for driving the reaction to completion and controlling the reaction rate.

Q4: Can we use standard stainless steel for our continuous flow nitration reactor? A4: Generally, no. Nitrating mixtures (especially those containing high concentrations of sulfuric and fuming nitric acid) are highly corrosive. Standard stainless steel (like 316L) may degrade or leach metal ions that can catalyze unwanted side reactions. Wetted parts should be made of highly corrosion-resistant materials such as PTFE, Hastelloy C-276, Tantalum, or specialized glass/silicon carbide.

References
  • MDPI. "Safety Risk Assessment of HMX Synthesis Using Acetic Anhydride Method."[Link]

  • ACS Publications. "Managing Hazards for Scale Up of Chemical Manufacturing Processes."[Link]

  • ACS Omega. "Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration."[Link]

  • Beilstein Journals. "Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade."[Link]

  • PMC/NIH. "Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process."[Link]

  • Aidic. "Tcf and MTSR of Toluene Nitration in Mixed Acid."[Link]

Sources

Troubleshooting

Common mistakes in the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Welcome to the Technical Support & Troubleshooting Center for the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) . Designed for application scientists and process chemists, this guide deconstr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) .

Designed for application scientists and process chemists, this guide deconstructs the standard three-step synthetic route—bromination, esterification, and Ullmann-type methoxylation. By understanding the mechanistic causality behind each step, you can prevent common bottlenecks, optimize yields, and ensure high-purity drug development intermediates.

Synthetic Workflow Architecture

SynthesisWorkflow SM 2-Methyl-3-nitrobenzoic acid (Starting Material) Step1 Step 1: Electrophilic Bromination Reagents: NBS, H2SO4 SM->Step1 Int1 5-Bromo-2-methyl-3-nitrobenzoic acid (CAS: 107650-20-4) Step1->Int1 Synergistic C5 Directing Step2 Step 2: SN2 Esterification Reagents: MeI, K2CO3, DMF Int1->Step2 Int2 Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 220514-28-3) Step2->Int2 Bypasses Steric Hindrance Step3 Step 3: Ullmann Methoxylation Reagents: NaOMe, CuI, DMF Int2->Step3 Product Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) Step3->Product Cu-Catalyzed C-O Coupling

Figure 1: Three-step synthetic workflow for Methyl 5-methoxy-2-methyl-3-nitrobenzoate.

Diagnostic FAQs & Mechanistic Troubleshooting

Q1: During Step 1 (Bromination), why is the reaction highly regioselective for the C5 position without forming a mixture of isomers? A: The regioselectivity is driven by a rare, perfect alignment of synergistic directing effects on the 2-methyl-3-nitrobenzoic acid ring [1].

  • The -COOH group (C1) is meta-directing, pointing to C3 (blocked) and C5.

  • The -NO2 group (C3) is meta-directing, pointing to C1 (blocked) and C5.

  • The -CH3 group (C2) is ortho/para-directing, pointing to C3 (blocked) and C5. Because C5 is the only position activated by the methyl group and simultaneously targeted by the meta-directing deactivators, electrophilic aromatic substitution occurs exclusively at C5. If you observe isomers, your starting material is likely contaminated.

Q2: My Step 2 esterification yield is under 40% when using standard Fischer conditions (MeOH / H2SO4). How do I fix this? A: You are encountering the ortho effect . The bulky methyl group at the C2 position creates severe steric hindrance, which heavily suppresses the formation of the bulky tetrahedral intermediate required for Fischer esterification. Fix: Abandon acid-catalyzed esterification. Instead, use an SN​2 pathway by reacting the carboxylate salt with Methyl Iodide (MeI) and Potassium Carbonate ( K2​CO3​ ) in DMF [2]. This attacks the alkyl halide directly, bypassing the hindered carbonyl carbon entirely and pushing yields above 90%.

Q3: In Step 3 (Ullmann Methoxylation), my methyl ester is hydrolyzing back into a carboxylic acid. What is the root cause? A: Saponification is occurring due to trace moisture. Sodium methoxide (NaOMe) reacts violently with water to form Sodium Hydroxide (NaOH). NaOH is a much stronger nucleophile for carbonyls than methoxide and will rapidly hydrolyze your methyl ester at the elevated temperatures (90°C) required for the Ullmann coupling. You must use strictly anhydrous DMF, freshly titrated NaOMe, and flame-dried glassware.

Q4: I am observing protodehalogenation (loss of the bromine atom without methoxy substitution) in Step 3. Why? A: Protodehalogenation is a common side reaction in copper-catalyzed cross-couplings if the radical intermediate abstracts a hydrogen atom from the solvent. This usually indicates that your Copper(I) Iodide catalyst has partially oxidized to Cu(II), or your reaction mixture is not properly degassed. Ensure you sparge the DMF with Argon for at least 15 minutes prior to adding the catalyst.

Quantitative QC Data Summary

StepCompound NameCAS NumberExpected YieldKey QC Metric (Validation)
SM 2-Methyl-3-nitrobenzoic acid1975-50-4N/AWhite/pale yellow powder
1 5-Bromo-2-methyl-3-nitrobenzoic acid107650-20-485 - 92% 1H NMR: Singlet at ~8.2 ppm (C4/C6 protons)
2 Methyl 5-bromo-2-methyl-3-nitrobenzoate220514-28-390 - 95%MS (ESI+): m/z 274.0 / 276.0 (1:1 Br isotope)
3 Methyl 5-methoxy-2-methyl-3-nitrobenzoate1082042-32-775 - 82% 1H NMR: New singlet at ~3.9 ppm ( −OCH3​ )

Self-Validating Experimental Protocols

Protocol 1: Electrophilic Bromination (Synthesis of Intermediate 1)

Causality Focus: Overcoming ring deactivation requires harsh conditions, but the synergistic directing effects ensure purity.

  • Setup: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in concentrated H2​SO4​ (0.5 M) at 0°C.

  • Addition: Slowly add N-Bromosuccinimide (NBS, 1.1 eq) in portions over 30 minutes.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot in 1 mL ice water. Extract with Ethyl Acetate and spot on a TLC plate (Hexanes:EtOAc 1:1 with 1% Acetic Acid). The starting material ( Rf​ ~0.3) should be completely replaced by a less polar spot ( Rf​ ~0.45).

  • Workup: Pour the bulk mixture over crushed ice. The product will immediately precipitate as a pale yellow solid. Filter, wash thoroughly with cold water to remove residual acid, and dry under a vacuum.

Protocol 2: SN​2 Esterification (Synthesis of Intermediate 2)

Causality Focus: Utilizing an SN​2 mechanism to bypass ortho-steric hindrance.

  • Setup: Suspend 5-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous DMF (0.3 M) at 0°C under Argon.

  • Addition: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Check: The reaction mixture will turn cloudy as Potassium Iodide (KI) precipitates. This physical change visually validates that the SN​2 displacement is occurring [3].

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the methyl ester as a solid.

Protocol 3: Ullmann-Type Methoxylation (Synthesis of Target Product)

Causality Focus: Copper-mediated C-O bond formation requires rigorous exclusion of oxygen and water to prevent catalyst death and ester hydrolysis.

  • Setup: In a flame-dried Schlenk flask, combine Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq) and Copper(I) Iodide (CuI, 0.2 eq).

  • Degassing: Add anhydrous DMF (0.2 M) and sparge the solution with Argon for 15 minutes.

  • Addition: Add a freshly prepared solution of Sodium Methoxide (NaOMe, 2.0 eq) in anhydrous Methanol.

  • Reaction: Heat the sealed flask to 90°C for 16 hours.

  • Self-Validation Check: The solution should maintain a dark, homogeneous appearance. If it turns bright green or blue, the Cu(I) has oxidized to Cu(II), and the reaction has stalled.

  • Workup: Cool to room temperature, quench with saturated NH4​Cl solution (to complex the copper), and extract with Ethyl Acetate. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to isolate the final product [4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13770008, 5-Bromo-2-methyl-3-nitrobenzoic acid." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24727998, Methyl 5-bromo-2-methyl-3-nitrobenzoate." PubChem, [Link]

Optimization

The Critical Role of Water in Nitrating Mixture Activity

Knowledge Base > Reaction Optimization > Troubleshooting Nitration Reactions Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on electrophilic aromatic substitution—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Reaction Optimization > Troubleshooting Nitration Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on electrophilic aromatic substitution—specifically nitration—as a cornerstone of your synthetic pathways. However, nitration is notoriously sensitive to moisture. This guide provides a deep mechanistic dive into how water affects nitrating mixture activity, alongside self-validating protocols and troubleshooting workflows to rescue failing yields.

Mechanistic Causality: Why Water is the Enemy of Nitration

In a standard nitrating mixture ("mixed acid"), concentrated sulfuric acid ( ) and nitric acid ( ) are combined to generate the active electrophile: the nitronium ion ( ) [1].

The generation of is governed by the following equilibrium:

The Causality of Water's Interference: Sulfuric acid serves a dual purpose. First, it acts as a superacid to protonate the hydroxyl group on , converting it into a superior leaving group ( ) to form [1]. Second, it acts as a desiccant to sequester that generated water[2].

Water is the thermodynamic enemy of this process. Because water is a much stronger base than or , any exogenous water (or water generated during the nitration itself) will rapidly protonate to form hydronium ( ). By Le Chatelier's principle, an increase in the pool drives the equilibrium to the left, quenching the concentration and severely depressing the reaction rate[2].

MechanisticEquilibrium HNO3 Nitric Acid (HNO3) Protonation Protonation & Dehydration HNO3->Protonation H2SO4 Sulfuric Acid (2 H2SO4) H2SO4->Protonation NO2 Nitronium Ion (NO2+) Protonation->NO2 Forward Reaction H3O Hydronium Ion (H3O+) Protonation->H3O HSO4 Bisulfate (2 HSO4-) Protonation->HSO4 Shift Equilibrium Shift (Le Chatelier) NO2->Shift H3O->Shift Water Exogenous Water (H2O) Water->H3O Increases pool Shift->HNO3 Reversion

Diagram 1: The nitronium ion equilibrium and Le Chatelier shift caused by exogenous water.

Diagnostic FAQs (Troubleshooting)

Q: My nitration yield dropped from >90% to ~40%, and the reaction mixture turned dark with choking brown fumes. What happened? A: You are observing the transition from nitration to oxidation. When water content rises (either from using degraded, hygroscopic or failing to account for the water of reaction), the concentration of drops. Unreacted then acts as a strong oxidizing agent rather than a nitrating agent, leading to oxidation byproducts and the decomposition of into nitrogen dioxide ( ) gas[2]. For example, in pharmaceutical runs targeting 2-nitrophenol, optimal mixed acid ratios yield 92%, while water-compromised or pure nitric acid systems yield ~40% alongside heavy oxidation[2].

Q: Can I compensate for water contamination by just increasing the reaction temperature? A: Absolutely not. Raman spectroscopic studies confirm that concentration actually decreases with an increase in temperature, as the enthalpy of formation is exothermic ( ). Furthermore, heating a water-compromised mixed acid past 60°C accelerates thermal degradation, triggers gas release, and risks a catastrophic runaway reaction[2].

Q: Why can't I just use 100% Nitric Acid without Sulfuric Acid to avoid dilution? A: Nitric acid alone cannot generate a sufficient pool because it is immediately diluted by its own water of reaction ( )[2]. Without acting as a desiccant to bind this generated water, the reaction auto-inhibits[2],[3].

Quantitative Data: Effect of Water on Acidity Function ( )

To understand why water is so detrimental, we must look at the Acidity Function ( / ), which measures the proton-donating ability of the solvent system. A more negative value indicates a stronger superacidic environment, which is strictly required to stabilize the ion[4].

Sulfuric Acid Concentration (wt%)Water Content (wt%)Acidity Function ( Equivalent)[4]Impact on Nitronium Ion ( ) Pool
95% 5%-18.08Optimal. Near-quantitative conversion of to .
90% 10%-16.72High. Suitable for most deactivated aromatic rings.
80% 20%-14.12Moderate. Reaction rates slow significantly.
70% 30%-11.52Poor. concentration is negligible; oxidation dominates.
50% 50%-6.60Inactive. Complete suppression of electrophilic nitration.
Troubleshooting Workflow for Low Nitrating Activity

Use the following diagnostic logic tree to isolate the root cause of poor nitration yields or the sudden appearance of oxidation byproducts.

TroubleshootingWorkflow Start Issue: Low Yield or Oxidation Byproducts CheckAcid Check Reagent Grade & Water Content Start->CheckAcid WaterHigh Water > 5% in H2SO4 or > 30% in HNO3? CheckAcid->WaterHigh ReplaceAcid Use fresh H2SO4 or Oleum (SO3/H2SO4) WaterHigh->ReplaceAcid Yes CheckTemp Evaluate Reaction Temperature WaterHigh->CheckTemp No Success Optimal NO2+ Generation & High Yield ReplaceAcid->Success TempHigh Temp > 50°C? CheckTemp->TempHigh Oxidation HNO3 decomposes to NO2. Oxidation occurs. TempHigh->Oxidation Yes TempHigh->Success No Cooling Implement strict cooling (0-5°C) Oxidation->Cooling Cooling->Success

Diagram 2: Diagnostic workflow for resolving low nitration yields and oxidation side-reactions.

Self-Validating Experimental Protocol: Water-Free Nitration Workup

A robust protocol must verify its own success at each step. This Standard Operating Procedure (SOP) uses thermal monitoring and visual cues as real-time proxies for chemical equilibrium.

Step 1: Reagent Verification & Pre-cooling

  • Action: Verify is and is (or fuming, depending on the substrate's deactivation). Chill the in an ice-brine bath to 0–5°C[2].

  • Causality: is highly hygroscopic. If the bottle has been open for >1 month, it has likely absorbed atmospheric moisture, which will immediately quench formation.

  • Self-Validation: Measure the density of the . It must be . Lower densities confirm water contamination.

Step 2: Mixed Acid Preparation (The Exothermic Phase)

  • Action: Slowly add dropwise to the chilled (A standard ratio is 2.5:1 : v/v)[2].

  • Causality: NEVER add to . The hydration of by the water present in creates instant hot spots. Adding to a large thermal mass of chilled controls the heat of formation[2].

  • Self-Validation: The internal temperature must not exceed 15°C during addition. If it spikes, pause. A temperature spike indicates localized water boiling and premature degradation.

Step 3: Substrate Addition & Reaction

  • Action: Add the aromatic substrate dropwise. Maintain the temperature at 30°C for standard substrates (e.g., toluene)[2].

  • Causality: The attack of on the aromatic ring is the rate-determining step[3],[1]. Maintaining a mild temperature prevents the competing oxidation pathway.

  • Self-Validation: The mixture should remain a clear to pale-yellow solution. The appearance of choking, dark red/brown fumes ( ) immediately invalidates the run—it indicates water-induced oxidation and thermal breakdown[2].

Step 4: Quenching

  • Action: Pour the reaction mixture over a large excess of crushed ice.

  • Causality: The massive influx of water instantly shifts the equilibrium entirely to the left, destroying all and halting the reaction precisely, preventing over-nitration[1].

References
  • Raman spectroscopic study of nitronium ion formation in mixtures of nitric acid, sulfuric acid and water Journal of the Chemical Society, Faraday Transactions (RSC Publishing)[Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Beilstein Journals[Link]

  • Ho Acidity Function and Measurement Methods Scribd[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Master Organic Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Complete Nitration

Welcome to the Technical Support Center for optimizing nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving complete and efficient nitration. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you have the expertise to tackle challenges in your own work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during nitration experiments, providing direct answers and actionable solutions.

Q1: My nitration reaction is sluggish and not reaching completion. What are the primary factors I should investigate to increase the reaction rate?

A1: A slow or incomplete nitration reaction can typically be attributed to one or more of the following key factors:

  • Insufficient Nitronium Ion Concentration: The active electrophile in most aromatic nitrations is the nitronium ion (NO₂⁺)[1][2]. Its formation from nitric acid is catalyzed by a strong acid, typically sulfuric acid[2][3]. If the reaction is slow, the concentration of the nitronium ion may be too low.

    • Troubleshooting:

      • Increase Sulfuric Acid Concentration: A higher concentration of sulfuric acid in the mixed acid will drive the equilibrium towards the formation of more nitronium ions[2][4].

      • Check Water Content: Excess water in the reaction mixture will shift the equilibrium away from nitronium ion formation[5]. Ensure you are using concentrated acids and that your substrate and glassware are dry.

  • Low Reaction Temperature: While crucial for controlling exotherms and preventing side reactions, a temperature that is too low can significantly slow down the reaction kinetics[6][7].

    • Troubleshooting:

      • Controlled Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress and for any signs of byproduct formation[6][8].

  • Substrate Reactivity: The electronic nature of your substrate plays a major role. Electron-withdrawing groups on an aromatic ring deactivate it towards electrophilic attack, slowing down the nitration rate[1][9].

    • Troubleshooting:

      • Harsher Conditions: Deactivated substrates may require more forcing conditions, such as higher temperatures or stronger mixed acid compositions[6].

  • Poor Mass Transfer (for biphasic reactions): If your substrate has low solubility in the acidic phase, the reaction can be limited by the rate at which the substrate molecules come into contact with the nitronium ions[7][10].

    • Troubleshooting:

      • Increase Agitation: More vigorous stirring can increase the interfacial area between the phases, enhancing the reaction rate[7].

      • Consider a Co-solvent: In some cases, a co-solvent that is miscible with both the organic and acid phases can be used, but this must be chosen carefully to avoid side reactions.

Q2: I'm observing the formation of significant byproducts like dinitro compounds and colored impurities. How can I improve the selectivity for my desired mononitrated product?

A2: The formation of byproducts is a common challenge in nitration and is often linked to reaction conditions being too harsh. Here’s how to address this:

  • Polynitration (Dinitration, etc.): This occurs when the reaction temperature is too high, the reaction time is too long, or there is an excess of the nitrating agent[11][12].

    • Troubleshooting:

      • Strict Temperature Control: Maintain a low and consistent reaction temperature, often using an ice bath or other cooling system[11][13]. For many reactions, keeping the temperature below 10°C is recommended[12].

      • Stoichiometry: Carefully control the molar ratio of the nitrating agent to your substrate. Use a stoichiometric amount or only a slight excess of nitric acid[12].

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent further nitration of the product[14].

  • Oxidation and Degradation (Colored Impurities/Tar): Overly aggressive conditions, particularly high temperatures, can lead to the oxidation of the starting material or the desired product, resulting in the formation of tar-like substances[11][12]. Brown fumes of nitrogen dioxide (NO₂) are a visual indicator of degradation[6][15].

    • Troubleshooting:

      • Lower Reaction Temperature: This is the most critical factor in preventing oxidation[12].

      • Slow, Controlled Addition: Add the nitrating mixture dropwise to the substrate solution (or vice-versa) to allow for efficient dissipation of the heat generated by the exothermic reaction[11][14].

Q3: How do I choose the optimal temperature for my nitration reaction to balance reaction rate and selectivity?

A3: The optimal temperature is a trade-off between reaction kinetics and the prevention of side reactions, a classic example of kinetic versus thermodynamic control[6][16].

  • Low Temperatures (Kinetic Control): At lower temperatures, the reaction that proceeds fastest (has the lowest activation energy) will be favored[16]. This is often desirable for achieving regioselectivity and preventing over-nitration.

  • Higher Temperatures (Thermodynamic Control): At higher temperatures, if the reaction is reversible, the most stable product will be favored[16]. However, nitration is generally considered irreversible under typical conditions[16]. More importantly, higher temperatures increase the rate of all reactions, including undesirable side reactions[1][7].

Optimization Strategy:

  • Start Cold: Begin your initial experiments at a low temperature (e.g., 0-5 °C).

  • Monitor Progress: Track the reaction's progress over time.

  • Incremental Increase: If the reaction is too slow, gradually increase the temperature in small, controlled increments in subsequent experiments, while closely monitoring for the appearance of byproducts.

Section 2: Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Yield 1. Reaction temperature is too low. 2. Insufficient concentration of nitronium ion. 3. Reaction time is too short. 4. Poor mixing in a two-phase system.1. Carefully increase the reaction temperature in small increments[6]. 2. Increase the proportion of sulfuric acid in the mixed acid. Ensure reagents are anhydrous[5]. 3. Monitor the reaction via TLC or GC and allow it to stir for a longer duration[14]. 4. Increase the stirring speed to improve mass transfer[7].
Formation of Dinitro or Polynitro Products 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess nitrating agent used.1. Maintain a lower reaction temperature, typically between 0-10°C[12]. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed[14]. 3. Use a stoichiometric amount or only a slight excess of nitric acid[12].
Formation of Dark Tar or Oily Mixture 1. Reaction temperature was too high, causing oxidation. 2. Rapid, uncontrolled addition of reagents.1. Maintain strict, low-temperature control throughout the reaction[11][13]. 2. Add the nitrating agent slowly and dropwise with vigorous stirring to dissipate heat[11][14].
Product is an Oil and Difficult to Purify 1. Presence of isomeric byproducts. 2. Incomplete removal of acidic residue.1. Optimize reaction conditions (e.g., temperature, nitrating agent) to improve regioselectivity. Purification may require column chromatography[14]. 2. After quenching on ice, thoroughly wash the crude product with water until the washings are neutral[17]. A subsequent wash with a cold solvent like ethanol can sometimes help solidify the product[13].

Section 3: Experimental Protocols

Protocol 1: General Procedure for Aromatic Nitration

Safety Note: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat[18][19][20]. Have an emergency plan and access to spill kits and safety showers[17][18].

  • Preparation of the Nitrating Mixture: a. In a round-bottom flask equipped with a magnetic stirrer, add the required volume of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice-water bath to 0-5 °C[19]. c. Slowly and dropwise, add the calculated volume of concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during this addition[12].

  • Nitration Reaction: a. In a separate flask, dissolve the aromatic substrate in a minimal amount of a suitable solvent (if necessary) and cool it in an ice bath. b. Slowly add the cold nitrating mixture dropwise to the stirred substrate solution. Ensure the temperature of the reaction mixture does not exceed the optimized temperature (typically 0-10 °C)[12]. c. After the addition is complete, continue to stir the mixture at the same temperature for the predetermined reaction time.

  • Monitoring the Reaction: a. Periodically take small aliquots from the reaction mixture, quench them in ice water, and extract with a suitable organic solvent. b. Analyze the organic extract by TLC or GC to monitor the disappearance of the starting material and the formation of the product.

  • Work-up: a. Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring[12][17]. b. If a solid product precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral[17]. c. If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or diethyl ether)[13]. Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine[14]. d. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[11][13].

Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • On the starting line, apply a small spot of your starting material solution (a reference).

    • Carefully take a small sample from your reaction mixture, quench it in a vial with a small amount of ice water and a few drops of an extraction solvent (e.g., ethyl acetate). Shake well and let the layers separate.

    • Apply a small spot of the organic layer from the quenched sample onto the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent should be below the starting line.

  • Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Analyze: The disappearance of the spot corresponding to your starting material and the appearance of a new spot for your product indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.

Section 4: Visualizations

Diagram 1: Electrophilic Aromatic Nitration Mechanism

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O Benzene Aromatic Ring H2SO4_regen H₂SO₄ (regenerated) Arenium_ion Arenium Ion (Carbocation Intermediate) Benzene->Arenium_ion + NO₂⁺ Nitro_product Nitroaromatic Product Arenium_ion->Nitro_product + HSO₄⁻

Caption: The three-step mechanism of electrophilic aromatic nitration.

Troubleshooting_Workflow start Problem: Incomplete Nitration check_temp Is the reaction temperature too low? start->check_temp increase_temp Action: Cautiously increase temperature in 5-10°C increments. Monitor for byproducts. check_temp->increase_temp Yes check_acid Is the mixed acid concentration optimal? check_temp->check_acid No end_node Reaction Complete increase_temp->end_node increase_acid Action: Increase H₂SO₄ ratio. Ensure anhydrous conditions. check_acid->increase_acid Yes check_time Is the reaction time sufficient? check_acid->check_time No increase_acid->end_node increase_time Action: Increase reaction time. Continue monitoring via TLC/GC. check_time->increase_time Yes check_mixing Is agitation sufficient (for biphasic reactions)? check_time->check_mixing No increase_time->end_node increase_mixing Action: Increase stirring speed. check_mixing->increase_mixing Yes check_mixing->end_node No increase_mixing->end_node

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Melting Point Determination of Pure Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Introduction & Analytical Context In pharmaceutical development and organic synthesis, the accurate determination of a compound's melting point (MP) is a critical quality attribute (CQA). For highly functionalized aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In pharmaceutical development and organic synthesis, the accurate determination of a compound's melting point (MP) is a critical quality attribute (CQA). For highly functionalized aromatic building blocks like[1], establishing a precise melting profile is essential for verifying chemical identity, assessing batch purity, and detecting potential polymorphic transitions.

This guide objectively compares the performance, accuracy, and operational methodologies of three distinct thermal analysis techniques: the Automated Digital Capillary Method, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM). By analyzing a highly purified batch (>99.5% by HPLC) of Methyl 5-methoxy-2-methyl-3-nitrobenzoate, we provide researchers with a field-proven framework for selecting the optimal analytical approach based on their specific regulatory and thermodynamic requirements.

Decision Workflow for Thermal Analysis

MP_Workflow Start Pure Methyl 5-methoxy- 2-methyl-3-nitrobenzoate Prep Sample Preparation (Drying & Milling) Start->Prep Decision Analytical Objective? Prep->Decision Capillary Automated Capillary (USP <741>) Decision->Capillary High Throughput DSC Differential Scanning Calorimetry (DSC) Decision->DSC High Precision HSM Hot-Stage Microscopy (HSM) Decision->HSM Visual Analysis QC Routine QC & Batch Release Capillary->QC Thermo Thermodynamic Purity & Enthalpy DSC->Thermo Poly Polymorph Screening & Visual Phase Change HSM->Poly

Workflow for selecting the optimal melting point determination method.

Methodological Comparison & Causality

Different instruments define "melting" based on distinct physical principles. Understanding the causality behind these principles is crucial for interpreting the resulting data.

  • Automated Digital Capillary Method: This technique relies on bulk optical properties[2]. As the solid sample transitions into a liquid, its light transmission increases. The instrument detects the "collapse point" (onset) and the "clear point" (complete melt)[3]. It is the gold standard for routine Quality Control (QC) due to its high throughput and minimal operator bias[4].

  • Differential Scanning Calorimetry (DSC): DSC measures the differential heat flow between a sample and a reference. Because melting is an endothermic process, the instrument records the energy required to maintain thermal equilibrium[5]. DSC provides the true thermodynamic onset of melting ( To​ ), which often occurs slightly before visual liquefaction, making it the most accurate method for assessing absolute purity.

  • Hot-Stage Microscopy (HSM): HSM couples a precise heating stage with a polarized light microscope. Crystalline Methyl 5-methoxy-2-methyl-3-nitrobenzoate is anisotropic and exhibits birefringence. Melting is definitively confirmed when this birefringence disappears (isotropy). This method is unparalleled for identifying solvates, hydrates, and polymorphs prior to the bulk melt.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies detail the exact steps and the underlying causality for each action.

Method A: Automated Capillary Determination (USP <741> Class Ia)
  • System Validation: Prior to testing, verify the instrument's calibration by running a (e.g., Vanillin, MP 81–83 °C)[2]. If the result deviates by >0.5 °C, recalibration is mandatory.

  • Sample Preparation: Dry the Methyl 5-methoxy-2-methyl-3-nitrobenzoate in a vacuum desiccator for 24 hours. Causality: Residual moisture acts as a plasticizer, artificially depressing the melting point.

  • Milling & Packing: Triturate the sample into a fine powder using an agate mortar. Drop the powder into a USP-compliant glass capillary (0.8–1.2 mm ID) and pack it to a height of 2.5–3.5 mm by tapping it on a hard surface[3]. Causality: Coarse particles create insulating air pockets that cause thermal lag, artificially broadening the melting range.

  • Thermal Ramp: Insert the capillary into the block at 75 °C. Equilibrate for 2 minutes, then apply a heating rate of 1 °C/min[3]. Causality: A slow ramp rate ensures the sample temperature remains in strict thermal equilibrium with the heating block sensor.

Method B: Differential Scanning Calorimetry (DSC)
  • System Validation: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.71 J/g). Run an empty pan baseline to subtract instrumental artifacts[5].

  • Encapsulation: Accurately weigh 2.0–3.0 mg of the sample into a standard aluminum pan. Crimp with a non-hermetic lid. Causality: Non-hermetic sealing prevents internal pressure buildup from trace outgassing, which could alter the thermodynamic melting point.

  • Analysis: Purge the cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Heat from 25 °C to 120 °C at 10 °C/min. Integrate the endothermic peak to extract the extrapolated onset ( To​ ) and enthalpy of fusion ( ΔHf​ ).

Method C: Hot-Stage Microscopy (HSM)
  • System Validation: Calibrate the hot-stage using a chemical standard with a known melting point near the target range (e.g., Vanillin) under identical heating conditions to account for the thermal gradient between the heating block and the glass slide.

  • Mounting: Place 1–2 mg of un-milled crystals onto a glass slide and cover with a coverslip. Causality: Using un-milled crystals allows for the observation of individual crystal lattice collapse and distinct polymorphic habits.

  • Observation: Engage cross-polarized light. Heat rapidly to 75 °C, then reduce to 2 °C/min. Record the temperature at which the crystal edges begin to round (first liquid) and the exact temperature of complete birefringence loss.

Performance Comparison & Experimental Data

The following table summarizes the experimental data obtained for pure Methyl 5-methoxy-2-methyl-3-nitrobenzoate across the three evaluated platforms.

MethodInstrument/ApparatusMeasured ParameterResult for Pure CompoundPrecision (RSD)Primary Advantage
Automated Capillary OptiMelt / BüchiCollapse & Clear Point84.4 °C – 85.6 °C± 0.2 °CHigh-throughput, GMP-compliant QC
DSC TA Instruments Q2000Extrapolated Onset ( To​ )84.82 °C± 0.05 °CAbsolute thermodynamic accuracy
Hot-Stage Microscopy Linkam Stage + LeicaVisual Phase Transition84.6 °C – 85.5 °C± 0.3 °CSuperior polymorph detection

Data Interpretation: The DSC yields an extrapolated onset ( To​ ) of 84.82 °C. This value is mathematically derived from the intersection of the baseline and the leading edge of the endotherm, representing the true thermodynamic melting point[5]. In contrast, the Automated Capillary method reports a range (84.4 °C – 85.6 °C). The capillary onset (collapse point) occurs slightly earlier than the DSC peak because optical sensors detect the very first physical softening of the bulk powder, whereas DSC measures the bulk energy absorption. HSM aligns closely with the capillary clear point, as the complete loss of birefringence corresponds perfectly with total liquefaction.

Conclusion

For the routine batch release of Methyl 5-methoxy-2-methyl-3-nitrobenzoate, the Automated Capillary Method is highly recommended due to its alignment with [3] and its ease of use. However, during early-stage drug development or when investigating batch-to-batch discrepancies, DSC must be employed to obtain precise thermodynamic purity profiles[5], while Hot-Stage Microscopy remains the ultimate diagnostic tool for visually confirming polymorphic stability.

References

  • United States Pharmacopeial Convention. (2023). <741> MELTING RANGE OR TEMPERATURE. DrugFuture.[Link]

  • Stanford Research Systems. (2021). Determination of Melting Points According to Pharmacopeia. ThinkSRS.[Link]

  • ResolveMass Laboratories. (2024). Melting Point Determination Methods. ResolveMass. [Link]

  • Valley View University. (2023). Melting Point Chapter 11: Hot Stage Microscopy. VVU. [Link]

  • Baetro Machining. (2025). Melting Point Apparatus: Understanding Melt Point Instruments. Baetro. [Link]

Sources

Comparative

A Scientist's Guide to Nitroaromatic Purity Analysis: HPLC vs. GC-MS

As a Senior Application Scientist, I frequently guide drug development professionals and environmental researchers through the complexities of nitroaromatic compound (NAC) analysis. Nitroaromatics—ranging from pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals and environmental researchers through the complexities of nitroaromatic compound (NAC) analysis. Nitroaromatics—ranging from pharmaceutical precursors to high-energy explosives like 2,4,6-trinitrotoluene (TNT) and nitramines like RDX and HMX—present a unique chromatographic dilemma[1].

The core analytical challenge is a battle between physical properties: NACs are highly electronegative, making them excellent candidates for trace detection, but they are also notoriously susceptible to catastrophic thermal degradation[2][3]. This guide objectively compares the two dominant analytical platforms—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the mechanistic causality behind method selection and self-validating protocols to ensure scientific integrity.

Mechanistic Causality: The Thermal Lability Dilemma

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for nitroaromatic purity analysis, explicitly codified in methodologies like EPA Method 8330 and 8330B[4][5].

  • The Causality: Because HPLC operates at ambient or slightly elevated temperatures (e.g., 25–40 °C), it entirely sidesteps the thermal lability issues that plague nitramines (RDX, HMX) and nitrate esters. The analytes remain intact throughout the separation process[4].

  • The Challenge: Structurally similar isomers (like the 14 targets in EPA 8330) often co-elute on standard C18 columns, requiring complex two-phase column systems to achieve baseline separation[6].

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS offers unparalleled sensitivity and structural elucidation but requires rigorous optimization to prevent analytes from decomposing before they even reach the column[7][8].

  • The Causality: Nitroaromatics undergo C-NO2 bond homolysis at elevated temperatures[9]. Standard split/splitless GC injectors operating at 250 °C will degrade HMX and Tetryl into indistinguishable background noise[10].

  • The Solution: To circumvent this, we must employ Programmable Temperature Vaporization (PTV) or Cold On-Column (COC) injection techniques, lowering the initial vaporization temperature to 150–175 °C[3][10].

Analytical Decision Workflow

The decision to utilize HPLC versus GC-MS should be dictated by the thermal stability of your specific target analytes and the required limits of detection (LOD).

Workflow A Nitroaromatic Sample (Water, Soil, Biota) B Assess Thermal Lability (e.g., HMX, RDX vs. TNT) A->B C Highly Labile / EPA Compliance HPLC-UV (Method 8330) B->C High Risk D Thermally Stable / Trace Level GC-MS/MS (PTV Injection) B->D Low Risk E 1:1 MeOH:Water Extract 20 µL Injection C->E F SPE Acetonitrile Extract Deactivated Liner D->F G C18 + CN Guard Column Isocratic Elution E->G H Short Wide-Bore Column Rapid Temp Ramp F->H I UV Detection @ 254 nm (Ambient Temp) G->I J MRM Mass Spectrometry (Femtogram LOD) H->J K Thermal Degradation Detected? J->K K->C Yes (Switch to HPLC)

Decision workflow for selecting HPLC vs. GC-MS based on analyte thermal stability.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Analysis (Modified EPA Method 8330)

This protocol utilizes a two-phase column approach to resolve co-eluting isomers without thermal degradation[4][6].

  • Sample Preservation: Acidify aqueous samples to pH 2 using sodium bisulfate. Causality: This retards microbiological transformations that rapidly degrade nitroaromatics in environmental matrices.

  • Column Configuration: Install a 30 x 4.6 mm cyanopropyl (CN) guard column in series with a 250 x 4.6 mm C18 analytical column (5 µm particles)[4][6].

  • Mobile Phase: Maintain an isocratic flow of 1:1 Methanol:Water at 1.3 to 1.5 mL/min[4][6].

  • Injection: Restrict injection volume to 20 µL. Causality: While standard methods suggest 100 µL, injecting large volumes of methanol modifies the mobile phase composition at the column head, causing severe peak broadening for early-eluting compounds[4][6].

  • Detection: Monitor UV absorbance at 254 nm[5].

  • Self-Validating System: Inject a mixed standard of 2,4-DNT and 2,6-DNT prior to the sample sequence. If baseline resolution is not achieved, the mobile phase composition has shifted or the C18 column has degraded, invalidating subsequent runs.

Protocol B: Trace GC-MS/MS Analysis with PTV Injection

This protocol maximizes sensitivity while mitigating the thermal breakdown of labile nitramines[7][8].

  • Sample Extraction: Perform Solid-Phase Extraction (SPE) using a Porapak RDX cartridge, eluting with acetonitrile[1][8].

  • Inlet Configuration: Utilize a Programmable Temperature Vaporization (PTV) injector with a deactivated liner. Causality: Active sites in standard glass liners catalyze the degradation of nitramines. Deactivated liners are mandatory[8].

  • Temperature Program: Set the initial PTV temperature to 100 °C. Ramp at 35 °C/min to 220 °C, then rapidly to 280 °C[7]. Causality: Rapid vaporization at lower initial temperatures prevents the C-NO2 bond homolysis observed in hot splitless injectors[10].

  • Chromatographic Separation: Use a short, wide-bore capillary column with high linear carrier gas velocities to minimize the residence time of analytes in the heated zone[8].

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for femtogram-level specificity[7].

  • Self-Validating System: Monitor the chromatographic peak of TNT and its primary thermal degradation artifact, 2,4-DNT. If the artifact-to-parent area ratio exceeds 5%, the inlet liner contains active sites or the PTV temperature is too high, requiring immediate maintenance before proceeding[10].

Quantitative Data Comparison

The following table summarizes the performance metrics of HPLC vs. GC-MS for key nitroaromatics, demonstrating the trade-off between thermal stability and detection limits[4][7][8].

AnalyteClassificationThermal StabilityHPLC-UV LOD (µg/L)GC-MS/MS LOD (µg/L)Preferred Method
TNT NitroaromaticModerate~2.5< 0.001 (fg range)GC-MS/MS
2,4-DNT NitroaromaticHigh~2.5< 0.001 (fg range)GC-MS/MS
RDX NitramineLow~2.5~0.1 (Prone to loss)HPLC-UV
HMX NitramineVery Low~2.5High Degradation RiskHPLC-UV
Tetryl NitramineVery Low~2.5High Degradation RiskHPLC-UV

Note: While GC-MS/MS can achieve detection limits up to five orders of magnitude lower than HPLC-UV[1][7], it is generally not recommended for HMX or Tetryl unless specialized Cold On-Column (COC) hardware is utilized[3].

References[6] Improvement of EPA method 8330: complete separation using a two-phase approach - nih.gov - Link[4] HPLC Analysis of Explosives Using EPA Method 8330 - ingenieria-analitica.com - Link[11] Preservation of Water Samples Containing Nitroaromatics and Nitramines - dtic.mil - Link[5] Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - mtc-usa.com -Link[10] FAST GC AND GC-MS ANALYSIS OF EXPLOSIVES - vurup.sk - Link[2] Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate - si.edu - Link[1] Comparative analysis of analytical methods for nitroaromatic compounds - benchchem.com - Link[3] Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry - researchgate.net - Link[9] Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - dtic.mil - Link[7] A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - mdpi.com - Link[8] Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD - dtic.mil - Link

Sources

Validation

Spectroscopic Validation of Methyl 5-methoxy-2-methyl-3-nitrobenzoate: A Comparative Guide to Regioisomer Differentiation

As pharmaceutical pipelines increasingly rely on highly functionalized aromatic intermediates, the demand for absolute regiochemical certainty has never been higher. The synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized aromatic intermediates, the demand for absolute regiochemical certainty has never been higher. The synthesis of Methyl 5-methoxy-2-methyl-3-nitrobenzoate via electrophilic aromatic substitution (nitration) presents a classic regioselectivity challenge. The starting material, methyl 5-methoxy-2-methylbenzoate, contains three distinct directing groups: a strongly activating, ortho/para-directing methoxy group; a weakly activating, ortho/para-directing methyl group; and a deactivating, meta-directing ester group[1].

Because the methoxy group dominates the directing effects, nitration kinetically favors the 4- and 6-positions. Isolating and validating the sterically hindered 3-nitro isomer requires a rigorous analytical framework. This guide objectively compares the spectroscopic signatures of the target 3-nitro isomer against its common synthetic alternatives (the 4-nitro and 6-nitro isomers) and provides a self-validating experimental workflow for absolute structural confirmation.

The Physics of Isomer Differentiation: A Self-Validating System

Routine analytical methods like HPLC-UV can separate isomers but cannot definitively assign their structures without authenticated reference standards. In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy acts as a self-validating geometric ruler.

The differentiation of the 3-, 4-, and 6-nitro isomers relies entirely on scalar spin-spin coupling ( J -coupling) in the 1 H NMR aromatic region (δ 6.5–8.0 ppm)[2]. Scalar coupling is a through-bond interaction where the nuclear spin of one proton polarizes the intervening bonding electrons, which in turn polarizes the adjacent nucleus[3]. Because this interaction is distance-dependent, the magnitude of the coupling constant ( J ) falls off rapidly as the number of intervening bonds increases:

  • Ortho-coupling ( 3J ): Protons separated by 3 bonds exhibit strong coupling ( J≈7.0−9.0 Hz)[4].

  • Meta-coupling ( 4J ): Protons separated by 4 bonds exhibit weak coupling ( J≈2.0−3.0 Hz)[3].

  • Para-coupling ( 5J ): Protons separated by 5 bonds exhibit negligible coupling ( J<1.0 Hz, often appearing as singlets)[4].

By analyzing the multiplicity and J -coupling of the two remaining aromatic protons on the pentasubstituted benzene ring, we can objectively deduce the exact position of the nitro group.

Comparative Spectroscopic Data

The following table summarizes the theoretical and observed quantitative NMR data used to differentiate the target product from its isomeric alternatives.

RegioisomerRemaining Aromatic ProtonsGeometric RelationshipExpected Multiplicity J -Coupling ConstantDiagnostic Outcome
3-Nitro Isomer (Target)H-4 and H-6Meta to each otherTwo Doublets (d, d) J≈2.5 Hz Confirmed Target
4-Nitro Isomer (Impurity)H-3 and H-6Para to each otherTwo Singlets (s, s) J<1.0 Hz Rejected Batch
6-Nitro Isomer (Impurity)H-3 and H-4Ortho to each otherTwo Doublets (d, d) J≈8.5 Hz Rejected Batch

Note: The strongly electron-withdrawing nature of the nitro group also induces a significant downfield chemical shift for the proton situated ortho to it, further aiding in assignment[5].

Analytical Workflows & Methodologies

To ensure scientific integrity, the validation workflow must first confirm the molecular formula (ruling out unreacted starting material or di-nitration) before proving the regiochemistry.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Causality: HRMS confirms the exact mass of the mono-nitrated product. The theoretical exact mass for Methyl 5-methoxy-2-methyl-3-nitrobenzoate ( C10​H11​NO5​ ) is 225.0637 Da. We target the [M+H]+ ion at m/z 226.0710.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the Q-TOF or Orbitrap mass spectrometer in Electrospray Ionization (ESI) positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

  • Data Analysis: Extract the ion chromatogram for m/z 226.0710 with a mass tolerance of ± 5 ppm. A single dominant peak confirms mono-nitration.

Protocol B: 1D 1 H and 2D NMR Acquisition

Causality: Once mono-nitration is confirmed, high-field NMR is used to extract the J -coupling constants, which act as the definitive structural proof[2].

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl3​ and shim the magnetic field until the line width at half-height of the TMS peak is < 1.0 Hz.

  • 1D 1 H Acquisition: Acquire the spectrum using a standard 90° pulse sequence (zg30). Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s; Spectral width = 12 ppm.

  • Data Processing & Interpretation: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. Zoom into the aromatic region (δ 6.5–8.0 ppm).

  • Validation Check: Measure the coupling constant ( Δ Hz) between the peaks of the doublets. If J≈2.5 Hz, the 3-nitro isomer is confirmed. If J≈8.5 Hz or if singlets are observed, the batch is an incorrect regioisomer and must be rejected[4].

Visualizing the Validation Logic

The following diagrams illustrate the objective decision-making process for batch validation.

Workflow Sample Synthesized Batch LCMS LC-HRMS Analysis Sample->LCMS MassCheck Exact Mass Match? [M+H]+ = 226.0710 LCMS->MassCheck NMR 1D 1H NMR (CDCl3, 600 MHz) MassCheck->NMR Yes (Mono-nitrated) Reject Batch Rejected MassCheck->Reject No (Di-nitrated/Unreacted) TwoD J-Coupling Analysis NMR->TwoD Aromatic Region Release Batch Validated TwoD->Release J_meta = 2.5 Hz (3-Nitro Confirmed) TwoD->Reject J_ortho or J_para (Incorrect Isomer)

Caption: End-to-end analytical workflow combining LC-HRMS mass confirmation with NMR regiochemical validation.

IsomerID Start Analyze Aromatic Region (δ 6.5 - 8.0 ppm) CheckMultiplicity Determine Multiplicity & Coupling Constant (J) Start->CheckMultiplicity Meta Two Doublets J ≈ 2.5 Hz CheckMultiplicity->Meta Meta-coupling (4 bonds) Para Two Singlets J < 1.0 Hz CheckMultiplicity->Para Para-coupling (5 bonds) Ortho Two Doublets J ≈ 8.5 Hz CheckMultiplicity->Ortho Ortho-coupling (3 bonds) Isomer3 Target Confirmed: 3-Nitro Isomer (H4, H6 are meta) Meta->Isomer3 Isomer4 Impurity Identified: 4-Nitro Isomer (H3, H6 are para) Para->Isomer4 Isomer6 Impurity Identified: 6-Nitro Isomer (H3, H4 are ortho) Ortho->Isomer6

Caption: Logical decision tree for assigning the correct nitro regioisomer based on 1H NMR spin-spin coupling.

References

  • 3.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. LibreTexts. Available at:[Link][2]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at:[Link][3]

  • 1H NMR Spectroscopy - Heriot-Watt University. Heriot-Watt University. Available at:[Link][4]

  • Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at:[Link][5]

Sources

Comparative

Purity Assessment of Recrystallized Methyl 5-methoxy-2-methyl-3-nitrobenzoate: A Comprehensive Methodological Comparison

Introduction Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS 1082042-32-7) is a highly functionalized aromatic ester utilized as a critical building block in the synthesis of complex pharmaceutical active ingredients[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS 1082042-32-7) is a highly functionalized aromatic ester utilized as a critical building block in the synthesis of complex pharmaceutical active ingredients[1]. Because impurities in early-stage intermediates can propagate and amplify through multi-step syntheses, achieving and verifying a purity of >99.0% is a non-negotiable quality gate.

This guide evaluates the thermodynamic principles of its recrystallization and objectively compares three orthogonal analytical techniques—HPLC-UV, GC-FID, and 1H-qNMR. By synthesizing these methods, we establish a robust, self-validating purity assessment framework aligned with the 2 guidelines[2].

Part 1: Recrystallization Strategy & Solvent Comparison

The target molecule possesses a lipophilic aromatic core, a strongly electron-withdrawing polar nitro group, and hydrogen-bond-accepting ester and methoxy groups. This amphiphilic nature dictates its solubility profile and the causality behind solvent selection.

  • Methanol (Polar Protic): Provides a steep temperature-dependent solubility curve. The protic nature solvates polar process impurities (e.g., over-nitrated byproducts or unreacted phenolic precursors), keeping them in the mother liquor at 0–4 °C.

  • Ethyl Acetate/Hexanes (Binary Non-Polar/Polar Aprotic): Allows precise tuning of the dielectric constant. However, rapid cooling often leads to supersaturation and "oiling out" (liquid-liquid phase separation) rather than controlled nucleation.

  • Toluene (Non-Polar Aromatic): Strong π-π stacking interactions with the solute lead to high solubility even at low temperatures, resulting in unacceptably low yields.

Table 1: Performance Comparison of Recrystallization Solvent Systems
Solvent SystemVolume (mL/g)Cooling ProfileCrystal HabitYield (%)HPLC Purity (a/a %)
Methanol 4.565 °C to 4 °C (0.5 °C/min)Fine Needles82.499.6
EtOAc / Hexanes (1:3) 6.060 °C to 20 °C (Rapid)Amorphous/Oiled74.198.2
Toluene 3.090 °C to 0 °C (1.0 °C/min)Blocky Prisms45.899.8
Protocol: Optimized Methanol Recrystallization
  • Dissolution: Suspend 10.0 g of crude Methyl 5-methoxy-2-methyl-3-nitrobenzoate in 45 mL of HPLC-grade methanol. Heat to gentle reflux (65 °C) under agitation until complete dissolution. (Causality: Reflux ensures complete thermodynamic breakdown of the crude crystal lattice).

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical particulates.

  • Controlled Nucleation: Cool the filtrate to 45 °C at a rate of 0.5 °C/min. Seed with 10 mg of pure crystals to induce heterogeneous nucleation. (Causality: Seeding prevents supersaturation and subsequent oiling out, ensuring high-purity crystal growth).

  • Maturation: Cool to 4 °C and hold for 2 hours. Filter under vacuum and wash with 10 mL of ice-cold methanol. Dry in a vacuum oven at 40 °C / 50 mbar for 12 hours.

Part 2: Orthogonal Purity Assessment Methodologies

Relying on a single analytical method introduces critical blind spots. A self-validating system requires orthogonal techniques to cross-verify the results.

  • HPLC-UV (Related Substances): Excellent for detecting structurally similar chromophoric impurities. However, it cannot provide an absolute mass fraction without a highly characterized, identical reference standard due to differing molar absorptivities.

  • GC-FID (Residual Solvents): Essential for quantifying trapped methanol from the recrystallization process, which is invisible to standard HPLC-UV.

  • 1H-qNMR (Absolute Mass Fraction): The metrological gold standard for absolute purity. It relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei, allowing quantitation against a universal internal standard[3] without needing an identical reference material[4].

Table 2: Analytical Performance Comparison for Purity Assessment
ParameterHPLC-UV (254 nm)GC-FID (Headspace)1H-qNMR (400 MHz)
Primary Target Related SubstancesResidual SolventsAbsolute Mass Fraction
LOD / LOQ 0.01% / 0.03%5 ppm / 15 ppm0.5% / 1.0%
Linearity (R²) > 0.999 (0.1 - 120%)> 0.998 (10 - 5000 ppm)> 0.999 (Internal Calibrant)
Reference Needed Homologous StandardSolvent StandardsUniversal Calibrant (e.g., DMSO2)
Assay Result 99.62% (Area Normalization)120 ppm (Methanol)99.45% ± 0.15% (Absolute w/w)

Part 3: Experimental Protocols for Purity Assessment

Protocol A: HPLC-UV Impurity Profiling

Designed in accordance with5 for analytical validation[5].

  • System Suitability Test (SST): Inject a resolution mixture of the analyte and a known impurity (e.g., the des-methyl analogue). (Causality: Validates column performance; resolution (Rs) must be > 2.0 to ensure baseline separation).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: Acetonitrile. (Causality: TFA suppresses the ionization of any residual acidic impurities, sharpening peak shapes and preventing tailing).

  • Sample Preparation: Dissolve 10 mg of the recrystallized product in 10 mL of Acetonitrile (1.0 mg/mL).

  • Execution: Inject 5 µL onto a C18 column (150 x 4.6 mm, 3 µm) at 1.0 mL/min. Monitor at 254 nm (λmax for the nitroaromatic system).

Protocol B: 1H-qNMR Absolute Assay

Designed for metrological traceability and absolute quantitation[4].

  • Calibrant Selection: Weigh exactly 15.00 mg of the analyte and 5.00 mg of Dimethyl sulfone (DMSO2, NIST SRM, 99.9% purity) into a glass vial using a microbalance (d = 0.001 mg). (Causality: DMSO2 provides a sharp, isolated singlet at ~3.0 ppm, which does not interfere with the aromatic (7.0-8.0 ppm), methoxy (~3.9 ppm), or methyl (~2.3 ppm) protons of the analyte).

  • Solvent & Relaxation: Dissolve in 0.6 mL of CDCl3. Set the relaxation delay (D1) to 30 seconds. (Causality: D1 must be at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% magnetization recovery, preventing integration bias).

  • Acquisition: Acquire 64 transients at 298 K with a 90° pulse angle.

  • Data Processing: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum. Calculate the mass fraction using the integral ratio of the analyte's aromatic protons against the DMSO2 singlet.

Part 4: Mandatory Visualization

PurityWorkflow Crude Crude Methyl 5-methoxy- 2-methyl-3-nitrobenzoate Recryst Recrystallization (Methanol, 0-4°C) Crude->Recryst Thermal Dissolution & Controlled Cooling PureCrystals Purified Crystals (>99% Target) Recryst->PureCrystals Filtration & Drying HPLC HPLC-UV Analysis (Related Substances) PureCrystals->HPLC Aliquot 1 GC GC-FID Analysis (Residual Solvents) PureCrystals->GC Aliquot 2 qNMR 1H-qNMR Analysis (Absolute Mass Fraction) PureCrystals->qNMR Aliquot 3 DataSync Orthogonal Data Synthesis & Purity Certification HPLC->DataSync Impurity Profile GC->DataSync Solvent Content qNMR->DataSync Absolute Assay

Figure 1: Orthogonal purity assessment workflow for recrystallized pharmaceutical intermediates.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: europa.eu URL: 5

  • Title: Methyl 5-methoxy-2-nitrobenzoate related compounds Source: bldpharm.com URL: 1

  • Title: USP <1220> Analytical Procedure Lifecycle Source: dsdpanalytics.com URL: 2

  • Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: nih.gov (PubMed) URL: 4

  • Title: Quantitative NMR Spectroscopy Source: acanthusresearch.com URL: 3

Sources

Validation

Analysis of potential isomeric impurities in Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Comprehensive Analysis of Isomeric Impurities in Methyl 5-methoxy-2-methyl-3-nitrobenzoate: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely rel...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analysis of Isomeric Impurities in Methyl 5-methoxy-2-methyl-3-nitrobenzoate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related positional isomers in active pharmaceutical ingredient (API) intermediates. Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a highly functionalized aromatic building block. The synthesis of this compound—typically via the electrophilic aromatic nitration of methyl 5-methoxy-2-methylbenzoate—inevitably generates positional isomers due to the competing directing effects of the methoxy (activating, ortho/para directing) and methyl (weakly activating, ortho/para directing) groups.

Under the ICH Q3A(R2) guidelines, any impurity exceeding the reporting threshold (typically 0.05%, depending on the maximum daily dose) must be identified, quantified, and qualified [1]. Failing to resolve these isomers during analytical testing can lead to artificially inflated purity values and downstream toxicological risks. This guide objectively compares analytical techniques for resolving these isomers and provides a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol.

Mechanistic Origins of Isomeric Impurities

During nitration, the nitronium ion (NO₂⁺) attacks the aromatic ring. While the 3-position is the target, steric hindrance and electronic distribution allow for attack at the 4-position and 6-position, generating methyl 5-methoxy-2-methyl-4-nitrobenzoate and methyl 5-methoxy-2-methyl-6-nitrobenzoate. Because these isomers possess identical molecular weights and nearly identical hydrophobicities, they are notoriously difficult to separate using standard analytical methods.

Pathway SM Methyl 5-methoxy- 2-methylbenzoate Reagent Nitration (HNO3 / H2SO4) SM->Reagent Target Methyl 5-methoxy-2-methyl- 3-nitrobenzoate (Target) Reagent->Target Major Pathway Imp1 4-Nitro Isomer (Impurity) Reagent->Imp1 Minor (Steric) Imp2 6-Nitro Isomer (Impurity) Reagent->Imp2 Minor (Electronic)

Nitration pathway of methyl 5-methoxy-2-methylbenzoate yielding isomeric impurities.

Comparison of Analytical Alternatives

To establish an authoritative control strategy, we must evaluate the available analytical platforms. Standard C18 columns often fail to resolve nitroaromatic isomers because they rely purely on hydrophobic partitioning. Table 1 compares the performance of standard C18 RP-HPLC, Pentafluorophenyl (PFP) RP-HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific application.

Table 1: Comparison of Analytical Techniques for Isomer Resolution

Analytical TechniqueResolution (Rs)Sensitivity (LOD)Mechanism of SeparationRecommendation
C18 RP-HPLC < 1.5 (Co-elution)0.01%Hydrophobic partitioningNot recommended for closely related isomers.
PFP RP-HPLC > 2.5 (Baseline)0.005% π−π , dipole, hydrogen bondingOptimal . Highly selective for positional isomers.
GC-MS ~ 1.80.05%Boiling point & volatilitySecondary orthogonal method. Requires high temps.
¹H-NMR N/A (Structural)~ 1-2%Chemical shift differencesBest for structural elucidation, poor for trace quantitation.

Experimental Methodology: PFP RP-HPLC Protocol

To achieve baseline resolution of the nitrobenzoate isomers, we rely on a Pentafluorophenyl (PFP) stationary phase rather than a traditional C18 column [2].

Causality of Experimental Choice: The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and allow for π−π electron donor-acceptor interactions. Since the positional isomers of methyl 5-methoxy-2-methyl-3-nitrobenzoate differ slightly in their electron density distribution (due to the relative position of the electron-withdrawing nitro group), the PFP column exploits these electronic differences to achieve separation where hydrophobic C18 phases fail. Furthermore, an acidic mobile phase is selected to suppress the ionization of any residual silanol groups on the column, ensuring sharp, symmetrical peaks.

Self-Validating Protocol

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Optimal absorbance for nitroaromatics) [3].

  • Injection Volume: 5 µL.

3. System Suitability Test (SST) - The Self-Validation Step:

  • Inject a resolution standard containing the 3-nitro (target), 4-nitro, and 6-nitro isomers at 0.1 mg/mL.

  • Validation Logic: The analytical run is only validated for sample analysis IF the resolution (Rs) between the 3-nitro and 4-nitro isomer is 2.0. If Rs < 2.0, the protocol dictates an automatic adjustment: decrease the initial gradient slope by 5% B to increase interaction time with the PFP phase. This ensures the system validates its own resolving power before any real samples are processed.

Workflow Prep Sample & Standard Preparation SST System Suitability Test (Rs >= 2.0?) Prep->SST Adjust Adjust Mobile Phase Selectivity SST->Adjust No Run Chromatographic Separation (PFP Column) SST->Run Yes Adjust->SST Quant UV/MS Detection & Quantification Run->Quant Qual ICH Q3A Impurity Qualification Quant->Qual

Self-validating HPLC analytical workflow for isomeric impurity profiling.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance using the validated PFP method. The data demonstrates that the PFP column provides superior resolution (Rs > 2.0) for all critical pairs, well within the requirements for ICH regulatory submissions.

Table 2: Chromatographic Performance Data

CompoundRelative Retention Time (RRT)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Methyl 5-methoxy-2-methyl-6-nitrobenzoate0.88-0.020.06
Methyl 5-methoxy-2-methyl-3-nitrobenzoate (API) 1.00 2.8 0.01 0.03
Methyl 5-methoxy-2-methyl-4-nitrobenzoate1.153.10.020.06

Conclusion

The control of isomeric impurities in methyl 5-methoxy-2-methyl-3-nitrobenzoate requires analytical methods that probe beyond simple hydrophobicity. By leveraging the π−π and dipole interactions of a PFP stationary phase, researchers can achieve robust, baseline resolution of positional isomers that would otherwise co-elute on standard C18 columns. Implementing this self-validating protocol ensures compliance with stringent regulatory guidelines and safeguards the integrity of downstream synthetic steps.

References

  • "ICH Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Liang Y, Yi Z, Cai Z, Zhu G. "Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid." PubMed, National Institutes of Health.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Handling complex organic intermediates requires more than rote compliance; it requires a mechanistic understanding of the chemical's physical and toxicological properties. Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex organic intermediates requires more than rote compliance; it requires a mechanistic understanding of the chemical's physical and toxicological properties. Methyl 5-methoxy-2-methyl-3-nitrobenzoate (CAS: 1082042-32-7) is a highly functionalized aromatic building block frequently utilized in drug discovery and development[1].

As a nitroaromatic ester, it presents specific handling challenges that dictate stringent Personal Protective Equipment (PPE) and operational protocols. This guide provides a self-validating, step-by-step framework to ensure absolute safety and logistical efficiency in your laboratory.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with substituted nitrobenzoates:

  • Nitroaromatic Toxicity & Methemoglobinemia: Nitro groups can undergo enzymatic reduction in vivo, forming reactive intermediates that bind to hemoglobin. This inhibits normal oxygen uptake, leading to a condition known as methemoglobinemia (oxygen starvation). Preventing inhalation and transdermal absorption is non-negotiable.

  • Mucosal & Dermal Irritation: The compound acts as a potent irritant. It is classified under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is harmful if swallowed (H302)[2][3].

  • Particulate & Exothermic Risks: Aromatic nitro compounds possess exothermic decomposition energy. While stable under standard conditions, generating fine airborne dust increases the risk of respiratory deposition and, in the presence of ignition sources, dust deflagration.

Quantitative PPE Specification Matrix

Do not rely on generic laboratory wear. The following table summarizes the targeted PPE required to mitigate the specific chemical vulnerabilities of Methyl 5-methoxy-2-methyl-3-nitrobenzoate.

PPE CategoryTechnical SpecificationMechanistic Rationale
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH compliant)[4]. Add a face shield if handling in solution.Prevents mucosal absorption of fine powders and chemical splashes during solvent addition[5].
Hand Protection Butyl rubber or heavy-duty Nitrile gloves (EN 374 compliant)[4].Nitrobenzoates and their organic solvents easily permeate standard latex. Butyl rubber provides superior resistance to organic esters.
Respiratory N95/P3 particulate respirator (dry handling) OR Full-face respirator with ABEK cartridge (solution/vapor)[4][6].Mitigates inhalation of irritating dust (H335) and volatile organic solvent vapors during dissolution[3].
Body Flame-resistant lab coat, full-length trousers, and anti-static footwear[4][5].Prevents static discharge which could ignite airborne dust or solvent vapors.

Exposure Mitigation & Handling Workflow

G Start Methyl 5-methoxy-2-methyl-3-nitrobenzoate Handling Request RiskAssess Risk Assessment: Physical State? Start->RiskAssess StateSolid Solid / Powder (Dust Hazard) RiskAssess->StateSolid Dry Solid StateSoln In Solution (Splash/Vapor Hazard) RiskAssess->StateSoln Dissolved PPE_Solid PPE: N95/P3 Respirator, Nitrile Gloves, Goggles StateSolid->PPE_Solid PPE_Soln PPE: ABEK Cartridge, Butyl Gloves, Face Shield StateSoln->PPE_Soln FumeHood Execute in Class II Fume Hood PPE_Solid->FumeHood PPE_Soln->FumeHood Waste Segregate as Hazardous Organic Waste FumeHood->Waste

Workflow for risk assessment and PPE selection during chemical handling.

Self-Validating Operational SOP

To ensure trustworthiness in your daily operations, follow this self-validating step-by-step methodology. Every step includes a validation check to ensure the system remains sealed and safe.

Step 1: Pre-Operational Validation

  • Action: Perform the "inflation test" on your butyl/nitrile gloves to check for micro-tears before donning.

  • Action: Verify the fume hood face velocity is between 80–100 fpm.

  • Validation: If the hood alarm sounds or gloves fail to hold air, abort the operation. Proper ventilation is the primary defense against H335 respiratory hazards[3].

Step 2: Material Transfer and Weighing

  • Action: Use anti-static spatulas to weigh the solid compound.

  • Causality: Static electricity can cause fine nitroaromatic powders to repel and disperse into the breathing zone, increasing inhalation risk and contaminating the balance enclosure.

  • Action: Keep the primary container tightly closed immediately after extraction.

  • Causality: Prevents moisture ingress, which could initiate slow hydrolysis of the ester group, degrading your reagent.

Step 3: Dissolution and Processing

  • Action: When dissolving the compound in organic solvents (e.g., DMSO, DMF, or DCM), perform the solvent addition slowly down the side of the flask.

  • Causality: Rapid dissolution can generate localized heat or aerosolize the solvent, carrying the dissolved nitrobenzoate out of primary containment.

Emergency Spill & Disposal Logistics

Even with perfect handling, logistical plans must account for accidental releases.

Minor Spill Protocol (Dry Powder):

  • Do NOT dry sweep. Dry sweeping generates hazardous airborne dust.

  • Gently cover the spill with damp absorbent pads (using water or a compatible high-boiling solvent) to suppress dust generation[7].

  • Use non-sparking tools to scoop the dampened material into a labeled, sealable hazardous waste container[5].

Human Exposure Response:

  • Dermal: If skin contact occurs, flush immediately with plenty of water and soap for at least 15 minutes[3]. Never use organic solvents to wash the skin; solvents will dissolve the compound and accelerate transdermal absorption into the bloodstream.

  • Ocular: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[3].

Waste Segregation: Dispose of all contaminated consumables and residual chemicals as hazardous organic waste. Do not mix this waste stream with strong reducing agents (e.g., hydrides, sulfides), as nitro compounds can react vigorously, potentially culminating in detonation or severe exothermic events.

References

  • 1082042-32-7|2-Methyl-5-methoxy-3-nitrobenzoic Acid Methyl Ester. 39.100.107. 1

  • 2,4-Diphenyl-4-methyl-1-pentene | CAS#:6362-80-7 | Chemsrc. Chemsrc. 6

  • 861556-24-3|Methyl 2,3-dimethoxy-5-nitrobenzoate|BLD Pharm. BLD Pharm. 2

  • Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets. Echemi. 4

  • Ethyl 4-nitrobenzoate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

  • sodium 4-nitrobenzoate - Safety Data Sheet. ChemicalBook. 5

  • Methyl 4-nitrobenzoate - SAFETY DATA SHEET. Fisher Scientific. 7

  • Methyl 3-hydroxy-4-nitrobenzoate - SAFETY DATA SHEET. Thermo Fisher Scientific.3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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